2-Ethylphenyl isocyanate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-ethyl-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-8-5-3-4-6-9(8)10-7-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFNUQWYLXXSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342640 | |
| Record name | 2-Ethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40411-25-4 | |
| Record name | 2-Ethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Ethylphenyl isocyanate synthesis routes
An In-Depth Technical Guide to the Synthesis of 2-Ethylphenyl Isocyanate
For professionals in chemical research and drug development, the synthesis of isocyanates is a fundamental process, given their role as critical intermediates in the creation of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and polymers. This compound, with its specific steric and electronic properties, presents unique synthetic challenges and opportunities. This guide provides a detailed exploration of the principal synthetic routes to this compound, grounded in established chemical principles and supported by contemporary research. We will delve into the causality behind methodological choices, offering field-proven insights for practical application.
Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches: the traditional, industrial-scale phosgenation route and several phosgene-free alternatives. The choice of method is often dictated by the desired scale, available starting materials, and, critically, safety and environmental considerations. The primary precursor for most routes is a derivative of 2-ethylbenzene, which is transformed to introduce the requisite nitrogen functionality before the final isocyanate formation.
Caption: Key synthetic pathways to this compound.
The Phosgenation Route: The Industrial Standard
The reaction of a primary amine with phosgene (COCl₂) remains the most significant industrial method for isocyanate production due to its efficiency and high yields[1]. The substrate for this process is 2-ethylaniline.
Mechanism and Rationale: The process is typically conducted in a two-stage, "cold-hot" sequence to maximize yield and minimize the formation of urea byproducts[1].
-
Cold Phosgenation (0–70°C): 2-Ethylaniline, dissolved in an inert solvent like toluene or o-dichlorobenzene, is reacted with a solution of phosgene. This stage primarily forms 2-ethylcarbamoyl chloride and 2-ethylaniline hydrochloride[1]. The lower temperature is crucial to control the highly exothermic reaction and prevent the newly formed isocyanate from reacting with the starting amine to form undesired N,N'-bis(2-ethylphenyl)urea.
-
Hot Phosgenation (80–200°C): The slurry from the first stage is heated. At elevated temperatures, the 2-ethylcarbamoyl chloride eliminates hydrogen chloride (HCl) to yield this compound. The amine hydrochloride also reacts with excess phosgene at these temperatures to produce the target isocyanate[1].
Caption: The two-stage phosgenation process for isocyanate synthesis.
Trustworthiness Note: While efficient, this route's reliance on the extremely toxic and corrosive phosgene gas necessitates stringent safety protocols and specialized equipment, making it unsuitable for most laboratory settings[2][3].
Phosgene-Free Synthesis: Rearrangement Reactions
To circumvent the hazards of phosgene, several classical rearrangement reactions provide reliable pathways to isocyanates from carboxylic acid derivatives. These methods are particularly valuable for lab-scale and fine chemical synthesis. The common thread among them is the formation of an isocyanate intermediate through a 1,2-migration of an aryl group to an electron-deficient nitrogen atom.
The Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the expulsion of nitrogen gas[4][5]. It is a highly reliable method that often allows for the isolation of the isocyanate product[6].
Mechanism: The reaction proceeds through a concerted mechanism where the 2-ethylphenyl group migrates from the carbonyl carbon to the nitrogen simultaneously with the loss of N₂. This concerted pathway is favored as it avoids the formation of a discrete, high-energy acyl nitrene intermediate[4][7]. The migration occurs with full retention of the substituent's stereochemical configuration[4].
Caption: Synthetic workflow for the Curtius rearrangement.
Experimental Protocol: Synthesis of this compound via Curtius Rearrangement
-
Step 1: Synthesis of 2-Ethylbenzoyl Chloride. In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-ethylbenzoic acid. Add thionyl chloride (SOCl₂) (approx. 1.5 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until gas evolution ceases. The excess thionyl chloride can be removed by distillation to yield the crude 2-ethylbenzoyl chloride, which can often be used in the next step without further purification.
-
Step 2: Synthesis of 2-Ethylbenzoyl Azide. Dissolve the crude 2-ethylbenzoyl chloride in an inert solvent like acetone or toluene. In a separate flask, dissolve sodium azide (NaN₃) (approx. 1.2 equivalents) in a minimal amount of water and add it to the acyl chloride solution. Stir the biphasic mixture vigorously at 0-10°C for 1-2 hours. After the reaction is complete, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Caution: Acyl azides can be explosive and should be handled with care, avoiding heat and friction. It is best to use them immediately in the next step.
-
Step 3: Rearrangement to this compound. Carefully add the dried organic solution containing the 2-ethylbenzoyl azide to a flask containing a high-boiling, inert solvent (e.g., toluene or diphenyl ether). Heat the solution gently (typically 60-100°C)[7]. Vigorous evolution of nitrogen gas will be observed. After the gas evolution subsides, continue heating for another 30-60 minutes to ensure the reaction is complete. The resulting solution contains this compound, which can be purified by fractional distillation under reduced pressure.
The Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate[8][9]. The starting material for this route is 2-ethylbenzamide.
Mechanism: The reaction is initiated by treating 2-ethylbenzamide with bromine (or sodium hypobromite, formed in situ from Br₂ and NaOH)[8]. The base deprotonates the amide, which then reacts with bromine to form an N-bromoamide. A second deprotonation generates an anion, which rearranges: the 2-ethylphenyl group migrates to the nitrogen, displacing the bromide ion to form the isocyanate[10]. Under the typical aqueous basic conditions, the isocyanate is rapidly hydrolyzed to a carbamic acid, which decarboxylates to 2-ethylaniline[9]. To isolate the isocyanate, the reaction conditions must be modified to be anhydrous.
The Lossen Rearrangement
The Lossen rearrangement involves the conversion of a hydroxamic acid, or more commonly an activated O-acyl derivative, into an isocyanate[11][12]. The required precursor is O-acylated 2-ethylbenzohydroxamic acid.
Mechanism: The reaction requires the activation of the hydroxamic acid's hydroxyl group to create a better leaving group (e.g., by acylation)[13]. A base then removes the acidic N-H proton. The resulting anion undergoes a concerted rearrangement, similar to the Curtius and Hofmann mechanisms, where the 2-ethylphenyl group migrates to the nitrogen, expelling a carboxylate anion and forming the isocyanate[13]. Recent advancements have shown methods that can proceed from the unactivated hydroxamic acid using nitrile solvents and a catalytic base[14].
Catalytic Carbonylation Routes
Modern synthetic efforts focus on developing greener, catalytic alternatives to both phosgene and the stoichiometric reagents used in classical rearrangements.
Reductive Carbonylation of 1-Ethyl-2-nitrobenzene
A promising phosgene-free route is the catalytic carbonylation of aromatic nitro compounds[15]. In this process, 1-ethyl-2-nitrobenzene is reacted with carbon monoxide (CO) in the presence of a transition metal catalyst, such as rhodium or palladium complexes[16][17].
Causality: The catalyst facilitates the reduction of the nitro group and the insertion of carbon monoxide in a complex catalytic cycle to form the isocyanate directly. While this method is highly atom-economical, it often requires high pressures and temperatures, and catalyst performance can be sensitive to substrates and conditions[15].
Dehydrative Carboxylation of 2-Ethylaniline with CO₂
An emerging green alternative uses carbon dioxide as a C1 source instead of the toxic CO or phosgene[2]. 2-Ethylaniline is reacted with CO₂ in the presence of a base to form a carbamic acid intermediate. This intermediate is then dehydrated using a suitable agent to yield this compound[2]. This approach is conducted under mild conditions and represents a significant step towards sustainable isocyanate synthesis.
Comparative Analysis of Synthesis Routes
The optimal choice of a synthetic route depends on a balance of factors including scale, safety, cost, and available equipment.
| Synthesis Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| Phosgenation | 2-Ethylaniline | Phosgene (COCl₂) | High yield, efficient for large scale[1] | Extremely toxic reagent, corrosive byproduct (HCl), requires specialized equipment[2][3] |
| Curtius Rearrangement | 2-Ethylbenzoic Acid | SOCl₂, NaN₃ | Good yield, reliable, phosgene-free, isocyanate can be isolated[4][6] | Use of potentially explosive azide intermediate, multi-step process[18] |
| Hofmann Rearrangement | 2-Ethylbenzamide | Br₂, NaOH | Readily available starting material, one-pot potential[8] | Isocyanate often hydrolyzed in situ, requires anhydrous conditions for isolation[10] |
| Lossen Rearrangement | 2-Ethylbenzoic Acid | Hydroxylamine, activating agent, base | Phosgene-free, mild conditions possible with modern methods[13][14] | Multi-step preparation of precursor, often requires stoichiometric activators[11] |
| Reductive Carbonylation | 1-Ethyl-2-nitrobenzene | CO, Transition Metal Catalyst | High atom economy, "green" potential[15] | Requires high pressure/temperature, catalyst optimization can be complex[16][17] |
Conclusion
The synthesis of this compound can be accomplished through several distinct pathways. The traditional phosgenation of 2-ethylaniline remains the industrial mainstay for bulk production, prized for its efficiency but burdened by the extreme toxicity of its key reagent. For laboratory and fine chemical applications, the Curtius rearrangement of 2-ethylbenzoyl azide offers a robust and reliable phosgene-free alternative, allowing for the direct formation and isolation of the isocyanate. The Hofmann and Lossen rearrangements provide additional classical routes from amide and hydroxamic acid precursors, respectively. Looking forward, catalytic methods , such as the reductive carbonylation of 1-ethyl-2-nitrobenzene, represent the future of isocyanate synthesis, promising more sustainable and environmentally benign processes. The selection of a specific route requires a careful, expert evaluation of scale, safety infrastructure, and the overall synthetic goal.
References
- BenchChem. (2025). Application of Flow Chemistry in the Synthesis of 2-Ethylbenzamide. BenchChem.
- Grokipedia. (n.d.). Lossen rearrangement. Grokipedia.
- ChemistryViews. (2017). Replacing Phosgene with CO2. ChemistryViews.
- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
- Google Patents. (n.d.). US4070391A - Process for producing isocyanate from nitro compounds and carbon monoxide using rhodium oxide catalysts. Google Patents.
- Chemistry Steps. (n.d.). Curtius Rearrangement. Chemistry Steps.
- Alfa Chemistry. (n.d.). Curtius Rearrangement. Alfa Chemistry.
- Biosynth. (n.d.). 2-Ethylbenzamide | 67832-97-7 | SCA83297. Biosynth.
- Wikipedia. (n.d.). Lossen rearrangement. Wikipedia.
- Wikipedia. (n.d.). Hofmann rearrangement. Wikipedia.
- Alfa Chemistry. (n.d.). Lossen Rearrangement. Alfa Chemistry.
- ACS Publications. (n.d.). Formation of reactive isocyanate group-containing polymers via Lossen Rearrangement. ACS Publications.
- Wikipedia. (n.d.). Curtius rearrangement. Wikipedia.
- ResearchGate. (2025). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate.
- NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. NROChemistry.
- Allen. (n.d.). Curtius Rearrangement | Mechanism, Reactions, Variations & Applications. Allen.
- Chemistry Steps. (n.d.). Hofmann Rearrangement. Chemistry Steps.
- ACS Publications. (n.d.). Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and “Pseudo-Catalytic” in Isocyanate. The Journal of Organic Chemistry.
- NIH. (n.d.). How To Get Isocyanate?. PubMed Central.
- Google Patents. (n.d.). EP0004224A1 - Process for the preparation of isocyanates from nitro compounds. Google Patents.
- Sabtech Machine. (2024). Introduction to the Phosgenation Process for Amine--Basic Principles. Sabtech Machine.
Sources
- 1. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]
- 2. Replacing Phosgene with CO2 - ChemistryViews [chemistryviews.org]
- 3. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. US4070391A - Process for producing isocyanate from nitro compounds and carbon monoxide using rhodium oxide catalysts - Google Patents [patents.google.com]
- 17. EP0004224A1 - Process for the preparation of isocyanates from nitro compounds - Google Patents [patents.google.com]
- 18. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylphenyl Isocyanate
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethylphenyl isocyanate (CAS No: 40411-25-4), a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its chemical identity, physical characteristics, reactivity profile, and spectroscopic signature. Detailed experimental protocols for the determination of its fundamental properties are provided, underpinned by an emphasis on the causality behind methodological choices. All data is presented with authoritative grounding and comprehensive references to ensure scientific integrity.
Introduction and Chemical Identity
This compound, with the molecular formula C₉H₉NO, is an aromatic isocyanate characterized by the presence of a highly reactive isocyanate (-N=C=O) functional group and an ethyl substituent at the ortho position of the benzene ring.[1][2][3] This unique substitution pattern imparts specific steric and electronic effects that influence its reactivity and physical properties, making a thorough understanding of these characteristics crucial for its effective application in complex synthetic pathways.
The isocyanate group is a powerful electrophile, rendering the molecule susceptible to nucleophilic attack by a wide range of compounds, including alcohols, amines, and water. This reactivity is the cornerstone of its utility in the formation of urethanes, ureas, and other valuable adducts. The ortho-ethyl group, in particular, introduces steric hindrance around the reactive isocyanate moiety, which can modulate its reaction kinetics compared to its meta and para isomers or the unsubstituted phenyl isocyanate.
Caption: 2D Structure of this compound.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| IUPAC Name | 1-ethyl-2-isocyanatobenzene[2][3] |
| Synonyms | o-Ethylphenyl isocyanate, Benzene, 1-ethyl-2-isocyanato- |
| CAS Number | 40411-25-4[1][2][3] |
| Molecular Formula | C₉H₉NO[1][2][3] |
| Molecular Weight | 147.18 g/mol [1][2][3] |
| InChI Key | ZVFNUQWYLXXSJM-UHFFFAOYSA-N[1][3] |
| SMILES | CCC1=CC=CC=C1N=C=O[1][3] |
Physicochemical Properties: A Quantitative Overview
The physical properties of this compound are summarized in Table 2. These parameters are essential for process design, safety assessments, and the selection of appropriate analytical techniques.
Table 2: Core Physicochemical Data
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.043 g/cm³ at 25 °C[1] |
| Boiling Point | 56 °C at 3 mmHg[1] |
| Flash Point | 78 °C (172 °F)[1] |
| Refractive Index | 1.528 at 20 °C[1] |
| Purity | Typically ≥97% or ≥99%[1][3] |
| Sensitivity | Moisture sensitive[1] |
Solubility Profile
Table 3: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Alcohols (Methanol, Ethanol) | Soluble (with reaction) | The isocyanate group will react with the hydroxyl group of the alcohol. |
| Ethers (Diethyl ether, THF) | Soluble | Good solubility is expected due to favorable dipole-dipole interactions. |
| Chlorinated Solvents (DCM, Chloroform) | Soluble | The aromatic nature and overall polarity are compatible with these solvents. |
| Aromatic Hydrocarbons (Toluene, Benzene) | Soluble | "Like dissolves like" principle; the aromatic ring of the solute interacts favorably with the aromatic solvent. |
| Ketones (Acetone, MEK) | Soluble | The polar nature of the ketone carbonyl group allows for good solvation. |
| Apolar Alkanes (Hexane, Heptane) | Sparingly Soluble | The polarity of the isocyanate group limits solubility in highly nonpolar solvents. |
| Water | Insoluble (with reaction) | The hydrophobic nature of the molecule and its rapid reaction with water to form an unstable carbamic acid and subsequently a urea derivative prevent dissolution. |
Reactivity and Stability
The reactivity of this compound is dominated by the electrophilic character of the isocyanate carbon. The general order of reactivity with common nucleophiles is: primary amines > secondary amines > alcohols > water.
Caption: Reactivity pathways of this compound.
Reaction with Nucleophiles
-
Amines: The reaction with primary and secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction forms the basis for many polyurea polymer systems.
-
Alcohols: The reaction with alcohols produces urethanes (carbamates). This reaction is generally slower than with amines and is often catalyzed by tertiary amines or organotin compounds. The ortho-ethyl group on this compound will sterically hinder the approach of the alcohol, leading to a slower reaction rate compared to phenyl isocyanate.
-
Water: this compound reacts with water to form an unstable carbamic acid, which then decomposes to 2-ethylaniline and carbon dioxide. The resulting amine can then react with another molecule of the isocyanate to form a disubstituted urea. This moisture sensitivity necessitates handling under anhydrous conditions to prevent unwanted side reactions and product degradation.
Stability and Storage
This compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is also sensitive to heat and light, which can promote polymerization. For long-term storage, refrigeration is recommended.
Experimental Methodologies
The determination of the physicochemical properties of this compound requires precise and standardized experimental procedures. The following sections detail the methodologies for measuring its key physical constants.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient and accurate technique for determining the boiling point of a small quantity of liquid.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube ceases, and the liquid is drawn back into the capillary, is recorded as the boiling point.
Procedure:
-
Fill a small test tube to a depth of approximately 1-2 cm with this compound.
-
Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.
-
Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube ensures uniform heating of the oil via convection.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube. Record this temperature.
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a precisely known volume used to determine the density of a liquid with high accuracy.
Principle: Density is defined as mass per unit volume. The mass of the liquid that exactly fills the known volume of the pycnometer is measured, and the density is calculated.
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Insert the stopper carefully, allowing excess liquid to emerge from the capillary in the stopper.
-
Wipe the outside of the pycnometer dry and weigh it again. Record the mass (m₂).
-
The mass of the liquid is m₂ - m₁.
-
The volume of the pycnometer (V) is typically provided by the manufacturer or can be determined by calibration with a liquid of known density (e.g., deionized water).
-
Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V.
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.
Principle: An Abbe refractometer measures the critical angle of total internal reflection at the interface between a prism of high refractive index and the liquid sample. This critical angle is directly related to the refractive index of the sample.
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry.
-
Using a dropper, place a few drops of this compound onto the surface of the measuring prism.
-
Close the illuminating prism gently to spread the liquid into a thin film.
-
Turn on the light source and look through the eyepiece.
-
Adjust the coarse and fine adjustment knobs until the field of view is divided into a light and a dark region.
-
If a colored band is visible at the borderline, adjust the compensator dial to achieve a sharp, achromatic borderline.
-
Align the borderline precisely with the crosshairs in the eyepiece.
-
Read the refractive index from the scale. Record the temperature at which the measurement is made, as refractive index is temperature-dependent.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the strong, sharp absorption band of the isocyanate group.
Predicted IR Data:
-
~2270-2250 cm⁻¹ (strong, sharp): N=C=O asymmetric stretching vibration. This is the most characteristic peak for isocyanates.
-
~3060-3010 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2970-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the ethyl group.
-
~1600, 1490 cm⁻¹ (medium to weak): Aromatic C=C ring stretching.
-
~750 cm⁻¹ (strong): C-H out-of-plane bending, indicative of ortho-disubstitution on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Predicted ¹H NMR Data (in CDCl₃, 300 MHz):
-
δ ~7.4-7.1 ppm (m, 4H): Aromatic protons. The ortho-substitution will lead to a complex multiplet.
-
δ ~2.7 ppm (q, J ≈ 7.5 Hz, 2H): Methylene protons (-CH₂-) of the ethyl group, quartet due to coupling with the methyl protons.
-
δ ~1.2 ppm (t, J ≈ 7.5 Hz, 3H): Methyl protons (-CH₃) of the ethyl group, triplet due to coupling with the methylene protons.
Predicted ¹³C NMR Data (in CDCl₃, 75 MHz):
-
δ ~138 ppm: Aromatic carbon bearing the ethyl group.
-
δ ~130-126 ppm: Other aromatic carbons.
-
δ ~125 ppm: Aromatic carbon bearing the isocyanate group.
-
δ ~124 ppm: Isocyanate carbon (-N=C=O).
-
δ ~25 ppm: Methylene carbon (-CH₂) of the ethyl group.
-
δ ~15 ppm: Methyl carbon (-CH₃) of the ethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted MS Fragmentation Pattern (Electron Ionization):
-
m/z 147 (M⁺): Molecular ion peak.
-
m/z 119: Loss of CO from the isocyanate group ([M-CO]⁺).
-
m/z 118: Loss of the ethyl group ([M-C₂H₅]⁺).
-
m/z 91: Tropylium ion, a common fragment for ethylbenzene derivatives.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause severe skin and eye irritation.[1][2]
-
Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed and under an inert atmosphere.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of this compound. A thorough understanding of its chemical identity, physical constants, solubility, reactivity, and spectroscopic characteristics is paramount for its safe and effective use in research and development. The experimental protocols outlined herein provide a robust framework for the verification of these properties, ensuring the high standards of scientific integrity required in the fields of chemical synthesis and drug discovery.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583486, this compound.
Sources
An In-Depth Technical Guide to 2-Ethylphenyl Isocyanate (CAS No. 40411-25-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethylphenyl isocyanate is an aromatic isocyanate that serves as a versatile reagent and building block in organic synthesis. Its chemical reactivity, primarily centered around the highly electrophilic isocyanate group, makes it a valuable tool for the construction of a diverse array of molecular architectures. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, applications in drug discovery and medicinal chemistry, and essential safety and handling information. The content is structured to provide not only procedural steps but also the underlying scientific principles to empower researchers in their experimental design and execution.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 40411-25-4 | [1][2] |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.18 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.043 g/mL at 25 °C | [1] |
| Boiling Point | 211-213 °C at 760 mmHg | [1] |
| Flash Point | 87 °C | [1] |
| Refractive Index | 1.528 | [1] |
| Solubility | Reacts with water. Soluble in many organic solvents like toluene, THF, and chlorinated solvents. | [1] |
Synthesis of this compound: Key Methodologies
The synthesis of this compound can be approached through several established methods for isocyanate formation. The choice of method often depends on the available starting materials, scale of the reaction, and safety considerations. Two primary routes are the phosgenation of 2-ethylaniline and the Curtius rearrangement of 2-ethylbenzoyl azide.
Method 1: Phosgenation of 2-Ethylaniline
This is a common industrial method for isocyanate synthesis.[3] It involves the reaction of a primary amine with phosgene or a phosgene equivalent like triphosgene. The reaction proceeds in two stages: an initial "cold phosgenation" to form a carbamoyl chloride, followed by a "hot phosgenation" to eliminate HCl and form the isocyanate.[3]
Reaction Scheme:
Caption: Synthesis of this compound via Curtius Rearrangement.
Experimental Protocol (Illustrative Laboratory Scale):
-
Safety Note: Acyl azides are potentially explosive and should be handled with care. It is advisable to use them in solution and avoid isolation of the pure azide whenever possible. All operations should be conducted behind a safety shield.
-
Formation of Acyl Chloride: 2-Ethylbenzoic acid (1 equivalent) is converted to its corresponding acyl chloride by refluxing with thionyl chloride (SOCl₂) or treating with oxalyl chloride in an inert solvent like dichloromethane with a catalytic amount of DMF. After the reaction is complete, the excess reagent and solvent are removed under reduced pressure.
-
Formation of Acyl Azide: The crude 2-ethylbenzoyl chloride is dissolved in a dry, aprotic solvent such as acetone or THF. The solution is cooled in an ice bath, and a solution of sodium azide (NaN₃, approximately 1.1-1.5 equivalents) in a minimal amount of water is added dropwise with vigorous stirring. The reaction is typically stirred at low temperature for a few hours.
-
Curtius Rearrangement: The acyl azide is often not isolated. The reaction mixture containing the azide is carefully heated in an inert solvent (e.g., toluene). As the solution is heated, nitrogen gas evolves, and the rearrangement to this compound occurs. The progress of the reaction can be monitored by the cessation of gas evolution and by IR spectroscopy.
-
Work-up and Purification: After the rearrangement is complete, the reaction mixture is filtered to remove any inorganic salts. The solvent is then removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.
Reactivity and Applications in Drug Discovery and Medicinal Chemistry
The isocyanate functional group is a powerful tool in medicinal chemistry due to its ability to react with a wide range of nucleophiles to form stable covalent bonds. This reactivity is harnessed to synthesize various classes of compounds, including ureas and carbamates, which are prevalent in many biologically active molecules. [4][5][6]
Formation of Urea and Carbamate Derivatives
This compound readily reacts with primary and secondary amines to form substituted ureas, and with alcohols or phenols to form carbamates. These reactions are typically high-yielding and proceed under mild conditions.
Caption: Key reactions of this compound in drug development.
The urea and carbamate moieties can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets such as enzymes and receptors. [4][5][6]
Applications in the Synthesis of Bioactive Molecules
While specific examples detailing the use of this compound in late-stage clinical candidates are not abundant in publicly available literature, its structural motif and reactivity profile suggest its utility in the following areas:
-
Enzyme Inhibitors: Urea derivatives are known to be effective inhibitors of various enzymes, including kinases and hydrolases. The 2-ethylphenyl group can provide favorable hydrophobic interactions within the active site of a target enzyme, while the urea linkage forms key hydrogen bonds. For instance, diaryl ureas are a well-established class of kinase inhibitors. [7]* Scaffolds for Combinatorial Chemistry: The straightforward and high-yielding nature of isocyanate reactions makes this compound an excellent building block for the creation of compound libraries for high-throughput screening. By reacting it with a diverse set of amines and alcohols, a large number of structurally related compounds can be rapidly synthesized to explore structure-activity relationships (SAR).
-
Synthesis of Heterocyclic Compounds: Isocyanates are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are a cornerstone of many pharmaceuticals. [8][9]
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.
| Hazard Category | Description | Precautionary Measures |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors. |
| Skin and Eye Irritation | Causes skin irritation and serious eye irritation. | Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Individuals with known respiratory sensitivities should avoid handling this compound. Ensure adequate ventilation. |
| Moisture Sensitivity | Reacts with water to form an insoluble urea and release CO₂. | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware. |
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, amines, alcohols, and strong bases.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis with significant potential in the fields of drug discovery and medicinal chemistry. Its ability to readily form ureas and carbamates makes it a key building block for creating libraries of compounds for biological screening and for the synthesis of targeted therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will enable researchers to effectively and safely utilize this versatile reagent in their scientific endeavors.
References
- PubChem.
- Organic Chemistry Portal. Curtius Rearrangement. [Link]
- Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical Pharmacology, 63(9), 1599-1608.
- Wikipedia. Curtius rearrangement. [Link]
- Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Medi
- U.S. Patent 4,749,806.
- Organic Syntheses. Ethyl isocyanide. [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- Le, H. V., et al. (2012).
- Toti, K. S., & Bisen, P. S. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(15), 1245-1265.
- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.
- Semren, T., & Finel, M. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 69(4), 233-253.
- Sabtech Machine. Introduction to the Phosgenation Process for Amine--Basic Principles. [Link]
- Usharani, V., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 24(1), 319-322.
- Organic Syntheses. Isocyanic acid, p-nitrophenyl ester. [Link]
- CN103145562A - N-ethyl aniline prepar
- Poirier, M. A., et al. (2015). Discovery of ethyl urea derivatives as inhibitors of islet amyloid polypeptide fibrillization and cytotoxicity. Bioorganic & medicinal chemistry letters, 25(20), 4489–4494.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
- U.S. Patent 9,126,904.
- CN103333072B - Prepar
- Singh, P. P., et al. (2018). Synthesis of bioactive heterocycles using reusable heterogeneous catalyst HClO4–SiO2 under solvent-free conditions.
- Singh, U. P., & Bhat, H. R. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4757.
- Al-Hiari, Y. M., et al. (2013). Fused thia-heterocycles via isothiocyanates. Part II. A convenient synthesis of some new thieno[2,3-b]thiopyran-4-one derivatives. Monatshefte für Chemie-Chemical Monthly, 144(10), 1559-1564.
- Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical pharmacology, 63(9), 1599-1608.
- Ghorbani-Choghamarani, A., & Norouzi, M. (2007). Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. Arkivoc, 2007(16), 238-245.
- Al-Ghorbani, M., et al. (2015). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 7(8), 147-153.
- Chavan, V. A., et al. (2021). Green Methods for the Synthesis of Bioactive Heterocycles. In Green Chemistry for Sustainable Development. IntechOpen.
- Asghari, S., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 13(5), 445–455.
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]
- 3. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Analysis of 2-Ethylphenyl Isocyanate
This guide provides a comprehensive analysis of the spectral data for 2-Ethylphenyl isocyanate (C₉H₉NO), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds. A thorough understanding of its spectral signature is paramount for researchers, scientists, and drug development professionals to ensure compound identity, purity, and structural integrity throughout the research and development lifecycle. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying principles and experimental rationale.
Molecular Identity and Structure
This compound is an aromatic compound featuring an ethyl group and a highly reactive isocyanate group attached to a benzene ring at positions 1 and 2, respectively. This substitution pattern dictates the unique spectral characteristics detailed in this guide.
| Identifier | Value |
| IUPAC Name | 1-ethyl-2-isocyanatobenzene[1] |
| Molecular Formula | C₉H₉NO[1] |
| Molecular Weight | 147.17 g/mol [1] |
| CAS Number | 40411-25-4[1] |
| Canonical SMILES | CCC1=CC=CC=C1N=C=O[1] |
digraph "2_Ethylphenyl_isocyanate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_ethyl1 [label="CH2"]; C_ethyl2 [label="CH3"]; N [label="N"]; C_iso [label="C"]; O_iso [label="O"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"];
// Position nodes C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos="-0.7,1.2!"]; C_ethyl1 [pos="-2.1,1.2!"]; C_ethyl2 [pos="-3.5,1.2!"]; N [pos="2.8,0!"]; C_iso [pos="4.0,0!"]; O_iso [pos="5.2,0!"]; H3[pos="3.1,1.2!"]; H4[pos="2.1,3.3!"]; H5[pos="-0.7,3.3!"]; H6[pos="-1.4,0!"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C_ethyl1; C_ethyl1 -- C_ethyl2; C2 -- N; N -- C_iso [style=double]; C_iso -- O_iso [style=double]; C3 -- H3; C4 -- H4; C5 -- H5; C1 -- H6;
// Benzene ring double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; }
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Principle & Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, ¹H NMR is essential to confirm the presence and connectivity of the ethyl group and the substitution pattern on the aromatic ring. The electron-withdrawing nature of the isocyanate group and the electron-donating nature of the ethyl group create a distinct set of chemical shifts for the aromatic protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks[2].
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 300 or 400 MHz).
-
Acquisition: Acquire the spectrum at ambient temperature. Typical parameters include a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second[3].
-
Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and integrate the signals.
Data Interpretation and Analysis
The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aliphatic region showing signals for the ethyl group, and the aromatic region for the phenyl protons.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ (Ethyl) | ~ 1.25 | Triplet (t) | 3H | ~ 7.6 |
| -CH₂- (Ethyl) | ~ 2.65 | Quartet (q) | 2H | ~ 7.6 |
| Ar-H (Aromatic) | ~ 7.0 - 7.4 | Multiplet (m) | 4H | - |
-
Ethyl Group: The methyl (-CH₃) protons appear as a triplet around 1.25 ppm due to coupling with the adjacent two methylene (-CH₂-) protons. The methylene protons appear as a quartet around 2.65 ppm due to coupling with the three methyl protons. This classic triplet-quartet pattern is a definitive indicator of an ethyl group.
-
Aromatic Protons: The four protons on the benzene ring appear as a complex multiplet between 7.0 and 7.4 ppm. The overlap of signals is due to the similar electronic environments and small differences in coupling constants between the ortho, meta, and para protons relative to the two substituents.
¹³C NMR Spectroscopy: The Carbon Skeleton
Principle & Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms within a molecule. It is particularly powerful for confirming the overall carbon framework and identifying carbons in specific functional groups. The isocyanate carbon (-N=C=O) is highly deshielded and gives a characteristic signal at the low-field end of the spectrum, serving as a key diagnostic peak[4].
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., 75 or 100 MHz for a 300 or 400 MHz instrument, respectively).
-
Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line. A typical acquisition may involve a larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope[3].
-
Processing: Fourier transform and phase correct the spectrum. Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Data Interpretation and Analysis
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the nine carbon atoms (two aromatic carbons are equivalent by symmetry).
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (Ethyl) | ~ 15 |
| -C H₂- (Ethyl) | ~ 25 |
| Ar-C (Aromatic, Unsubstituted) | ~ 125 - 130 (4 signals) |
| Ar-C (Substituted, C-Ethyl) | ~ 138 |
| Ar-C (Substituted, C-NCO) | ~ 132 |
| -N=C =O (Isocyanate) | ~ 129 |
-
Aliphatic Carbons: The methyl and methylene carbons of the ethyl group appear in the upfield region (~15 and ~25 ppm, respectively).
-
Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents.
-
Isocyanate Carbon: The carbon of the isocyanate group is a key feature. While typically found downfield, the sp-hybridized carbon of the N=C=O group in phenyl isocyanates is often observed around 125-135 ppm, sometimes as a broad signal[5]. Its precise location confirms the presence of this functional group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle & Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. It is an exceptionally reliable technique for identifying the isocyanate group, which has a very strong and sharp asymmetric stretching vibration in a relatively clean region of the spectrum.
Experimental Protocol: ATR-IR Acquisition
-
Sample Preparation: Place one to two drops of neat (undiluted) this compound liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Place the ATR accessory in the sample compartment of an FT-IR spectrometer.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Data Interpretation and Analysis
The IR spectrum provides a molecular fingerprint, with the most diagnostic peak being that of the isocyanate group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~ 2270 - 2250 | -N=C=O Asymmetric Stretch | Very Strong, Sharp |
| ~ 3060 - 3010 | Aromatic C-H Stretch | Medium |
| ~ 2970 - 2850 | Aliphatic C-H Stretch | Medium |
| ~ 1600, 1480 | Aromatic C=C Bending | Medium to Strong |
-
Isocyanate Stretch: The most prominent feature is an intense, sharp absorption band between 2270 and 2250 cm⁻¹. This peak is definitive for the isocyanate functional group and its presence is a primary confirmation of the compound's identity[1].
-
C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl group.
-
Aromatic Ring: Peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
Mass Spectrometry: Molecular Weight and Fragmentation
Principle & Rationale: Mass Spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common method that generates a molecular ion (M⁺˙) and a series of characteristic fragment ions.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, which vaporizes the sample.
-
Separation: The vaporized sample travels through a GC column (e.g., a nonpolar HP-5 column), which separates the analyte from any impurities.
-
Ionization: As the compound elutes from the GC, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.
Data Interpretation and Analysis
The mass spectrum confirms the molecular weight and reveals stable fragments that help elucidate the structure.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |
| 147 | [C₉H₉NO]⁺˙ | Molecular Ion (M⁺˙) |
| 132 | [M - CH₃]⁺ | Loss of a methyl radical |
| 119 | [M - C₂H₄]⁺˙ or [C₇H₅NO]⁺˙ | Loss of ethylene via rearrangement |
| 118 | [M - NCO]⁺˙ | Loss of the isocyanate group |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment |
-
Molecular Ion (M⁺˙): The peak at m/z 147 corresponds to the intact molecule with one electron removed, confirming the molecular weight of 147.17 g/mol [1].
-
Key Fragments: The peak at m/z 132 arises from the loss of a methyl group (-15 Da) from the ethyl substituent. The prominent peak at m/z 119 is likely due to the loss of ethylene (-28 Da) via a McLafferty-type rearrangement, a common pathway for ortho-substituted ethylbenzenes[1]. This fragment corresponds to the mass of phenyl isocyanate, providing strong evidence for the core structure[6]. The peak at m/z 91 represents the stable tropylium ion, a hallmark of many ethylbenzene derivatives.
Caption: Plausible EI-MS fragmentation pathway for this compound.
Conclusion
The comprehensive analysis of this compound using NMR, IR, and MS provides a robust and self-validating dataset for its unequivocal identification. The characteristic triplet-quartet signal in ¹H NMR confirms the ethyl group, the ¹³C NMR identifies the unique carbon skeleton including the isocyanate carbon, the intense IR absorption near 2260 cm⁻¹ provides definitive evidence of the isocyanate functional group, and mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern. Together, these techniques form the cornerstone of quality control and structural verification for this important chemical intermediate in scientific and industrial applications.
References
- This compound.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.The Journal of Organic Chemistry, 62(21), 7512–7515.[Link]
- Babij, N. R., McCusker, E. O., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.Organic Process Research & Development, 20(3), 661–667.[Link]
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.Compound Interest.[Link]
- phenyl isocyanate.MassBank, The Mass Spectrometry Society of Japan.[Link]
- Reich, H. J. 13C NMR Chemical Shifts.
Sources
An In-depth Technical Guide to the Core Mechanism of Action of 2-Ethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Reactivity of 2-Ethylphenyl Isocyanate
This compound (C₉H₉NO) is an aromatic monoisocyanate, a class of compounds characterized by a highly reactive isocyanate (-N=C=O) functional group attached to a benzene ring.[1] While the broader family of diisocyanates is well-known for its extensive use in the production of polyurethanes and the associated occupational health risks, the specific mechanistic details of individual monoisocyanates like this compound are less commonly documented in scientific literature.[2][3] This guide, therefore, provides a comprehensive overview of the core mechanism of action of this compound, grounded in the fundamental principles of isocyanate chemistry and toxicology. Due to the limited availability of research focused solely on the 2-ethylphenyl derivative, this document will draw upon established data from structurally analogous compounds, most notably phenyl isocyanate, to construct a scientifically robust and predictive mechanistic model.[4]
The primary toxicological concern associated with aromatic isocyanates is their capacity to act as potent sensitizers, leading to conditions such as occupational asthma and allergic contact dermatitis.[5][6] The central hypothesis underpinning this toxicity is the role of isocyanates as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The mechanism of action of this compound is, therefore, fundamentally a story of covalent modification of endogenous proteins, leading to the formation of novel antigens that trigger an immunological cascade. This guide will dissect this process from the initial chemical reaction to the downstream biological consequences, providing both theoretical understanding and practical methodologies for investigation.
Part 1: The Electrophilic Heart of the Isocyanate Group: Core Chemical Reactivity
The cornerstone of this compound's biological activity lies in the electrophilic nature of the carbon atom within the isocyanate (-N=C=O) functional group. This carbon is highly susceptible to nucleophilic attack, leading to the formation of stable, covalent bonds with a variety of biological macromolecules.[7] This high reactivity is the initiating event in its mechanism of action.
The primary nucleophiles encountered in a biological system are the functional groups on amino acid residues of proteins. The most significant of these reactions are:
-
Reaction with Amine Groups: The free amine groups (-NH₂) found on the side chain of lysine residues and at the N-terminus of proteins readily attack the isocyanate carbon. This reaction results in the formation of a highly stable substituted urea linkage. This process is often referred to as carbamylation of the protein.[7]
-
Reaction with Hydroxyl Groups: The hydroxyl groups (-OH) on the side chains of amino acids such as serine, threonine, and tyrosine can also react with the isocyanate group, although generally less readily than primary amines. This reaction yields a carbamate (urethane) linkage.[8]
-
Reaction with Thiol Groups: The sulfhydryl group (-SH) of cysteine residues is another potential nucleophilic target, which upon reaction, forms a thiocarbamate adduct.
The general hierarchy of reactivity with biological nucleophiles is: primary amines > thiols > hydroxyls . This inherent chemical reactivity dictates which proteins and which specific amino acid residues are most likely to be modified by this compound upon exposure.
Caption: Proposed immunological pathway for isocyanate-induced sensitization.
Part 4: Methodologies for Elucidating the Mechanism of Action
To validate the proposed mechanism for this compound and identify its specific molecular targets, a series of well-established experimental protocols can be employed. These methods provide a self-validating system, moving from in vitro chemical reactivity to cellular responses and finally to in vivo outcomes.
Experimental Protocol 1: In Vitro Protein Adduct Formation and Identification
Objective: To confirm the covalent binding of this compound to a model protein and identify the specific amino acid residues modified.
Causality: This protocol directly tests the central hypothesis of haptenization. By using a well-characterized protein like Human Serum Albumin (HSA), we can confirm reactivity and map the "hotspots" for adduction, providing direct evidence of neo-antigen formation.
Methodology:
-
Incubation: Dissolve HSA in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10 mg/mL. Add this compound (dissolved in a minimal amount of an organic solvent like DMSO) to the protein solution at various molar ratios (e.g., 1:1, 10:1, 50:1 isocyanate:protein). Incubate at 37°C for 2-4 hours with gentle agitation.
-
Removal of Unreacted Isocyanate: Terminate the reaction and remove excess, unreacted isocyanate by extensive dialysis against the buffer or by using a desalting column.
-
Confirmation of Adduction (Mass Spectrometry):
-
Analyze the intact, dialyzed protein solution using high-resolution mass spectrometry (e.g., ESI-Q-TOF MS).
-
An increase in the molecular weight of the protein corresponding to the addition of one or more this compound molecules (147.17 Da each) confirms covalent binding.
-
-
Identification of Modification Sites (LC-MS/MS):
-
Take an aliquot of the modified HSA, denature it, and digest it into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the HSA protein sequence, including a variable modification of +147.17 Da on all potential nucleophilic residues (K, S, T, Y, C, and N-terminus).
-
The identification of peptide fragments containing this mass shift will pinpoint the exact amino acid residues that were modified.
-
Experimental Protocol 2: Mouse Local Lymph Node Assay (LLNA)
Objective: To assess the sensitization potential of this compound in a validated in vivo model.
Causality: This protocol provides a quantitative measure of the immunological response (lymphocyte proliferation in the draining lymph node) triggered by the chemical, directly linking exposure to the initiation of a cellular immune response.
Methodology:
-
Animal Model: Use CBA/J mice, a standard strain for this assay.
-
Application: Prepare a dilution series of this compound in a suitable vehicle (e.g., acetone:olive oil, 4:1). For three consecutive days, apply 25 µL of the test substance, vehicle control, or a positive control to the dorsum of each ear of the mice.
-
Proliferation Measurement: Five days after the first application, inject the mice intravenously with ³H-thymidine or BrdU to label proliferating cells.
-
Tissue Collection: Euthanize the mice after a few hours and excise the auricular lymph nodes draining the ears.
-
Quantification:
-
For ³H-thymidine: Prepare a single-cell suspension from the lymph nodes, precipitate the DNA, and measure the incorporated radioactivity using a scintillation counter.
-
For BrdU: Use flow cytometry or immunohistochemistry with an anti-BrdU antibody to quantify labeled cells.
-
-
Data Analysis: Calculate a Stimulation Index (SI) by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is typically considered a positive result, indicating that the substance is a sensitizer.
Caption: Workflow for the Mouse Local Lymph Node Assay (LLNA).
Summary and Future Directions
The mechanism of action of this compound is predicated on the high electrophilicity of its isocyanate functional group. This reactivity drives the covalent modification of endogenous proteins, particularly at nucleophilic amine and hydroxyl groups, in a process known as haptenization. These modified self-proteins are subsequently treated as foreign antigens by the immune system, initiating a T-cell-mediated inflammatory cascade that manifests as respiratory and dermal sensitization.
While this model is strongly supported by extensive research into other aromatic isocyanates like phenyl isocyanate, significant knowledge gaps remain for the 2-ethylphenyl derivative specifically. Future research should prioritize:
-
Proteomic Screening: Unbiased proteomic studies to identify the specific protein targets of this compound in relevant cell types (e.g., bronchial epithelial cells, dendritic cells).
-
Signaling Pathway Analysis: Investigation into the downstream signaling pathways activated in immune cells following exposure to this compound-protein adducts.
-
Quantitative Reactivity Studies: Determining the reaction kinetics of this compound with key amino acids to build more precise predictive models of protein modification.
Elucidating these specific details will allow for a more refined risk assessment and the development of more targeted strategies for preventing and treating isocyanate-induced sensitization.
References
- Wikipedia. (n.d.). Phenyl isocyanate.
- U.S. Environmental Protection Agency. (n.d.). Toxicology: Isocyanates Profile.
- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Selected Monoisocyanates: Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US).
- Gas-Sensing.com. (n.d.). Exploring Aromatic Isocyanates: Properties, Applications, and Safety.
- Castro, A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. DOI: 10.1039/P29850000721.
- Taylor & Francis. (n.d.). Phenyl isocyanate – Knowledge and References.
- Australian Government Department of Health. (2019). Polymers with known genotoxic aromatic amine and isocyanate constituents: Human health tier II assessment.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7672, Phenyl isocyanate.
- Ecetoc. (2025). Understanding Aromatic Isocyanates: Properties, Applications, and Health Considerations.
- Mi, L., et al. (2008). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Journal of Proteome Research, 7(4), 1434–1441. DOI: 10.1021/pr700730h.
- Chung, F. L., et al. (2009). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 30(11), 1847–1852. DOI: 10.1093/carcin/bgp215.
- Karol, M. H., et al. (1996). Phenyl isocyanate is a potent chemical sensitizer. Toxicology Letters, 89(2), 143-149. DOI: 10.1016/s0378-4274(96)03798-8.
- Wang, Y., et al. (2015). A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate. Scientific Reports, 5, 12953. DOI: 10.1038/srep12953.
- Xiao, D., & Singh, S. V. (2006). Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells. Journal of Pharmacology and Experimental Therapeutics, 317(1), 319-326. DOI: 10.1124/jpet.105.096537.
- Kamal, M. M., et al. (2023). Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways. Frontiers in Pharmacology, 14, 1281775. DOI: 10.3389/fphar.2023.1281775.
- Tice, R. R., et al. (1987). Results of in vitro and in vivo genetic toxicity tests on methyl isocyanate. Environmental Health Perspectives, 72, 183-187. DOI: 10.1289/ehp.8772183.
- Gapsys, V., et al. (2022). Accurate determination of protein:ligand standard binding free energies from molecular dynamics simulations. Nature Protocols, 17(4), 1114-1141. DOI: 10.1038/s41596-021-00676-1.
- Le, T. A., et al. (2025). Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products? Royal Society Open Science, 12(2), 241285. DOI: 10.1098/rsos.241285.
- Tepner, M., et al. (2009). Reaction of Phenyl Isocyanate and Phenyl Isothiocyanate with the Ge(100)-2 × 1 Surface. The Journal of Physical Chemistry C, 113(37), 16493–16501. DOI: 10.1021/jp904975z.
- ResearchGate. (2023). (PDF) Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways.
Sources
- 1. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gas-sensing.com [gas-sensing.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Phenyl isocyanate is a potent chemical sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. gas-sensing.com [gas-sensing.com]
- 7. Phenyl isocyanate - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
The Ortho Effect in Action: A Technical Guide to the Reactivity of the Isocyanate Group in 2-Ethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aromatic isocyanates are a cornerstone of modern synthetic chemistry, pivotal in the formation of polyurethanes, ureas, and a diverse array of functionalized molecules. Their reactivity, however, is not uniform and is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides an in-depth analysis of the reactivity of 2-ethylphenyl isocyanate, a molecule where the isocyanate functionality is modulated by an adjacent ethyl group. We will dissect the intricate interplay of steric and electronic factors that govern its interactions with nucleophiles and provide field-proven methodologies for the precise characterization of its reaction kinetics. This document is designed to equip researchers with the foundational knowledge and practical tools necessary to effectively utilize and control the reactivity of this versatile chemical entity.
The Fundamental Reactivity of Aromatic Isocyanates
The isocyanate group (–N=C=O) is a highly electrophilic functional group. The central carbon atom is bonded to two highly electronegative atoms (nitrogen and oxygen), resulting in a significant partial positive charge. This makes it a prime target for nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water.[1] The general mechanism involves the nucleophilic attack on the isocyanate carbon, followed by proton transfer to the nitrogen atom.
Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which further enhances the electrophilicity of the isocyanate carbon.[2] This inherent reactivity is the basis for their widespread use in polymerization and derivatization reactions.[3]
The Influence of the Ortho-Ethyl Group: A Dichotomy of Effects
The placement of an ethyl group at the ortho position relative to the isocyanate group in this compound introduces a fascinating interplay of competing electronic and steric effects that modulate its reactivity.[4]
Electronic Effects
The ethyl group is a weak electron-donating group (EDG) through an inductive effect. This effect pushes electron density into the aromatic ring, which can slightly decrease the electrophilicity of the isocyanate carbon. A reduction in the partial positive charge on the carbon atom makes it a less potent target for nucleophiles, thereby leading to a slight decrease in reactivity compared to unsubstituted phenyl isocyanate.[3]
Steric Hindrance
The most significant consequence of the ortho-ethyl group is steric hindrance. The ethyl group physically obstructs the trajectory of an incoming nucleophile, making it more difficult to approach the electrophilic carbon of the isocyanate group.[4] This steric clash increases the activation energy of the reaction, leading to a more pronounced decrease in the reaction rate compared to the electronic effect. The larger size of the ethyl group compared to a methyl group (as in o-tolyl isocyanate) is expected to result in even greater steric hindrance.
The following diagram illustrates the factors influencing the reactivity of this compound.
Caption: The interplay of electronic and steric effects of the ortho-ethyl group on the reactivity of the isocyanate functionality.
Comparative Reactivity Profile
| Isocyanate | Substituent | Dominant Effect | Expected Relative Reactivity (vs. Phenyl Isocyanate) |
| Phenyl Isocyanate | None | Baseline | 1.00 |
| o-Tolyl Isocyanate | -CH₃ (ortho) | Moderate Steric Hindrance | ~0.3 - 0.5 |
| This compound | -CH₂CH₃ (ortho) | Significant Steric Hindrance | < 0.3 (Estimated) |
| p-Tolyl Isocyanate | -CH₃ (para) | Weak Electronic Effect | ~0.8 - 0.9 |
| p-Nitrophenyl Isocyanate | -NO₂ (para) | Strong Electronic Withdrawal | > 10 |
Note: The relative reactivity values for o-tolyl isocyanate are generalized from kinetic studies of substituted phenyl isocyanates with alcohols.[4] The value for this compound is an educated estimate based on the increased steric bulk of the ethyl group compared to the methyl group. A definitive value requires experimental validation as outlined in Section 5.
Reactivity with Common Nucleophiles
The reactions of this compound with various nucleophiles follow established pathways, though the rates are modulated by the ortho-ethyl group.
Reaction with Alcohols to Form Urethanes
The reaction with alcohols yields urethanes (carbamates). This reaction is of immense industrial importance for the production of polyurethanes. The reaction is generally second-order and is often catalyzed by tertiary amines or organometallic compounds.[5]
Caption: General reaction pathway for the formation of a urethane from this compound and an alcohol.
Reaction with Amines to Form Ureas
Primary and secondary amines react rapidly with isocyanates to form substituted ureas. This reaction is typically faster than the reaction with alcohols and often proceeds without the need for a catalyst.
Reaction with Water
The reaction with water is a multi-step process. The initial reaction forms an unstable carbamic acid, which then decomposes to form 2-ethylaniline and carbon dioxide. The newly formed amine can then react with another molecule of this compound to form a disubstituted urea. This reaction is crucial to consider, as trace amounts of water can lead to unwanted side products and affect polymer properties.
Experimental Protocol: A Self-Validating System for Kinetic Analysis
To authoritatively determine the reactivity of this compound, a comparative kinetic study is essential. This protocol outlines a robust method using in-situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the reaction progress in real-time.
Objective
To determine the second-order rate constants for the reaction of this compound, o-tolyl isocyanate, and phenyl isocyanate with n-butanol in a non-polar solvent at a constant temperature.
Materials and Equipment
-
This compound (≥99%)
-
o-Tolyl Isocyanate (≥99%)
-
Phenyl Isocyanate (≥99%)
-
n-Butanol (anhydrous, ≥99.5%)
-
Toluene (anhydrous, ≥99.8%)
-
Nitrogen gas supply
-
Jacketed glass reactor with overhead stirrer and temperature control
-
In-situ FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe
-
Syringes and needles
Experimental Workflow
Caption: Experimental workflow for the comparative kinetic analysis of isocyanate reactivity using in-situ FTIR spectroscopy.
Detailed Methodology
-
Reactor Preparation: Assemble a 250 mL jacketed glass reactor equipped with an overhead stirrer, a nitrogen inlet, a septum for injections, and a temperature probe. Ensure the system is completely dry.
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas for at least 30 minutes to eliminate atmospheric moisture.
-
Solvent and Reagent Addition: Charge the reactor with 150 mL of anhydrous toluene. Add a precise volume of n-butanol to achieve the desired initial concentration (e.g., 0.1 M).
-
Temperature Equilibration: Set the circulating bath to maintain the reactor temperature at 25.0 ± 0.1 °C. Allow the solution to equilibrate for 20 minutes with gentle stirring.
-
Background Spectrum: Insert the in-situ FTIR-ATR probe into the solution and collect a background spectrum.
-
Reaction Initiation: Using a dry syringe, rapidly inject a precise volume of the isocyanate (this compound, o-tolyl isocyanate, or phenyl isocyanate) to achieve the desired initial concentration (e.g., 0.1 M).
-
Data Acquisition: Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds) for a period sufficient to achieve at least 80% conversion.
-
Data Analysis:
-
The concentration of the isocyanate at any given time can be determined by monitoring the disappearance of the characteristic N=C=O stretching band at approximately 2270 cm⁻¹.
-
Plot 1/[Isocyanate] versus time. For a second-order reaction, this plot should yield a straight line.
-
The slope of this line is equal to the second-order rate constant, k.
-
-
Validation: Repeat the experiment for each of the three isocyanates under identical conditions to ensure reproducibility and allow for direct comparison of the calculated rate constants.
Conclusion
The reactivity of the isocyanate group in this compound is a nuanced subject, governed primarily by the significant steric hindrance imposed by the ortho-ethyl group. This steric effect overrides the weaker, opposing electronic effect, resulting in a molecule that is less reactive than its unsubstituted counterpart, phenyl isocyanate, and likely less reactive than o-tolyl isocyanate. This attenuated reactivity can be a distinct advantage in synthetic design, allowing for greater control over reaction kinetics and potentially enabling selective reactions in multifunctional systems. The experimental protocol provided herein offers a robust framework for quantifying these reactivity differences, empowering researchers to make informed decisions in the development of novel materials and pharmaceuticals.
References
- Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Form
- Reactivity of ortho-substituted aromatic isocyan
- The reaction of o -hydroxybenzyl alcohol with phenyl isocyanate in polar solvents.
- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar.
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
- KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS.
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC - PubMed Central.
- Isocyanate-based multicomponent reactions. PMC - NIH.
- Reaction of Phenyl Isocyanate and Phenyl Isothiocyanate with the Ge(100)-2 × 1 Surface.
- A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzo
- From Humorous Post to Detailed Quantum-Chemical Study: Isocyan
- Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. SMU.
- Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Reaction of OH with Aliphatic and Aromatic Isocyanates.
Sources
- 1. mdpi.com [mdpi.com]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
Navigating the Challenges of 2-Ethylphenyl Isocyanate Solubility: A Technical Guide for Researchers
Foreword: Understanding the Unique Character of 2-Ethylphenyl Isocyanate
To the researchers, scientists, and drug development professionals delving into the applications of this compound, this guide serves as a comprehensive resource on a critical, yet often overlooked, aspect of its chemistry: its solubility in organic solvents. The utility of this versatile isocyanate in synthetic chemistry is undeniable, but its successful application hinges on a thorough understanding of its behavior in solution. This is not merely an academic exercise; improper solvent selection can lead to reaction failure, byproduct formation, and safety hazards.
This guide moves beyond a simple compilation of data. It aims to provide a deeper understanding of the principles governing the solubility of this compound, the profound impact of its reactivity on solvent choice, and a robust experimental framework for determining its solubility in novel solvent systems. As your partner in the laboratory, my goal is to equip you with the knowledge to make informed decisions, ensuring the integrity and success of your research.
The Physicochemical Landscape of this compound
This compound (C₉H₉NO) is an aromatic isocyanate characterized by an ethyl group at the ortho position of the phenyl ring.[1][2] This seemingly simple structure gives rise to a nuanced solubility profile. The aromatic ring imparts a degree of hydrophobicity and favors interactions with nonpolar and aromatic solvents. The highly electrophilic isocyanate (-N=C=O) group, however, introduces polarity and is the primary site of the compound's reactivity.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [1][3] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | Colorless liquid | Inferred from similar compounds |
| Boiling Point | 56°C @ 3 mmHg | Thermo Fisher Scientific |
| Density | 1.043 g/mL | Thermo Fisher Scientific |
The interplay between the nonpolar ethylphenyl backbone and the polar, highly reactive isocyanate group is the cornerstone of its solubility behavior.
The Cardinal Rule: Reactivity Dictates Solubility
The single most important factor governing the choice of solvents for this compound is its reactivity. The isocyanate group is a potent electrophile, readily attacked by nucleophiles. This reactivity profile strictly dictates which solvents can be used as inert carriers and which will actively participate in unintended reactions.
Incompatible Solvents (Reactive):
-
Protic Solvents: Alcohols (methanol, ethanol, isopropanol), water, and primary or secondary amines are fundamentally incompatible for dissolving this compound if the goal is to recover the isocyanate. These solvents will react to form urethanes (with alcohols) or ureas (with amines), consuming the starting material. This reaction is often rapid and exothermic.
-
Basic Solvents: Solvents with even weakly basic character can catalyze the trimerization of isocyanates to form isocyanurates.
Compatible Solvents (Generally Inert):
-
Apolar Aromatic Solvents: Toluene and xylene are excellent choices for dissolving aromatic isocyanates.[4][5] They are non-reactive and their aromatic nature facilitates the dissolution of the phenyl ring of the solute.
-
Apolar Aliphatic Solvents: Hexane and heptane can be used, although the solubility of aromatic compounds in aliphatic solvents is often lower than in aromatic solvents.
-
Ethereal Solvents: Diethyl ether and tetrahydrofuran (THF) can be suitable, but they must be scrupulously anhydrous, as they are prone to peroxide formation and can contain water.[6]
-
Chlorinated Solvents: Dichloromethane and chloroform can be effective, provided they are free of acidic impurities.
-
Polar Aprotic Solvents: Acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can dissolve isocyanates. However, their higher polarity may influence reaction pathways, and they must be rigorously dried.[7]
The following diagram illustrates the critical decision-making process for solvent selection based on reactivity:
Caption: Solvent selection workflow for this compound.
Qualitative and Predicted Solubility Profile
While precise quantitative data for this compound is not widely published, a qualitative solubility profile can be constructed based on the principles of "like dissolves like" and the known behavior of similar aromatic isocyanates.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Apolar Aromatic | Toluene, Xylene | High | The aromatic nature of the solvent and solute are highly compatible. |
| Apolar Aliphatic | Hexane, Heptane | Moderate to Low | The aromatic solute is less compatible with the aliphatic solvent. |
| Ethers | Diethyl Ether, THF | Moderate | Ethers have some polar character and can solvate the isocyanate group. |
| Chlorinated | Dichloromethane, Chloroform | High | Good general-purpose solvents for a wide range of organic compounds. |
| Polar Aprotic | Acetonitrile, DMF, DMSO | High | The high polarity of these solvents can effectively solvate the isocyanate. |
| Polar Protic | Ethanol, Water | Reactive | The isocyanate will react with these solvents. |
Experimental Protocol for the Determination of Solubility
Given the lack of published data, an experimental determination of solubility is often necessary. The following protocol is a robust, self-validating method for determining the solubility of this compound in a chosen anhydrous, aprotic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
4.1. Safety Precautions
-
Isocyanates are toxic and potent respiratory sensitizers.[3][8] All work must be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or butyl rubber), and a lab coat.
-
All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to ensure anhydrous conditions.
4.2. Materials and Reagents
-
This compound
-
Anhydrous solvent of interest (e.g., toluene)
-
Di-n-butylamine solution (e.g., 0.1 M in anhydrous toluene)
-
Standardized hydrochloric acid (e.g., 0.1 M)
-
2-Propanol
-
Indicator (e.g., bromophenol blue) or a pH meter with a suitable electrode
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
Gas-tight syringes
-
Oven for drying glassware
4.3. Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility:
Caption: Workflow for experimental solubility determination.
4.4. Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
To a series of oven-dried, inert-atmosphere-filled vials, add a precisely known volume of the anhydrous solvent (e.g., 5.00 mL).
-
Add an excess of this compound to each vial. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25°C).
-
Allow the solutions to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection:
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully and quickly, withdraw a precise volume of the clear supernatant (the saturated solution) using a gas-tight syringe (e.g., 1.00 mL).
-
-
Quantification by Titration:
-
Immediately dispense the aliquot of the saturated solution into a flask containing a precisely known volume and concentration of di-n-butylamine solution in anhydrous toluene (e.g., 10.00 mL of 0.1 M solution). The excess amine will react with the isocyanate.
-
Allow the reaction to proceed for a few minutes.
-
Add 2-propanol to the flask to ensure all components are in solution for the titration.
-
Add a few drops of indicator or use a pH electrode and titrate the unreacted di-n-butylamine with the standardized hydrochloric acid solution to the endpoint.
-
Perform a blank titration using the same volume of the di-n-butylamine solution without the isocyanate sample.
-
4.5. Calculation of Solubility
The concentration of the isocyanate in the saturated solution can be calculated using the following formula:
Solubility (mol/L) = [ (V_blank - V_sample) * C_HCl ] / V_aliquot
Where:
-
V_blank = Volume of HCl used for the blank titration (L)
-
V_sample = Volume of HCl used for the sample titration (L)
-
C_HCl = Concentration of the standardized HCl (mol/L)
-
V_aliquot = Volume of the saturated solution taken for analysis (L)
To express the solubility in g/L, multiply the molarity by the molecular weight of this compound (147.17 g/mol ).
Conclusion: A Foundation for Success
References
- Determination of Solubility Class. (sthelens.k12.or.us)
- A laboratory comparison of analytical methods used for isocyanates.
- Method of detecting isocyanates.
- Titration of NCO value in resins according to DIN EN ISO 14896. (Xylem Analytics)
- General Experimental Protocol for Determining Solubility. (BenchChem)
- Method for Measuring Isocyanates in St
- Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides.
- Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry.
- Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides.
- Polyurethanes soluble or dissolved in aromatic hydrocarbons, a process for their preparation and their use.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (deanza.edu)
- Testing the Solubility Rules Through Quantit
- Method for determining solubility of a chemical compound.
- This compound.
- This compound, 97%, Thermo Scientific. (Fisher Scientific)
- 2-Ethylphenyl isocyan
- Isocyan
- A Deep Dive into Common Organic Solvents. (ChemTalk)
- Physics-Based Solubility Prediction for Organic Molecules.
- Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Co
- Exposure to isocyanates and organic solvents, and pulmonary-function changes in workers in a polyurethane molding process.
Sources
- 1. This compound | C9H9NO | CID 583486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.ca [fishersci.ca]
- 3. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. US4789718A - Polyurethanes soluble or dissolved in aromatic hydrocarbons, a process for their preparation and their use - Google Patents [patents.google.com]
- 6. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 7. mdpi.com [mdpi.com]
- 8. Exposure to isocyanates and organic solvents, and pulmonary-function changes in workers in a polyurethane molding process - PubMed [pubmed.ncbi.nlm.nih.gov]
thermal stability of 2-Ethylphenyl isocyanate
An In-depth Technical Guide to the Thermal Stability of 2-Ethylphenyl Isocyanate
Abstract
This compound (2-EPI) is an aromatic isocyanate with significant potential in the synthesis of fine chemicals, pharmaceuticals, and specialty polymers. As with all isocyanates, a thorough understanding of its thermal stability is paramount for safe handling, storage, and process design. The highly reactive isocyanate group (-N=C=O) is susceptible to a variety of thermally initiated reactions, including self-polymerization and decomposition, which can lead to uncontrolled exothermic events and pressure generation. This guide provides a comprehensive framework for evaluating the thermal stability of 2-EPI, grounded in established analytical techniques and first-principles chemical theory. We will explore the theoretical underpinnings of isocyanate decomposition, present detailed, field-proven experimental protocols for characterization, and offer insights into the interpretation of the resulting data for robust risk assessment.
Introduction: The Criticality of Thermal Assessment for this compound
This compound (CAS 40411-25-4, Formula C₉H₉NO) is a valuable intermediate characterized by an isocyanate functional group attached to a benzene ring substituted with an ethyl group at the ortho position.[1][2] This structure dictates its reactivity in urethane and urea formation. However, the same reactivity profile presents inherent thermal hazards. Isocyanates can undergo exothermic reactions with themselves (dimerization, trimerization) or with trace contaminants like water.[3] At elevated temperatures, these reactions can accelerate, potentially leading to a thermal runaway—a dangerous, self-heating process that can result in vessel over-pressurization and failure.
The presence of the ortho-ethyl group on 2-EPI introduces specific steric and electronic effects that may influence its stability profile compared to simpler aryl isocyanates like phenyl isocyanate. Therefore, a dedicated and rigorous thermal hazard assessment is not merely a regulatory formality but a scientific necessity for any professional working with this compound. This guide serves as a technical resource for researchers and process chemists to design and execute such an assessment.
Theoretical Framework: Potential Thermal Decomposition Pathways
The thermal decomposition of aryl isocyanates can proceed through several pathways. The specific conditions (temperature, pressure, presence of catalysts or impurities) will dictate the dominant mechanism.
-
Dimerization and Trimerization: The most common low-temperature pathways involve the self-reaction of isocyanate groups to form four-membered uretidinedione rings (dimers) or six-membered isocyanurate rings (trimers).[4][5] Trimerization is often highly exothermic and can be a significant contributor to thermal runaway events.
-
Carbodiimide Formation: At higher temperatures, isocyanates can decompose to form a carbodiimide and carbon dioxide (CO₂).[5] This pathway is particularly hazardous as it involves the generation of a non-condensable gas (CO₂), which can rapidly increase vessel pressure.
-
Reaction with Contaminants: Trace amounts of water can react with 2-EPI to form an unstable carbamic acid, which decomposes into 2-ethylaniline and CO₂.[4] The newly formed amine can then react with another isocyanate molecule to form a stable urea linkage. This sequence is exothermic and generates gas.
The ortho-ethyl group on 2-EPI likely introduces steric hindrance around the isocyanate moiety. This could potentially slow the rate of dimerization and trimerization compared to unsubstituted phenyl isocyanate. However, this effect must be confirmed experimentally, as electronic effects can also play a role.
Experimental Assessment of Thermal Stability
A multi-technique approach is essential for a comprehensive thermal hazard assessment. The following three core techniques provide complementary information on thermal behavior, from initial screening to worst-case scenario simulation.
Differential Scanning Calorimetry (DSC) for Hazard Screening
DSC is a fundamental thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[6] It is an excellent screening tool to identify the onset temperature of exothermic activity and quantify the energy released.[7]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, tin) according to the manufacturer's guidelines.
-
Sample Preparation:
-
Rationale: Due to the high reactivity and volatility of 2-EPI, high-pressure, hermetically sealed crucibles (e.g., gold-plated stainless steel) are mandatory. This prevents sample evaporation, which could be misinterpreted as an endothermic event, and contains any pressure generated during decomposition.
-
Procedure: In a glove box or fume hood, carefully pipette 2-5 mg of this compound into the crucible. Immediately seal the crucible using a press.
-
-
Reference Preparation: Prepare an identical, empty, hermetically sealed crucible to serve as the reference.
-
Thermal Program:
-
Place the sample and reference crucibles into the DSC cell.
-
Equilibrate the system at a sub-ambient temperature (e.g., 0°C) to establish a stable baseline.
-
Ramp the temperature at a controlled rate, typically 2-10 K/min, to a final temperature well beyond any expected decomposition (e.g., 400°C).[7] A slower ramp rate enhances sensitivity for detecting the onset of exothermic events.
-
Maintain a constant inert atmosphere (e.g., Nitrogen at 50 mL/min) to prevent oxidative side reactions.
-
-
Data Analysis: Analyze the resulting thermogram to determine the extrapolated onset temperature (T_onset) of any exothermic peaks and integrate the peak area to calculate the heat of decomposition (ΔH_d) in J/g.
Thermogravimetric Analysis (TGA) for Mass Loss Characterization
TGA measures the change in mass of a sample as a function of temperature.[8] It is used to determine the temperature at which decomposition begins (as indicated by mass loss) and to quantify the amount of non-volatile residue (char). When coupled with DSC, it helps differentiate between decomposition and other thermal events like phase changes.
-
Instrument Calibration: Calibrate the TGA for mass and temperature using appropriate standards.
-
Sample Preparation:
-
Rationale: An open pan (e.g., alumina or platinum) is typically used to allow volatile decomposition products to escape and be detected as mass loss.
-
Procedure: Place 5-10 mg of this compound into the TGA sample pan.
-
-
Thermal Program:
-
Load the sample onto the TGA balance.
-
Ramp the temperature from ambient to a final temperature (e.g., 500°C) at a controlled heating rate (e.g., 10 K/min) under a continuous flow of inert gas (Nitrogen).[9]
-
-
Data Analysis: Plot the mass percentage versus temperature. Determine the onset temperature of mass loss and the percentage of material remaining at the end of the experiment.
Accelerating Rate Calorimetry (ARC) for Adiabatic Runaway Simulation
The ARC is considered the gold standard for process safety testing.[10] It simulates a worst-case, adiabatic (zero heat loss) scenario, which mimics the conditions in a large, poorly heat-managed reactor.[11] The ARC provides critical data on the time-temperature-pressure relationship of a runaway reaction.[12][13]
-
Sample Preparation:
-
Rationale: The sample is loaded into a robust, spherical metal bomb (e.g., titanium or stainless steel) equipped with a pressure transducer. The bomb's material must be chosen to be inert to the reactant.[14]
-
Procedure: Add a known mass (e.g., 1-5 g) of 2-EPI to the ARC bomb. Seal the bomb according to the instrument's specifications.
-
-
Instrument Setup: Place the bomb inside the calorimeter's adiabatic chamber.
-
Heat-Wait-Search (HWS) Mode:
-
Rationale: The HWS mode is used to find the onset of self-heating. The instrument heats the sample in small steps (e.g., 5°C), waits for thermal equilibrium, and then searches for any self-heating rate above a set sensitivity threshold (e.g., 0.02 K/min).[14]
-
Procedure: Initiate the HWS program from a starting temperature (e.g., 50°C).
-
-
Exotherm Detection and Adiabatic Tracking: Once the self-heating rate exceeds the threshold, the instrument switches to adiabatic mode. The heaters in the chamber wall track the sample's temperature precisely, ensuring no heat is lost to the surroundings. The instrument records temperature and pressure as a function of time until the reaction is complete.
-
Data Analysis: From the T-P-time data, derive critical safety parameters:
-
Onset temperature of the self-accelerating reaction.
-
Adiabatic Temperature Rise (ΔT_ad).
-
Maximum temperature and pressure reached.
-
Time to Maximum Rate (TMR).
-
Data Interpretation and Visualization
The data from these analyses must be synthesized to build a complete thermal stability profile.
Data Summary
A comprehensive report should summarize the key quantitative findings in a clear, tabular format. As direct experimental data for 2-EPI is not publicly available, the following table is illustrative of the expected output from such an analysis, based on typical values for similar aromatic isocyanates.
| Parameter | Technique | Value (Illustrative) | Significance |
| Onset Temperature (T_onset) | DSC | 180 - 200 °C | Initial temperature for screening exothermic potential. |
| Heat of Decomposition (ΔH_d) | DSC | 200 - 400 J/g | Magnitude of energy released; higher values indicate greater hazard. |
| Onset of Mass Loss | TGA | 190 - 210 °C | Confirms decomposition is occurring at the exotherm temperature. |
| Adiabatic Onset (T_onset,ad) | ARC | 150 - 170 °C | More conservative, "worst-case" onset temperature for process safety. |
| Adiabatic Temp. Rise (ΔT_ad) | ARC | > 200 °C | Indicates the potential for a severe runaway reaction. |
| Max Pressure Rate (dP/dt_max) | ARC | > 100 bar/min | Critical for designing pressure relief systems (e.g., rupture discs). |
Experimental Workflow Diagram
The logical flow from sample handling to final risk assessment can be visualized to ensure a systematic approach.
Safety, Handling, and Storage Recommendations
Based on the general reactivity of isocyanates and the potential for thermal decomposition, the following precautions are mandatory:
-
Storage: this compound should be stored in a cool, dry, well-ventilated area in tightly sealed containers under an inert atmosphere (e.g., nitrogen).[15] It must be kept away from heat, sparks, and open flames. Protect from moisture, as this can cause pressure buildup in sealed containers due to CO₂ evolution.
-
Handling: All handling should be performed in a chemical fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Respiratory protection may be required.[16] Avoid contact with skin, eyes, and clothing.[17]
-
Process Safety: Chemical processes involving 2-EPI should be designed with a thorough understanding of its thermal profile. The maximum operating temperature should be set well below the adiabatic onset temperature determined by ARC, incorporating a suitable safety margin. All reaction vessels must be equipped with adequate cooling and pressure relief systems designed based on the quantitative data from ARC analysis.
Conclusion
While specific, published thermal stability data for this compound is scarce, a robust safety and handling protocol can be developed by applying established analytical methodologies and principles of isocyanate chemistry. A combination of DSC for initial screening, TGA for mass loss verification, and ARC for worst-case scenario modeling provides the necessary data to define safe operating limits. This multi-faceted approach ensures that the potential hazards of this reactive intermediate are well-understood and controlled, enabling its safe use in research and development.
References
- Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyan
- DSC curves obtained via nonlinear fitting for the isocyanate excess... (n.d.).
- Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyan
- SAFETY DATA SHEET - Ethyl isocyan
- Plots of the heat capacity of various isocyanates as a function of temperature. (n.d.).
- SAFETY DATA SHEET - Phenyl isothiocyan
- The Thermal Decomposition of Isocyanurates. (n.d.).
- Thermal degradation of the polyurethane from 1,4-butanediol and methylene bis(4-phenyl isocyan
- Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. (n.d.). PMC - NIH.
- Accelerating Rate Calorimeter Testing. (n.d.). ioKinetic.
- SAFETY DATA SHEET - 4-Ethylphenyl isocyan
- Thermogravimatric analysis (TGA). (n.d.). Philippine eLib.
- SAFETY DATA SHEET - Phenethyl Isocyan
- DSC thermal characteristics of control and blend specimens. (n.d.).
- Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology.
- Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyan
- Accelerating Rate Calorimetry (ARC). (n.d.). Prime Process Safety Center.
- Accelerating Rate Calorimeter (ARC). (n.d.). Belmont Scientific.
- Accelerating Rate Calorimeter (ARC). (n.d.). NETZSCH Analyzing & Testing.
- Differential Scanning Calorimetry (DSC). (n.d.). Prime Process Safety Center.
- SAFETY DATA SHEET - Phenylethyl isothiocyan
- Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). (n.d.).
- This compound, 97%, Thermo Scientific. (n.d.). Fisher Scientific.
- 2-Ethylphenyl isocyan
- Differential scanning calorimetry. (n.d.). Wikipedia.
- This compound, 99%. (n.d.). Thermo Scientific Chemicals.
- Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbam
- Identification of the isocyanates generated during the thermal degradation of a polyurethane car paint. (n.d.).
- Isocyanates and Isothiocyan
Sources
- 1. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. This compound | C9H9NO | CID 583486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]
- 8. Philippine eLib [elib.gov.ph]
- 9. researchgate.net [researchgate.net]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 12. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]
- 13. belmontscientific.com [belmontscientific.com]
- 14. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. merckmillipore.com [merckmillipore.com]
A Technical Guide to Quantum Chemical Calculations for 2-Ethylphenyl Isocyanate
Preamble: The Computational Microscope for Molecular Reactivity
In modern chemical research, particularly within drug development and material science, understanding a molecule's behavior at the quantum level is no longer a niche academic pursuit but a critical component of rational design. 2-Ethylphenyl isocyanate, a molecule featuring a reactive isocyanate group appended to an ethyl-substituted aromatic ring, presents a fascinating case study. Its utility is defined by the electrophilic nature of the isocyanate carbon, making it a key synthon for ureas, urethanes, and other linkages central to polymer and pharmaceutical chemistry.[1][2][3][4]
However, its reactivity is not static; it is subtly modulated by the conformational flexibility of the ethyl group and its electronic interplay with the phenyl ring. How does the orientation of the ethyl group affect the electron density on the isocyanate? What are the characteristic vibrational frequencies that can be used for experimental identification? Where are the most likely sites for nucleophilic or electrophilic attack? Answering these questions through empirical methods alone is resource-intensive and often incomplete.
This is where quantum chemical calculations provide an indispensable lens. By solving approximations of the Schrödinger equation, we can model the molecule's electronic structure and derive a wealth of information about its geometry, stability, and reactivity. This guide offers a rigorous, field-proven framework for conducting such calculations on this compound, structured not as a rigid set of steps, but as a logical, self-validating workflow. We will move from foundational theory to practical execution and, finally, to the nuanced interpretation of the resulting data, providing researchers with a robust protocol to unlock a deeper, predictive understanding of this versatile molecule.
Chapter 1: Foundational Theory & Strategic Method Selection
The bedrock of any credible computational study is the selection of an appropriate theoretical model. For a molecule like this compound, comprised of C, H, N, and O, Density Functional Theory (DFT) offers the optimal balance of computational efficiency and accuracy.[5] Instead of calculating the complex many-electron wavefunction directly, DFT determines the electron density, from which all properties of the system can be derived.
1.1. The Choice of Functional: B3LYP
Within the DFT framework, numerous "functionals" exist to approximate the exchange-correlation energy—the most challenging component of the calculation. For general-purpose organic chemistry, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional has become a standard bearer.[6] It incorporates elements from both Hartree-Fock theory and other DFT formalisms, providing a well-tested and reliable description of molecular geometries and energies for a vast set of organic molecules.[7][8] While newer functionals exist, B3LYP's extensive validation makes it a trustworthy starting point for this system.
1.2. The Basis Set: Why 6-31G(d) is the Workhorse
A basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style basis set, 6-31G(d) , is a pragmatic and widely accepted choice for molecules of this size. Let's deconstruct its meaning:
-
6-31G : This describes a "split-valence" basis set. The core electrons are described by a single function (a contraction of 6 primitive Gaussian functions), while the valence electrons are described by two functions (one a contraction of 3 Gaussians, the other a single Gaussian). This flexibility in the valence shell is crucial for accurately modeling chemical bonds.
-
(d) : This is a polarization function . It adds d-type orbitals on heavy (non-hydrogen) atoms. These functions are not occupied in the ground-state atom but provide the necessary mathematical flexibility to describe the distortion of electron clouds that occurs during chemical bonding, which is essential for molecules containing multiple bonds and heteroatoms like the isocyanate group.[9]
The combination of B3LYP/6-31G(d) represents a level of theory that has been shown to yield reliable geometries and vibrational frequencies for a wide range of organic systems, making it an authoritative and scientifically sound choice for our investigation.[10][11]
Chapter 2: The Computational Workflow: A Self-Validating Protocol
A successful computational experiment is not a single calculation but a sequence of logical steps where each stage validates the previous one. This workflow ensures that the final calculated properties correspond to a true, stable state of the molecule.
Experimental Protocol: Core Calculation Sequence
The following protocol outlines the essential steps using a typical quantum chemistry software package (e.g., Gaussian, ORCA).
-
Step 1: Initial Structure Generation
-
Construct a 3D model of this compound using a molecular builder. Pay attention to the initial dihedral angle of the ethyl group relative to the phenyl ring, as this will be the starting point for the optimization. A chemically intuitive starting point is with the ethyl group roughly perpendicular to the ring plane.[12]
-
-
Step 2: Geometry Optimization
-
Perform a full geometry optimization using the B3LYP functional and the 6-31G(d) basis set. This is the core of the study, where the software iteratively adjusts all bond lengths, angles, and dihedrals to find a stationary point on the potential energy surface—a point where the net forces on all atoms are zero.
-
-
Step 3: Vibrational Frequency Calculation
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)). This step is non-negotiable and serves two critical purposes:
-
Validation: A true energy minimum must have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is not a minimum but a transition state. If an imaginary frequency is found, it often corresponds to a rotational mode (e.g., of the ethyl group). One must then modify the geometry along this mode and re-run the optimization (Step 2).
-
Thermochemistry & Spectroscopy: The calculated frequencies provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, allowing for the calculation of enthalpy and Gibbs free energy.[13] They also allow for the simulation of the molecule's infrared (IR) spectrum.[14]
-
-
-
Step 4: Electronic Property Calculation
-
Once a true minimum is confirmed, single-point energy calculations can be performed on the final geometry to derive electronic properties such as molecular orbital energies (HOMO/LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.
-
This workflow is designed to be self-correcting. A failure at the frequency validation step forces a revision of the geometry, ensuring the final data is physically meaningful.
dot graph TD { A[Initial 3D Structure] --> B{Geometry Optimization B3LYP/6-31G(d)}; B --> C{Frequency Calculation B3LYP/6-31G(d)}; C --> D{Check Frequencies}; D -- "One or more imaginary frequencies found" --> E[Visualize Imaginary Mode & Modify Geometry]; E --> B; D -- "All frequencies are real (positive)" --> F[Validated Energy Minimum]; F --> G[Property Calculations (HOMO/LUMO, MEP, IR Spectrum)];
} enddot Caption: Self-validating workflow for quantum chemical calculations.
Chapter 3: Analysis and Interpretation of Key Molecular Properties
3.1. Conformational Analysis: The Ethyl Group's Influence
The ethyl group is not static. Rotation around the C(phenyl)-C(ethyl) bond leads to different conformers.[15] The geometry optimization will yield the lowest energy conformer in the vicinity of the starting structure. For ethylbenzene, the most stable conformation is typically one where the C-C bond of the ethyl group is perpendicular to the plane of the phenyl ring.[12] A comprehensive study would involve performing a relaxed potential energy surface scan by systematically rotating this dihedral angle and optimizing the rest of the molecule at each step to map out the energetic landscape. This reveals the energy barriers between conformers and confirms the global minimum structure.
3.2. Structural Parameters
The optimized geometry provides precise bond lengths and angles. Key parameters for this compound would be compared to experimental data for similar molecules like phenyl isocyanate, where the N=C=O linkage is nearly linear and the C-N=C=O unit is planar.[16] Deviations from ideal values can indicate steric strain or electronic effects introduced by the ortho-ethyl group.
| Parameter | Typical Calculated Value (B3LYP/6-31G(d)) | Chemical Significance |
| N=C Bond Length | ~1.20 Å | Double bond character of the isocyanate. |
| C=O Bond Length | ~1.17 Å | Double bond character of the isocyanate. |
| C(phenyl)-N Bond Length | ~1.38 Å | Single bond with some delocalization into the ring. |
| N=C=O Angle | ~172-178° | Nearly linear, characteristic of the sp-hybridized central carbon. |
| C-C-N-C Dihedral | Varies | Describes the planarity between the ring and NCO group. |
| C(ring)-C(ring)-C-C Dihedral | ~90° | Describes the orientation of the ethyl group relative to the ring. |
| Table 1: Expected structural parameters for this compound. |
3.3. Vibrational Spectroscopy (IR)
The frequency calculation provides a simulated IR spectrum. The most prominent feature for an isocyanate is the very strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=O group.[17] This band typically appears in a relatively clear region of the spectrum, making it an excellent diagnostic tool.
| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Expected Intensity |
| N=C=O Asymmetric Stretch | 2250 - 2280 | Very Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| Table 2: Key diagnostic vibrational frequencies. Note: Calculated frequencies are often systematically higher than experimental values and may require a scaling factor (~0.96) for direct comparison. |
3.4. Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.
-
HOMO: Represents the outermost electrons and indicates the molecule's ability to donate electrons (nucleophilicity).
-
LUMO: Represents the lowest energy location for an incoming electron and indicates the molecule's ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[18][19]
For an aromatic isocyanate, the HOMO is typically a π-orbital located on the phenyl ring, while the LUMO is often a π* orbital distributed across the N=C=O group.[20] This distribution is key: it confirms that the primary site for nucleophilic attack (by alcohols, amines, etc.) will be the electrophilic carbon atom of the isocyanate group, as this is where the LUMO, the orbital that will accept the incoming electrons, is localized.[2][4] The electron-donating nature of the ortho-ethyl group is expected to slightly raise the energy of the HOMO and may subtly influence the overall reactivity compared to unsubstituted phenyl isocyanate.
dot graph RL { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Helvetica"];
} enddot Caption: Relationship between Frontier Orbitals and Reactivity.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical analysis of this compound. By employing a validated level of theory, B3LYP/6-31G(d), within a self-correcting computational workflow, researchers can reliably predict the molecule's structural, spectroscopic, and electronic properties. The true value of this computational lens is its predictive power: understanding the conformational preferences of the ethyl group, identifying key vibrational markers for experimental verification, and mapping the electronic landscape of the frontier molecular orbitals to rationalize and predict the molecule's reactivity. This framework empowers scientists in drug development and materials science to move beyond empirical screening and toward the rational, in silico design of novel molecules and reaction pathways.
References
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.Journal of Chemical Theory and Computation.
- Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study.RSC Publishing.
- The Cost of Constraint: A Spectroscopic Study of Conformation in Cycloalkylbenzene Analogues.University of Canterbury Research Repository.
- Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.ACS Publications.
- Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates.PMC - PubMed Central.
- Isocyanate-based multicomponent reactions.PMC - NIH.
- An ab initio and DFT conformational analysis of unsubstituted and ω-substituted ethyl-benzene.ResearchGate.
- Reactivities of zero-valent group 10 complexes toward organic isocyanates: synthesis of metallacycles containing dimeric isocyanate units, isocyanate cyclotrimerization, and computational chemistry.New Journal of Chemistry (RSC Publishing).
- A Structural Study of Ethylbenzene and a Conformational Study of N-Propylbenzene and n-Butylbenzene.NIST - National Institute of Standards and Technology.
- From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited.ChemRxiv.
- Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates.ResearchGate.
- A computational study of base-catalyzed reactions between isocyanates and epoxides affording 2-oxazolidones and isocyanurates.ResearchGate.
- Reaction of OH with Aliphatic and Aromatic Isocyanates.ResearchGate.
- ubiquity of B3LYP/6-31G : r/chemistry.Reddit.
- Isocyanate - Wikipedia.Wikipedia.
- Isocyanate Reactions.Poliuretanos.
- Vibrational analysis of 4,4-methylene diphenyl diisocyanate.ResearchGate.
- B3LYP/6-31G (d, p) optimized structures under study.ResearchGate.
- A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines.ACS Publications.
- Hybrid resonance structures of the isocyanate functional groups for...ResearchGate.
- Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?ResearchGate.
- Long Vibrational Lifetime R-Selenocyanate Probes for Ultrafast Infrared Spectroscopy: Properties and Synthesis.Stanford University.
- Conformational analysis by intersection: CONAN.PubMed.
- Phenyl isocyanate - Wikipedia.Wikipedia.
- ACS Catalysis Ahead of Print.American Chemical Society.
- Vibrational frequencies and structural determination of cyanogen isocyanate.University of Idaho.
- Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules.Nature.
- Conformational energy analysis Objective.Bar-Ilan University.
- Quantum Chemistry | Rowan Documentation.Rowan University.
- Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe.MDPI.
- How reliable is DFT in predicting relative energies of polycyclic aromatic hydrocarbon isomers? comparison of functionals from different rungs of jacob's ladder.PubMed.
- Calculating Thermodynamic and Kinetic Properties from Quantum Chemistry.Rosen Review.
- Density Functional Theory Study of Aromatic Adsorption on Iron Surfaces.Apollo - University of Cambridge Repository.
- Calculated HOMO and LUMO molecular orbitals of arylisothiocyanates and...ResearchGate.
- Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration.Material Science Research India.
- Structural, Spectral, Thermodynamic and HOMO, LUMO Analysis of 2, 6 dithenobenzene-3-enyl 3, 5 dimethyl piperdine-4-one.Semantic Scholar.
- Quantum Chemical Vibrational Study, Molecular Properties and HOMO-LUMO Energies of 2-Chlorophenylisothiocyanate via Density Functional Theory.ResearchGate.
- Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations.MDPI.
Sources
- 1. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. poliuretanos.net [poliuretanos.net]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. reddit.com [reddit.com]
- 7. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Structural Study of Ethylbenzene and a Conformational Study of N-Propylbenzene and n-Butylbenzene | NIST [nist.gov]
- 13. rosenreview.cbe.princeton.edu [rosenreview.cbe.princeton.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Phenyl isocyanate - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Researcher's Comprehensive Guide to 2-Ethylphenyl Isocyanate: From Procurement to Application
This technical guide serves as an essential resource for researchers, scientists, and drug development professionals on the commercial availability and practical application of 2-Ethylphenyl isocyanate. This document provides a thorough overview of procurement strategies, quality control, safe handling protocols, and relevant applications, ensuring a foundation of scientific integrity and operational excellence.
Commercial Sourcing and Availability
This compound is a specialty reagent primarily available through established chemical suppliers catering to the research and development sector. It is not typically produced in bulk commodity quantities, making supplier selection and lead-time considerations critical for experimental planning.
Key Commercial Suppliers:
Several reputable suppliers consistently list this compound in their product catalogs. These include:
-
Thermo Fisher Scientific (Alfa Aesar): Offers various purities, such as 97% and 99%, and provides essential documentation like Safety Data Sheets (SDS).[1][2]
-
Sigma-Aldrich (Merck): A comprehensive supplier of research chemicals, often providing detailed technical information and ensuring high-quality standards.
-
BLDpharm: Lists a variety of isocyanates and isothiocyanates, indicating a specialization in this class of compounds.[3]
-
ChemicalBook: Acts as a directory for various manufacturers and suppliers, which can be useful for finding alternative sources.[4]
It is advisable to inquire about stock availability and lead times, as these can vary. For larger scale or cGMP requirements, custom synthesis may be a more suitable option, offered by companies such as Prasanna Bio Molecules.[5]
Table 1: Representative Commercial Offerings of this compound
| Supplier | Purity | Available Quantities |
| Thermo Fisher Scientific | 97% | 1 g, 25 g[1] |
| Thermo Fisher Scientific | 99% | 5 g[2] |
Quality Control and Specifications
Ensuring the quality of this compound is paramount for the success of synthetic endeavors. The primary concern is the presence of impurities that can interfere with reactions, such as hydrolyzed byproducts.
Key Quality Parameters:
-
Purity: Typically offered at ≥97% or ≥99% purity. The choice of purity grade should be dictated by the sensitivity of the intended application.
-
Identity Confirmation: The chemical structure should be confirmed using analytical techniques. PubChem provides comprehensive data, including IUPAC name (1-ethyl-2-isocyanatobenzene), molecular formula (C9H9NO), and spectral information.[6]
-
Appearance: It is generally a liquid.[5]
Recommended Analytical Methods for Quality Verification:
-
FTIR Spectroscopy: To confirm the presence of the characteristic isocyanate (-N=C=O) stretching band around 2250-2270 cm⁻¹.
-
NMR Spectroscopy (¹H and ¹³C): To verify the overall structure and identify any organic impurities.
-
GC-MS: To determine the purity and identify any volatile contaminants.
Safe Handling and Storage Protocols
Isocyanates are a class of reactive compounds that require strict adherence to safety protocols due to their potential health hazards.
Health and Safety Information:
-
Hazards: this compound is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[1][6] Some isocyanates may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection.[1][7] In case of inadequate ventilation, respiratory protection is necessary.[7]
-
Handling Environment: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8] Ensure that eyewash stations and safety showers are readily accessible.[8][9]
Storage Recommendations:
-
Conditions: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[8] The recommended storage temperature is often refrigerated (2-8 °C).
-
Incompatible Materials: Keep away from water, bases, and strong oxidizers, as isocyanates can react violently with water, producing carbon dioxide gas and potentially leading to a dangerous pressure buildup in sealed containers.[10]
-
Inert Atmosphere: For long-term storage and to maintain purity, it is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.
Experimental Workflow: A Step-by-Step Guide
The following provides a generalized workflow for a typical reaction involving this compound. Specific reaction conditions will vary based on the substrate and desired product.
Diagram 1: Experimental Workflow for Utilizing this compound
Caption: The role of this compound as a starting material in a drug discovery cascade.
References
- Covestro. (n.d.). SAFETY DATA SHEET.
- Tradeindia. (n.d.). 2-Phenyl Ethyl Isocyanate - Industrial Grade Liquid 99% Purity.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- MySkinRecipes. (n.d.). 2-Ethylphenyl isothiocyanate.
- Huntsman Building Solutions. (2021, July 27). Isocyanate Component A.
- Transports Canada. (2022, August 11). Isocyanates – A family of chemicals.
- National Center for Biotechnology Information. (2022, February 12). Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products?. PMC.
- Google Patents. (n.d.). CN101780066B - Usage of isothiocyanate in preparing medicine for preventing from tumor invasion and metastasis.
- ResearchGate. (n.d.). Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies.
Sources
- 1. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. (Isocyanates and Isothiocyanates) | BLDpharm [bldpharm.com]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. 2-phenyl Ethyl Isocyanate - Industrial Grade Liquid, 99% Purity | Mechanism-based Inhibitor Of Cytochrome P450 Enzymes, 12 Months Shelf Life, Efficient Reagent For Antimicrobial Synthesis at Best Price in Hyderabad | Prasanna Bio Molecules Pvt Ltd. [tradeindia.com]
- 6. This compound | C9H9NO | CID 583486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. fishersci.com [fishersci.com]
- 9. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]
- 10. Isocyanates – A family of chemicals [tc.canada.ca]
Methodological & Application
Application Notes & Protocols for the Use of 2-Ethylphenyl Isocyanate in Polymer Synthesis
Introduction
Isocyanates are a cornerstone class of monomers in polymer chemistry, prized for the highly reactive isocyanate group (-N=C=O). This functional group's susceptibility to nucleophilic attack enables the formation of a diverse range of polymeric structures, most notably polyurethanes and polyureas. 2-Ethylphenyl isocyanate is an aromatic monoisocyanate, a liquid at room temperature, which offers a unique combination of reactivity and structural influence. The presence of the ethyl group at the ortho position to the isocyanate functionality introduces significant steric hindrance. This steric shielding is expected to modulate the reactivity of the isocyanate group compared to its unsubstituted counterpart, phenyl isocyanate. This moderation can be advantageous, potentially allowing for more controlled reactions and influencing the final polymer's conformational properties, such as chain packing and solubility. These application notes provide a detailed guide for researchers on leveraging this compound in the synthesis of novel polymeric materials, focusing on the synthesis of polyurethanes and polyureas.
Core Principles: The Chemistry of the Isocyanate Group
The versatility of this compound in polymer synthesis stems from the electrophilic nature of the carbon atom in the -N=C=O group. This carbon is highly susceptible to attack by nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water.[1][2][3]
-
Urethane Formation: The reaction with an alcohol yields a urethane linkage. This is the fundamental reaction for the synthesis of polyurethanes.
-
Urea Formation: The reaction with a primary or secondary amine results in a urea linkage, forming the basis of polyureas. This reaction is typically much faster than the reaction with alcohols and often proceeds without a catalyst.[1]
-
Side Reactions: Isocyanates can also react with water, which can be present as moisture, to form an unstable carbamic acid that decomposes into an amine and carbon dioxide gas.[1][4] The newly formed amine can then react with another isocyanate group to form a urea linkage. At elevated temperatures (>100-140°C) or in the presence of certain catalysts, the isocyanate group can also react with existing urethane or urea linkages to form allophanate or biuret crosslinks, respectively.[2][3][5] Furthermore, isocyanates can undergo self-addition reactions like dimerization to form uretdiones or cyclotrimerization to yield highly stable isocyanurate rings.[2][5]
Caption: Core reaction pathways of this compound.
Application Note 1: Synthesis of a Linear Polyurethane via Step-Growth Polymerization
Objective: To synthesize a linear polyurethane by reacting this compound with a diol, 1,4-butanediol, serving as a chain extender.
Scientific Rationale: This protocol details a step-growth polymerization. The reaction requires precise stoichiometric control of the isocyanate and hydroxyl groups (NCO:OH ratio) to achieve high molecular weight. A slight excess of the diol can ensure the polymer is hydroxyl-terminated, while a slight excess of the isocyanate will result in isocyanate termination. The reaction is typically catalyzed to proceed at a reasonable rate at moderate temperatures. Organotin catalysts, such as dibutyltin dilaurate (DBTDL), are highly effective for the urethane reaction.[6] The steric hindrance from the ortho-ethyl group on the isocyanate may necessitate slightly higher catalyst loading or longer reaction times compared to unsubstituted aromatic isocyanates.
Experimental Protocol
Materials:
-
This compound (≥98%)
-
1,4-Butanediol (BDO, ≥99%, anhydrous)
-
Dibutyltin dilaurate (DBTDL, 95%)
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
Methanol (for quenching)
-
Hexanes (for precipitation)
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Syringes for liquid transfer
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Reactor Setup: Assemble the glassware and flame-dry under vacuum. Allow to cool to room temperature under a slow stream of dry nitrogen.
-
Reagent Preparation: In the flask, dissolve 1,4-butanediol (e.g., 0.901 g, 10.0 mmol) in 40 mL of anhydrous THF.
-
Initiation: Add the DBTDL catalyst (e.g., 0.01-0.05 mol% relative to BDO) to the stirred BDO solution.
-
Monomer Addition: Slowly add this compound (e.g., 2.943 g, 20.0 mmol, for a 1:1 OH:NCO ratio to form a high polymer with a diisocyanate) dropwise via syringe over 15-20 minutes. An exothermic reaction may be observed.
-
Polymerization: Heat the reaction mixture to 60-65 °C and maintain for 4-8 hours under a nitrogen atmosphere.
-
Monitoring: The reaction progress can be monitored by withdrawing small aliquots and analyzing via FTIR. The disappearance of the sharp isocyanate peak at approximately 2270 cm⁻¹ indicates consumption of the monomer.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and add a small amount of methanol (1-2 mL) to quench any unreacted isocyanate groups.
-
Isolation: Precipitate the polymer by slowly pouring the viscous THF solution into a large volume of vigorously stirred cold hexanes (approx. 400 mL).
-
Purification: Collect the precipitated polymer by filtration, wash with additional hexanes, and dry under vacuum at 40-50 °C to a constant weight.
Typical Reaction Parameters
| Parameter | Value | Rationale |
| Solvent | Anhydrous THF | Good solvency for monomers and polymer; relatively inert. |
| Temperature | 60-65 °C | Promotes reaction rate without significant side reactions. |
| NCO:OH Ratio | 1.00 : 1.00 | Crucial for achieving high molecular weight in step-growth polymerization. |
| Catalyst | DBTDL | Highly efficient for urethane formation.[6] |
| Catalyst Loading | 0.01 - 0.05 mol% | Balances reaction speed with potential for side reactions. |
| Reaction Time | 4 - 8 hours | Sufficient for high conversion; monitor with FTIR for optimization. |
Application Note 2: Synthesis of a Polyurea-Type Polymer
Objective: To synthesize a polymer containing urea linkages by reacting this compound with a primary diamine, 1,6-hexanediamine.
Scientific Rationale: The reaction between an isocyanate and an amine is significantly faster and more exothermic than the corresponding reaction with an alcohol. In most cases, this reaction proceeds rapidly at room temperature without the need for a catalyst. Due to the high reaction rate, slow, controlled addition of the isocyanate monomer to the diamine solution is critical to manage the exotherm and prevent the formation of insoluble, high-molecular-weight polymer at the point of addition, which can lead to a broad molecular weight distribution.
Experimental Protocol
Materials:
-
This compound (≥98%)
-
1,6-Hexanediamine (≥99%)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Methanol (for precipitation/washing)
Equipment:
-
Jacketed glass reactor with mechanical stirrer, nitrogen inlet, and addition funnel
-
Chiller/circulator for temperature control
Procedure:
-
Reactor Setup: Assemble the reactor and ensure a dry, inert atmosphere with nitrogen.
-
Reagent Preparation: Dissolve 1,6-hexanediamine (e.g., 1.162 g, 10.0 mmol) in 50 mL of anhydrous DMF in the reactor. Cool the solution to 0-5 °C using the jacketed vessel.
-
Monomer Solution: In a separate flask, prepare a solution of this compound (e.g., 2.943 g, 20.0 mmol) in 20 mL of anhydrous DMF.
-
Controlled Addition: Transfer the isocyanate solution to the addition funnel and add it dropwise to the vigorously stirred, cooled diamine solution over 30-45 minutes. Maintain the internal temperature below 15 °C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours to ensure complete conversion.
-
Isolation: Precipitate the polyurea by pouring the reaction mixture into a large volume of methanol or water.
-
Purification: Collect the polymer by filtration, wash thoroughly with methanol to remove residual solvent and unreacted monomers, and dry under vacuum at 60 °C.
Caption: Workflow for the synthesis of a polyurea.
Advanced Application: Approaches to Controlled Polymer Architectures
Objective: To leverage the principles of living polymerization for synthesizing well-defined polymers using this compound.
Scientific Rationale: True living polymerization, characterized by the complete absence of chain termination and transfer, allows for precise control over molecular weight, low polydispersity (Đ), and the synthesis of block copolymers.[7] While classic step-growth polymerization of isocyanates is not living, certain controlled polymerization techniques can impart living-like characteristics. For instance, the cationic ring-opening polymerization (CROP) of oxazoline monomers can be used to create poly(oxazoline)s, which can be subsequently modified to produce polymers with urea or thiocarbamate linkages in a controlled manner.[8][9][10] This represents a post-polymerization modification approach to achieve complex architectures that are difficult to access directly.
A conceptual protocol could involve synthesizing a polymer with pendant primary amine groups, which are then converted to isocyanates using a phosgene equivalent like triphosgene.[11] This creates a reactive polymer backbone that can be further functionalized.
Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymers.[12]
| Technique | Purpose | Expected Result for 2-EPI Polymers |
| FTIR Spectroscopy | Functional group analysis | Disappearance of NCO peak (~2270 cm⁻¹). Appearance of urethane C=O (~1700-1730 cm⁻¹) and N-H (~3300 cm⁻¹) or urea C=O (~1630-1690 cm⁻¹). |
| NMR Spectroscopy (¹H, ¹³C) | Structural verification | Signals corresponding to the ethylphenyl group, the comonomer backbone, and the urethane/urea protons. |
| Gel Permeation (GPC) | Molecular weight & PDI | Determine Mn, Mw, and PDI (Đ). For step-growth, Đ is typically ~2.0. |
| Differential Scanning (DSC) | Thermal transitions | Determine glass transition temperature (Tg) and melting temperature (Tm), if any. |
| Thermogravimetric Analysis (TGA) | Thermal stability | Determine the onset of thermal decomposition. |
Safety and Handling of this compound
WARNING: Isocyanates are toxic and are potent respiratory and skin sensitizers.[1] All manipulations must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile or butyl rubber gloves.
-
Incompatibilities: Isocyanates react exothermically with water, alcohols, amines, acids, and bases.[1] Ensure all glassware is dry and use anhydrous solvents.
-
Storage: Store under a dry, inert atmosphere (e.g., nitrogen) in a tightly sealed container, away from moisture and incompatible materials.
-
Spills & Waste: Neutralize small spills and waste with a decontaminating solution (e.g., 5% aqueous ammonia solution or a mixture of water and isopropanol). Do not seal waste containers immediately, as CO₂ evolution can cause pressure buildup.[4]
References
- American Chemical Society. (n.d.). Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization.
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Rasayan J. Chem.
- RWTH Publications. (n.d.). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers.
- Wikipedia. (n.d.). Living polymerization.
- (n.d.). Polyureas: Synthesis and Characterization.
- Gabriel, L., et al. (2016). Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications. Chemical Engineering Transactions, 49, 349-354.
- Royal Society of Chemistry. (n.d.). Urea as a monomer: synthesis and characterization of semi-aromatic thermoplastic non-isocyanate polyureas. Polymer Chemistry.
- Tretbar, C. A. (2015). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reactions. The University of Southern Mississippi.
- Wu, Y. C. M., & Swager, T. M. (2019). Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. Journal of the American Chemical Society, 141(32), 12498-12501.
- Georgia Institute of Technology. (n.d.). Synthesis of Polyurethane from One Hundred Percent Sustainable Natural Materials Through Non-Isocyanate Reactions.
- Zielińska, D., et al. (n.d.). A Brief Introduction to the Polyurethanes According to the Principles of Green Chemistry. Materials.
- Wu, Y. C. M., & Swager, T. M. (2019). Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification. DSpace@MIT.
- National Renewable Energy Laboratory. (n.d.). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics.
- ResearchGate. (n.d.). Scheme 23 Polyurethane synthesis via isocyanate-and phosgene-free....
- ResearchGate. (n.d.). Effect of catalysts on the reaction of an aliphatic isocyanate and water.
- DSpace@MIT. (2019). Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification.
- ResearchGate. (n.d.). Reaction of Phenyl Isocyanate and Phenyl Isothiocyanate with the Ge(100)-2 × 1 Surface.
- Ferri, D., et al. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. Polymers, 14(8), 1632.
- Chemistry For Everyone. (2025). How Do Isocyanates Affect Step-growth Polymer Foam Properties?. YouTube.
- ACS Publications. (2021). Catalyst-free Hydrophosphinylation of Isocyanates and Isothiocyanates under Low-Added-Solvent Conditions. ACS Sustainable Chemistry & Engineering.
- Organic Syntheses. (2012). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.
- Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.
- ResearchGate. (n.d.). Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
- ResearchGate. (n.d.). General approach to prepare polymers bearing pendant isocyanate groups.
- National Institutes of Health. (2024). Isocyanate-based multicomponent reactions. PMC.
- MDPI. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
- Ferri, D., et al. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates.
- Google Patents. (n.d.). US3172874A - Polysilylureas and polyureas.
Sources
- 1. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GT Digital Repository [repository.gatech.edu]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. researchgate.net [researchgate.net]
- 7. Living polymerization - Wikipedia [en.wikipedia.org]
- 8. Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Living Polymerization of 2-Ethylthio-2-oxazoline and Postpolymerization Diversification [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. docs.nrel.gov [docs.nrel.gov]
Application Note: Quantitative Analysis of Primary/Secondary Amines and Alcohols using 2-Ethylphenyl Isocyanate Derivatization with HPLC-UV
Abstract
The quantitative analysis of compounds lacking a strong native chromophore, such as aliphatic amines and alcohols, presents a significant challenge for High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection. Pre-column derivatization is a robust strategy employed to overcome this limitation. This application note details a comprehensive methodology for the derivatization of primary and secondary amines, as well as alcohols, using 2-Ethylphenyl Isocyanate (2-EPI). This reagent quantitatively reacts with nucleophilic functional groups to form stable, highly UV-active urea (from amines) or carbamate (from alcohols) derivatives. The addition of the 2-ethylphenyl group enhances the hydrophobicity of polar analytes, improving their retention and separation on reversed-phase columns. This guide provides the foundational principles, detailed reaction mechanisms, step-by-step protocols for derivatization and HPLC analysis, and guidelines for method validation, designed for researchers and drug development professionals.
Principle of Derivatization
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but its efficacy with UV detection is contingent on the analyte possessing a chromophore—a part of the molecule that absorbs UV light. Many pharmaceuticals, metabolites, and industrial chemicals, particularly those with aliphatic amine and alcohol functional groups, are transparent in the typical UV range, leading to poor sensitivity or complete undetectability.
Derivatization with this compound (2-EPI) addresses this by covalently bonding a UV-active tag to the target analyte. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophilic primary and secondary amines, as well as alcohols, under mild conditions.
-
Reaction with Amines: Forms stable N,N'-disubstituted urea derivatives.
-
Reaction with Alcohols: Forms stable carbamate (urethane) derivatives.[1][2]
The resulting derivative incorporates the aromatic 2-ethylphenyl group, which has strong UV absorbance, typically around 240-254 nm. This transformation allows for the highly sensitive detection of the derivatized analyte. Furthermore, the increased hydrophobicity of the derivative enhances its interaction with non-polar stationary phases (like C18), leading to improved chromatographic retention and resolution in reversed-phase HPLC.[3][4]
1.1. Mechanism of Action: Nucleophilic Addition
The core reaction is a nucleophilic addition to the central carbon atom of the isocyanate group. This carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.
-
For Amines: The lone pair of electrons on the nitrogen atom of a primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in a stable urea linkage. The reaction is often catalyzed by a tertiary amine or conducted under slightly alkaline conditions to ensure the analyte's amino group is deprotonated and thus more nucleophilic.[5]
-
For Alcohols: Similarly, the lone pair of electrons on the oxygen of a hydroxyl group attacks the isocyanate carbon. A subsequent proton transfer yields the stable carbamate (urethane) derivative. This reaction can be slower than the reaction with amines and may require a catalyst or elevated temperature to proceed efficiently.[6][7]
Figure 2: General workflow for derivatization with this compound.
Step-by-Step Method:
-
Sample Aliquot: Pipette 100 µL of the sample or standard solution into a 1.5 mL microcentrifuge tube.
-
Evaporation: If the sample solvent is incompatible with the reaction (e.g., aqueous buffers with high water content), evaporate the sample to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. The absence of water is critical as it will react with the isocyanate.
-
Reagent Addition:
-
Add 50 µL of the Coupling Buffer (e.g., 5% TEA in ACN). Vortex briefly to dissolve the residue.
-
Add 50 µL of the 10 mg/mL 2-EPI derivatization reagent. The excess of the derivatizing agent ensures the reaction goes to completion.
-
-
Reaction Incubation: Vortex the mixture for 30 seconds. Seal the tube and incubate in a heating block or water bath at 60°C for 30 minutes. Optimization of time and temperature (e.g., room temperature to 70°C, 15-60 min) is recommended. [8]5. Excess Reagent Removal:
-
Cool the reaction mixture to room temperature.
-
Add 200 µL of hexane or heptane. Vortex vigorously for 1 minute.
-
Centrifuge for 2 minutes to facilitate phase separation.
-
The unreacted, non-polar 2-EPI will partition into the upper organic layer. Carefully remove and discard the upper hexane/heptane layer. Repeat this extraction step two more times for complete removal.
-
-
Final Preparation: Evaporate the remaining acetonitrile solution to dryness under nitrogen. Reconstitute the dried derivative in a known volume (e.g., 200 µL) of the initial HPLC mobile phase.
-
Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter and inject it into the HPLC system.
3.5. HPLC Operating Conditions
The following table provides a starting point for method development. The gradient and mobile phase composition should be optimized for the specific analytes.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Gradient |
| Gradient Program | 5% B to 95% B over 15 minutes, hold 2 min, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (or scan with DAD for optimal wavelength) |
| Injection Volume | 10 µL |
Method Validation Principles
A validated analytical method ensures reliability and is crucial for applications in regulated environments like drug development. [9][10]The key validation parameters, as outlined by ICH guidelines, should be assessed. [9]
| Validation Parameter | Description & Acceptance Criteria |
|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). Analyze a blank matrix, a matrix spiked with analyte, and a matrix spiked with related substances. Peak purity analysis using a DAD is recommended. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration. Analyze at least five concentration levels. The correlation coefficient (r²) should be ≥0.999. |
| Accuracy | The closeness of the test results to the true value. Determined by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, 120%). Recovery should typically be within 98-102%. |
| Precision | Assesses random error. Repeatability (intra-day precision) is measured by multiple analyses of the same sample on the same day. Intermediate Precision is assessed on different days, by different analysts, or on different equipment. The Relative Standard Deviation (%RSD) should be ≤2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%). |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low derivatization yield | 1. Inactive reagent (hydrolyzed by moisture). 2. Presence of water in the sample. 3. Incorrect reaction pH (for amines). | 1. Use fresh 2-EPI solution. 2. Ensure the sample is completely dry before adding reagents. 3. Optimize pH and TEA concentration. |
| Multiple peaks for a single analyte | 1. Incomplete reaction. 2. Side reactions. 3. Presence of diastereomers if analyte is chiral. | 1. Optimize reaction time and temperature. 2. Ensure excess reagent is fully removed. 3. This is expected for chiral analytes on an achiral column. |
| Large early-eluting peak | Excess derivatizing reagent or by-products not fully removed. | Improve the hexane/heptane extraction step (increase volume or repetitions). |
| Poor peak shape (tailing/fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Use a guard column or replace the analytical column. 2. Adjust mobile phase pH. 3. Dilute the sample. |
Conclusion
Pre-column derivatization with this compound is a powerful and effective technique for the HPLC-UV analysis of compounds containing primary/secondary amine or alcohol functional groups. The method significantly enhances detection sensitivity and improves chromatographic performance on reversed-phase columns. The formation of stable urea and carbamate derivatives allows for robust and reproducible quantification. By following the detailed protocols and validation principles outlined in this guide, researchers can develop reliable analytical methods for a wide range of applications, from pharmaceutical quality control to metabolic studies.
References
- Bourque, A. J., & Krull, I. S. (1993). Immobilized Isocyanates for Derivatization of Amines for Chiral Recognition in Liquid Chromatography With UV Detection. Journal of Pharmaceutical and Biomedical Analysis, 11(6), 495-503.
- Fountain, K. J., et al. (2003). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health.
- Ge, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Atmospheric Chemistry and Physics, 18(21), 15915-15927.
- ResearchGate. (2018). (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- Stephon, A. (2005). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe.
- World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- Spanne, M., et al. (1984). Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection. Journal of Chromatography A, 308, 1-13.
- Rivai, H., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164.
- Hartl, M., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry.
- Google Patents. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use.
- Li, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 12(3), 405-418.
- Hartl, M., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry.
- Gika, H. G., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5174.
- Cheikh, W., et al. (2019). Urethane Formation With an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers, 11(10), 1543.
- ResearchGate. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
- Cheikh, W., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers, 11(10), 1543.
- Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 64(19), 6967-6977.
- Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals.
- ResearchGate. (1956). Mechanism of Isocyanate Reactions with Ethanol.
- Kim, S., et al. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. Molecules, 26(18), 5473.
- Le, T. H., et al. (2025). Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products? RSC Advances, 15(8), 5263-5273.
- Tjio, V. K., et al. (2008). Reaction of Phenyl Isocyanate and Phenyl Isothiocyanate with the Ge(100)-2 × 1 Surface. The Journal of Physical Chemistry C, 112(32), 12348-12356.
- Nowicki, P., et al. (2023). Health Benefits, Applications, and Analytical Methods of Freshly Produced Allyl Isothiocyanate. Molecules, 28(19), 6806.
Sources
- 1. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. wjpmr.com [wjpmr.com]
Application Notes & Protocol: Derivatization of Amines with 2-Ethylphenyl Isocyanate for Chromatographic Analysis
Abstract
The quantitative analysis of primary and secondary amines is critical in pharmaceutical research, metabolomics, and environmental monitoring. However, many amines exhibit high polarity and lack a native chromophore or fluorophore, presenting significant challenges for their detection and separation using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2][3] This application note provides a detailed protocol for the derivatization of amines using 2-ethylphenyl isocyanate. This pre-column derivatization strategy converts amines into stable, less polar N,N'-disubstituted urea derivatives. The introduction of the 2-ethylphenyl group enhances hydrophobicity for improved reversed-phase chromatographic retention and incorporates a strong ultraviolet (UV) chromophore, enabling sensitive and reliable quantification.[4]
Principle of the Reaction: Mechanism and Rationale
The derivatization process is based on the nucleophilic addition of an amine to the highly electrophilic carbon atom of the isocyanate group. The lone pair of electrons on the nitrogen of a primary or secondary amine attacks the central carbon of the isocyanate, leading to the formation of a stable urea linkage.
-
Reaction: R-NH₂ (Amine) + 2-Et-Ph-N=C=O (this compound) → 2-Et-Ph-NH-C(=O)-NH-R (Substituted Urea)
Causality Behind Experimental Choices:
-
Reagent Selection: this compound is chosen for its reactivity and the properties it imparts to the resulting derivative. The phenyl ring provides a robust chromophore for UV detection, while the ethyl group adds to the overall hydrophobicity, which is advantageous for retention on C18 and other reversed-phase columns.[4]
-
Anhydrous Conditions: Isocyanates are highly susceptible to hydrolysis. Water reacts with isocyanates to form an unstable carbamic acid, which rapidly decomposes into a primary amine and carbon dioxide gas.[5] This side reaction not only consumes the derivatizing reagent but also produces a new amine that can compete in the reaction, leading to inaccurate quantification. Therefore, the use of anhydrous (dry) solvents and the exclusion of moisture are paramount for the success and reproducibility of the protocol.
-
Solvent System: Aprotic solvents such as acetonitrile, dichloromethane, or tetrahydrofuran (THF) are required. These solvents effectively dissolve the reactants without participating in the reaction. Acetonitrile is often preferred as it is compatible with reversed-phase HPLC mobile phases.
Reaction Mechanism Diagram:
Caption: Mechanism of urea formation.
Safety Precautions: Handling Isocyanates
Isocyanates are hazardous compounds that demand strict safety protocols. Failure to adhere to these guidelines can result in severe health effects.
-
Toxicity: Isocyanates are toxic if inhaled or swallowed and cause skin and serious eye irritation.[6] They are potent respiratory sensitizers, and repeated exposure may lead to occupational asthma.[6][7]
-
Handling: All work must be conducted in a certified chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including nitrile or butyl rubber gloves (impervious gloves), a lab coat, and chemical safety goggles.[6][8]
-
Storage: this compound is moisture-sensitive. Store the reagent tightly sealed in its original container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place as recommended by the manufacturer.
-
Disposal: Dispose of isocyanate-containing waste according to local, regional, and national hazardous waste regulations. Do not pour down the drain.
Materials and Methods
3.1 Equipment and Consumables
| Item | Specifications |
| Analytical Balance | 4-decimal place readability (0.1 mg) |
| HPLC or GC System | With UV/DAD, Fluorescence, or Mass Spec Detector |
| Reaction Vials | 2 mL amber glass vials with PTFE-lined screw caps |
| Pipettes | Calibrated micropipettes (10 µL, 100 µL, 1000 µL) |
| Heating Block / Water Bath | Capable of maintaining temperature ±1°C |
| Vortex Mixer | Standard laboratory model |
| Syringes & Syringe Filters | 0.22 µm PTFE for filtering final derivatized sample |
3.2 Reagents and Solvents
| Reagent | Grade | Supplier Example |
| This compound | ≥98% purity | Sigma-Aldrich, TCI |
| Amine Standard/Sample | Known purity or accurately prepared | N/A |
| Acetonitrile (ACN) | Anhydrous, HPLC grade | Fisher Scientific |
| Methanol (MeOH) | HPLC grade | Merck |
| Water | HPLC grade / 18.2 MΩ·cm | Millipore |
| Formic Acid (FA) | LC-MS grade | Pierce |
| (Optional) Triethylamine | ≥99%, for catalysis | Acros Organics |
| (Optional) Dibutylamine | ≥99%, for quenching | Sigma-Aldrich |
Experimental Workflow & Protocols
The following diagram outlines the complete workflow from sample preparation to data analysis.
Caption: Overall experimental workflow for amine derivatization.
4.1 Reagent Preparation
-
Amine Stock Solution: Accurately prepare a stock solution of your amine standard or sample in anhydrous acetonitrile. A typical concentration is 1 mg/mL. For real-world samples, perform necessary extraction and cleanup steps, ending with the extract dissolved in anhydrous acetonitrile.
-
Derivatizing Reagent Solution: Prepare a solution of this compound in anhydrous acetonitrile. A concentration of ~10 mg/mL is a good starting point. This solution should be prepared fresh daily to minimize degradation from ambient moisture.
4.2 Step-by-Step Derivatization Protocol
This protocol is a general guideline. Optimization of stoichiometry, temperature, and time may be necessary depending on the specific amine.[9][10]
-
Aliquot Sample: In a 2 mL glass vial, pipette 100 µL of the amine solution.
-
Add Reagent: Add 100 µL of the this compound solution. This provides a molar excess of the derivatizing agent to drive the reaction to completion.
-
Expert Insight: A 5-10 fold molar excess of isocyanate is typical. For a 1 mg/mL solution of a ~100 g/mol amine (10 mM), a 10 mg/mL solution of this compound (~147 g/mol , or 68 mM) provides an approximate 7-fold excess. Adjust as needed.
-
-
Seal and Mix: Tightly cap the vial and vortex for 30 seconds.
-
Incubate: Place the vial in a heating block or water bath set to 60°C for 30 minutes .
-
Expert Insight: The reaction is often fast, but gentle heating ensures the derivatization of less reactive or sterically hindered amines is complete. Room temperature may suffice for highly reactive primary amines.
-
-
Cool: Remove the vial and allow it to cool to room temperature.
-
(Optional) Quench Excess Reagent: To consume any remaining this compound, add 20 µL of a 10 mg/mL solution of a volatile secondary amine, such as dibutylamine, in acetonitrile.[11][12] Vortex and let it stand for 10 minutes at room temperature. This prevents the excess reagent from interfering with chromatography or reacting with other sample components.
-
Dilute and Analyze: Dilute the cooled reaction mixture with the initial mobile phase (e.g., 800 µL of Acetonitrile/Water) to a final volume of 1 mL. Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
Analysis and Data Interpretation
5.1 Example HPLC-UV Method
The derivatized urea is significantly more hydrophobic than the parent amine, making it ideal for reversed-phase chromatography.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 10 minutes, hold 2 min, return to initial |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection | UV/DAD at 240 nm (or scan 200-400 nm to find optimum) |
| Injection Volume | 5 µL |
5.2 Expected Results
-
Chromatogram: You should observe a sharp, well-resolved peak for the derivatized amine at a significantly later retention time than the underivatized amine would appear (if it were retained at all). A reagent blank (containing only solvent and derivatizing agent) should be run to identify peaks corresponding to the reagent and any quenched byproducts.
-
Quantification: Create a calibration curve by derivatizing a series of known concentrations of the amine standard. Plot the peak area against the concentration and perform a linear regression to determine the concentration of the unknown samples.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Product Yield | 1. Moisture contamination in solvent or sample.2. Degraded isocyanate reagent. | 1. Use fresh, anhydrous solvents. Ensure sample is dry.2. Prepare fresh reagent solution; purchase new reagent. |
| Multiple Product Peaks | 1. Presence of primary and secondary amines in sample.2. Side reactions. | 1. Use LC-MS to identify peaks.2. Optimize reaction time/temp; ensure inert atmosphere. |
| Large Reagent Peak | 1. Excessive reagent used.2. No quenching step. | 1. Reduce the amount of isocyanate.2. Implement the optional quenching step in the protocol. |
| Poor Peak Shape | 1. Column degradation.2. Sample overload.3. Incompatible injection solvent. | 1. Flush or replace the column.2. Dilute the sample further before injection.3. Ensure final diluent matches mobile phase. |
References
- Bourque, A. J., & Krull, I. S. (1993). Immobilized isocyanates for derivatization of amines for chiral recognition in liquid chromatography with UV detection. Journal of Pharmaceutical and Biomedical Analysis, 11(6), 495-503. [Link]
- TCI Chemicals. (n.d.). Safety Data Sheet: 2-Phenylethyl Isocyanate.
- ResearchGate. (n.d.).
- TCI Chemicals. (2025). Safety Data Sheet: 4-Ethylphenyl Isocyanate.
- Sigma-Aldrich. (2024). Safety Data Sheet: Phenyl Isocyanate.
- Merck Millipore. (n.d.). Safety Data Sheet: Ethyl isocyanate for synthesis.
- Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
- Shibamoto, T., & Hori, Y. (2013). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Food Additives & Contaminants: Part A, 30(6), 1055-1062. [Link]
- Prakash, C., & Adedoyin, A. (1994). The determination of the stereoisomers of a multifunctional B-adrenoceptor agent by chiral derivatization and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 67-75. [Link]
- Sharma, S. K., & Singh, P. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry.
- BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Gadzovska Simic, S., et al. (2008). Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. 20th Congress of Chemists and Technologysts of Macedonia. [Link]
- Marand, Å. (2004). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-portal.org.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Ethylphenyl isocyanate.
- BenchChem. (n.d.). A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Detection Sensitivity.
- Hori, Y., & Shibamoto, T. (2013). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry.
- Karlsson, D., et al. (2002). Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane. Journal of Environmental Monitoring, 4(2), 216-222. [Link]
- Sahoo, S. K., & Sahu, S. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Journal of the Indian Chemical Society, 99(10), 100701.
- Roy, V., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(28), 20113-20150.
- ResearchGate. (n.d.).
- AUB ScholarWorks. (n.d.).
- ACS Omega. (2023).
- Xu, K., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. [Link]
- PCI Magazine. (2023). Resins: Isocyanates, Part I: Fundamentals and Reactivity.
- National Center for Biotechnology Information. (n.d.).
- Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086-9090.
- BenchChem. (2025). Application Notes: High-Performance Liquid Chromatography (HPLC)
- Baker, G., Coutts, R. T., & Holt, A. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 143-154.
- Novalin, S., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. [Link]
- National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- ResearchGate. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.
- National Center for Biotechnology Information. (2024).
- Thermo Fisher Scientific. (n.d.).
- Xu, K., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. [Link]
- Ghorbani, M., et al. (2022). Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors. Archiv der Pharmazie, 355(3), e2100363.
- Chemistry LibreTexts. (2023).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Experts@Minnesota. (1987).
Sources
- 1. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pcimag.com [pcimag.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
Application Notes & Protocols: The Strategic Application of 2-Ethylphenyl Isocyanate in the Synthesis of Pharmaceutical Agents
Abstract
The urea scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of FDA-approved therapeutics due to its unique ability to act as a rigid hydrogen bond donor-acceptor unit.[1][2] Isocyanates are highly valuable reagents that provide a direct and efficient route to the formation of N,N'-disubstituted ureas, a critical step in the synthesis of many active pharmaceutical ingredients (APIs).[1][3] This guide focuses on 2-ethylphenyl isocyanate, a versatile building block whose specific structural and electronic properties are leveraged in drug design to modulate potency, selectivity, and pharmacokinetic profiles. We will explore its reactivity, provide detailed synthesis protocols, and discuss its strategic implementation in the development of pharmaceutical candidates, particularly in the realm of kinase inhibitors.
Introduction: The Urea Moiety and the Role of this compound
The prevalence of the urea functional group in pharmaceuticals stems from its capacity to form multiple, stable hydrogen bonds with protein and receptor targets, thereby anchoring a drug molecule to its site of action.[1] This interaction is fundamental to the biological activity of numerous anticancer, antibacterial, anti-HIV, and antidiabetic agents.[1][4] The synthesis of unsymmetrical ureas, where the two nitrogen atoms bear different substituents, is a key strategy in drug discovery for fine-tuning a compound's properties.
The reaction between an isocyanate and a primary or secondary amine is one of the most robust and widely employed methods for generating these crucial urea linkages.[1][5] this compound emerges as a particularly strategic reagent in this context. The ethyl group at the ortho position offers several advantages:
-
Steric Influence: It can subtly influence the conformation of the final molecule, which can be critical for selective binding to a target protein.
-
Modulation of Lipophilicity: The ethyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and affect the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
-
Vector for Further Functionalization: While not its primary role, the ethyl group can be a site for later-stage metabolic transformations.
This document serves as a technical guide for researchers, providing both the theoretical underpinnings and practical, field-tested protocols for utilizing this compound in pharmaceutical synthesis.
Reagent Profile and Core Reactivity
Physicochemical and Safety Data
A thorough understanding of the reagent's properties is paramount for its safe and effective use.
| Property | Value | Source |
| IUPAC Name | 1-ethyl-2-isocyanatobenzene | [6] |
| CAS Number | 40411-25-4 | [6] |
| Molecular Formula | C₉H₉NO | [6] |
| Molecular Weight | 147.17 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 124-125°C/15mmHg | [7] |
| Hazard Summary | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. Potent respiratory sensitizer. Lachrymator. | [6][8][9] |
Mechanism of Urea Formation
The core reactivity of this compound lies in the electrophilic nature of the central carbon atom within the isocyanate group (-N=C=O). This carbon is highly susceptible to nucleophilic attack by electron-rich species, most notably the lone pair of electrons on a primary or secondary amine. The reaction proceeds via a rapid, typically uncatalyzed nucleophilic addition mechanism to form a stable N,N'-disubstituted urea derivative.
Caption: General mechanism for urea synthesis.
Experimental Protocols
Safety Precautions
WARNING: Isocyanates are potent respiratory sensitizers and lachrymators.[8][10][11] All manipulations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., butyl rubber or laminate), is mandatory.[10][12] Avoid all contact with skin, eyes, and mucous membranes, and prevent inhalation of vapors.[10] Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place away from moisture.[13]
Protocol 1: General Synthesis of an N-(2-Ethylphenyl)-N'-Aryl Urea
This protocol provides a robust, general procedure for the synthesis of urea derivatives, which are common precursors for kinase inhibitors and other targeted therapies.
Principle: This reaction is a nucleophilic addition of an aromatic amine to the electrophilic carbon of this compound. The reaction is typically high-yielding and clean, often requiring minimal purification.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-chloroaniline) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon line
-
Addition funnel
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under a positive pressure of nitrogen.
-
Reagent Preparation: In the flask, dissolve the substituted aniline (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration). In the addition funnel, prepare a solution of this compound (1.0 eq) in a small volume of anhydrous DCM.
-
Reaction: Cool the aniline solution to 0 °C using an ice bath. Begin stirring and add the this compound solution dropwise from the addition funnel over 15-20 minutes.
-
Causality Note: Dropwise addition at 0 °C is crucial to control the exothermicity of the reaction and prevent the formation of side products.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up:
-
Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation of the product. If no precipitate forms, slowly add hexane as an anti-solvent until the product crystallizes.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold hexane to remove any residual soluble impurities.
-
Dry the purified product under vacuum. The product is typically of high purity (>95%) without the need for column chromatography.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Experimental workflow for urea synthesis.
Application in Pharmaceutical Scaffolds: Kinase Inhibitors
Aryl urea derivatives are a hallmark of many Type II kinase inhibitors, such as the blockbuster drug Sorafenib.[14] These inhibitors bind to the 'DFG-out' (inactive) conformation of the kinase. The N,N'-disubstituted urea moiety is perfectly positioned to form critical hydrogen bonds with the enzyme's backbone in the hinge region.
The N-(2-ethylphenyl) group, specifically, can occupy a hydrophobic pocket within the kinase active site. Its strategic placement, combined with a more complex amine-derived portion of the molecule, allows for the development of highly potent and selective inhibitors.
Hypothetical Synthesis of a Kinase Inhibitor Precursor:
The protocol described in section 3.2 can be directly applied to synthesize fragments of advanced pharmaceutical intermediates. For example, reacting this compound with a complex amine, such as 4-amino-3-(trifluoromethyl)phenol, would generate a key building block for a hypothetical RAF kinase inhibitor. The trifluoromethyl group provides a strong electronic signature and another point of interaction within the target protein.
References
- 2-Ethylphenyl isothiocyanate. (n.d.). MySkinRecipes.
- 2-Phenyl Ethyl Isocyanate. (n.d.). Tradeindia.
- Safety Data Sheet: this compound. (2009, November 16). Fisher Scientific.
- Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788.
- Safety Data Sheet: 4-Ethylphenyl isocyanide. (2024, December 19). CymitQuimica.
- Safety Data Sheet: 4-Ethylphenyl Isocyanate. (2025, October 10). TCI Chemicals.
- Safety Data Sheet: Isocyanate Component A. (2015, September 9). Gaco Western LLC.
- Safety Data Sheet: Ethyl isocyanate. (n.d.). Merck Millipore.
- Patent EP2468749A1: Process for the preparation of Linagliptin. (2012, June 27). Google Patents.
- Patent EP2468749A1: Process for the preparation of Linagliptin (Full Text). (2012, June 27). Google Patents.
- Sikka, P., Sahu, J. K., Mishra, A., & Hashim, S. R. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11).
- Al-Hadedi, A. A. M., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(13), 3045.
- Li, M., et al. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 20(1), 1145-1157.
- Patent CN105906627A: Synthesis method of linagliptin intermediate. (n.d.). Google Patents.
- Patent CN112552299A: Preparation method of linagliptin for treating type II diabetes. (n.d.). Google Patents.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020, March 26). Journal of Medicinal Chemistry.
- The synthetic compounds of the urea derivatives 12-22. (n.d.). ResearchGate.
- This compound. (n.d.). PubChem.
- Tuccinardi, T., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10.
- Isocyanate-based multicomponent reactions. (2024, December 12). RSC Mechanochemistry.
- Bacaloglu, R., Cotarca, L., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie/Chemiker-Zeitung.
- Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39.
- Reactivity and diverse synthetic applications of acyl isothiocyanates. (n.d.). Arkat USA.
- Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. (2025, August 6). ResearchGate.
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H9NO | CID 583486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Ethylphenyl isothiocyanate [myskinrecipes.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. gaco.com [gaco.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
Application of 2-Ethylphenyl Isocyanate in Agrochemical Research: A Detailed Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 2-Ethylphenyl Isocyanate in the synthesis and development of novel agrochemicals. With full editorial control, this document is structured to provide in-depth technical insights, field-proven protocols, and a strong foundation in the scientific principles governing its use.
Introduction: The Versatility of the Isocyanate Functional Group in Agrochemical Design
The isocyanate group (–N=C=O) is a highly reactive and versatile functional group that serves as a critical building block in the synthesis of a wide array of biologically active molecules. Its reactivity towards nucleophiles, such as amines and alcohols, allows for the straightforward formation of urea and carbamate linkages, respectively. These linkages are prevalent in numerous commercial agrochemicals, including herbicides, insecticides, and fungicides.
This compound, with its unique substitution pattern on the aromatic ring, offers a valuable scaffold for the development of new active ingredients. The ethyl group at the ortho position can influence the molecule's steric and electronic properties, potentially enhancing its biological activity, selectivity, and metabolic stability compared to unsubstituted or differently substituted phenyl isocyanates. This guide will explore the practical applications of this compound in the synthesis of various classes of agrochemicals, providing detailed protocols and insights into the underlying chemical principles.
Core Reactions and Mechanisms
The primary utility of this compound in agrochemical synthesis lies in its reactions with nucleophiles to form stable derivatives.
Synthesis of N,N'-Disubstituted Ureas (Herbicides and Plant Growth Regulators)
The reaction of this compound with primary or secondary amines yields N-(2-ethylphenyl)ureas. This class of compounds is well-represented in the herbicide market, often acting by inhibiting photosynthesis.[1]
Reaction Workflow: Urea Synthesis
Caption: General workflow for the synthesis of N-(2-ethylphenyl)urea derivatives.
Synthesis of Carbamates (Insecticides and Fungicides)
The reaction of this compound with alcohols or phenols produces N-(2-ethylphenyl)carbamates. Carbamate insecticides are a significant class of agrochemicals that act by inhibiting the enzyme acetylcholinesterase in insects.[2][3]
Reaction Workflow: Carbamate Synthesis
Caption: General workflow for the synthesis of N-(2-ethylphenyl)carbamate derivatives.
Application Notes and Protocols
This section provides detailed protocols for the synthesis of representative agrochemicals using this compound as a key intermediate.
Application 1: Synthesis of a Phenylurea-type Herbicide
Phenylurea herbicides are a well-established class of compounds that inhibit Photosystem II, a key component of the photosynthetic electron transport chain.[1] The following protocol describes the synthesis of a model N-(2-ethylphenyl)-N',N'-dimethylurea, a potential herbicide.
Protocol 1: Synthesis of N-(2-ethylphenyl)-N',N'-dimethylurea
Materials:
-
This compound (1.0 eq)
-
Dimethylamine (2.0 M solution in THF, 1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approximately 0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the dimethylamine solution (1.1 eq) dropwise to the stirred solution of the isocyanate. If the amine hydrochloride salt is used, an organic base like triethylamine is necessary to liberate the free amine.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or infrared spectroscopy by observing the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹).[5]
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-(2-ethylphenyl)-N',N'-dimethylurea.
Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| N-(2-ethylphenyl)-N',N'-dimethylurea | C₁₁H₁₆N₂O | 192.26 | Solid |
Structure-Activity Relationship (SAR) Insights:
The herbicidal activity of phenylurea derivatives is influenced by the substituents on the phenyl ring. The 2-ethyl group can impact the binding of the molecule to its target site in Photosystem II. The lipophilicity and steric bulk of the ethyl group can affect the compound's uptake, translocation, and metabolism within the plant.[4][6]
Application 2: Synthesis of a Carbamate-type Insecticide
Carbamate insecticides are known for their inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent paralysis and death of the insect.[2][3] The following protocol outlines the synthesis of a model O-aryl N-(2-ethylphenyl)carbamate.
Protocol 2: Synthesis of O-(4-nitrophenyl) N-(2-ethylphenyl)carbamate
Materials:
-
This compound (1.0 eq)
-
4-Nitrophenol (1.0 eq)
-
Anhydrous Toluene
-
Triethylamine (catalytic amount)
-
Hexane
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrophenol (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of triethylamine to the solution.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the pure O-(4-nitrophenyl) N-(2-ethylphenyl)carbamate.
Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| O-(4-nitrophenyl) N-(2-ethylphenyl)carbamate | C₁₅H₁₄N₂O₄ | 286.28 | Solid |
Structure-Activity Relationship (SAR) Insights:
The insecticidal potency of carbamates is highly dependent on the nature of the aryl group and the substitution on the nitrogen. The 2-ethylphenyl group can influence the binding affinity of the carbamate to the active site of acetylcholinesterase. The electronic and steric properties of the substituent on the phenol (in this case, the nitro group) also play a crucial role in determining the insecticidal activity.[2][7]
Application 3: Synthesis of a Plant Growth Regulator
Certain urea derivatives exhibit plant growth regulatory activities. A notable example is the class of ethylenediurea compounds. The following protocol is based on the synthesis of 2-(2-oxoimidazolidin-1-yl)ethyl-N-(2-ethylphenyl) urea, a potential plant growth regulator.
Protocol 3: Synthesis of 2-(2-oxoimidazolidin-1-yl)ethyl-N-(2-ethylphenyl) urea
Materials:
-
1-(2-Aminoethyl)imidazolidin-2-one (1.0 eq)
-
This compound (1.0 eq)
-
Anhydrous acetonitrile
-
Triethylamine (catalytic amount)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 1-(2-Aminoethyl)imidazolidin-2-one (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
-
Add a catalytic amount of triethylamine to the solution.
-
Slowly add this compound (1.0 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold acetonitrile.
-
If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 2-(2-oxoimidazolidin-1-yl)ethyl-N-(2-ethylphenyl) urea | C₁₄H₂₀N₄O₂ | 292.34 | Solid |
Structure-Activity Relationship (SAR) Insights:
The plant growth regulatory effects of ethylenediurea derivatives are influenced by the substituents on the phenylurea moiety. The 2-ethylphenyl group can affect the compound's interaction with plant hormone receptors or other biological targets, thereby modulating its growth-regulating properties.[8]
Safety and Handling of this compound
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation.[9]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as amines and alcohols.
Conclusion
This compound is a valuable and versatile reagent in agrochemical research. Its ability to readily form urea and carbamate linkages provides a straightforward route to a diverse range of potentially bioactive molecules. The protocols and insights provided in this guide serve as a foundation for researchers to explore the synthesis of novel herbicides, insecticides, and plant growth regulators. Further investigation into the structure-activity relationships of 2-ethylphenyl-substituted agrochemicals will undoubtedly lead to the discovery of new and effective crop protection agents.
References
- Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates.
- Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.
- U.S. Patent 3,422,198A (1969).
- CN106008276B (2018).
- U.S. Patent 2,728,654A (1955). Substituted urea herbicides.
- Zhang, Z., et al. (2010). Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors. Journal of Agricultural and Food Chemistry, 58(24), 12696-12702.
- U.S. Patent 4,272,441A (1981).
- Trebst, A., & Harth, E. (1974). Structure-activity-relationship of inhibitors of photosynthetic electron flow. Herbicidal N-alkylated-ureas and ringclosed N-acylamides as inhibitors of photosystem II.
- Usharani, V., et al. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 6(1), 534-541.
- U.S. Patent 4,749,806A (1988).
- Pang, S., et al. (2023). Design, Synthesis, and Structure-Activity Relationship of Novel Aryl-Substituted Formyl Oxazolidine Derivatives as Herbicide Safeners. Journal of Agricultural and Food Chemistry, 71(20), 7654–7668.
- CN102993073A (2013).
- U.S. Patent 4,248,869A (1981).
- WO2020163092A1 (2020).
- U.S. Patent 3,844,761A (1974).
- EP0192421A2 (1986).
- Singh, U. P., et al. (2012). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 5(3), 347-351.
- ResearchGate. (n.d.). Phenylurea Herbicides.
- ResearchGate. (n.d.). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles.
- PubChem. (n.d.). Ethyl N-phenylcarbamate.
- Ivanova, Y., et al. (2023). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. Molecules, 28(14), 5375.
- Justia Patents. (2014). Process for the production of particles comprising active agrochemical ingredients in amorphous form.
- Ma, H. J., et al. (2010). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. Journal of Agricultural and Food Chemistry, 58(7), 4356-4360.
- U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates.
- Khan, W., et al. (2022). Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum. Plants, 11(15), 1949.
- U.S. Patent 4,906,277A (1990).
- U.S. Patent 4,013,452A (1977).
- Semantic Scholar. (2024). Isocyanate-based multicomponent reactions.
- Zhang, Y., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8219.
- ResearchGate. (n.d.). Structural formula of N-[2-(2-oxo-1-imidazolidinyl) ethyl-]-N 0 -phenyl urea, (abbreviated as EDU, or ethylene diurea).
- Pace, V., & Holzer, W. (2021). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
- Molecules. (2010). Synthesis and Bioactivity of N-Benzoyl-N′-[5-(2′-substituted phenyl)-2-furoyl] Semicarbazide Derivatives.
- Sciforum. (n.d.). Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-fre.
- U.S. Patent 10,858,310B1 (2020).
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3422198A - N-methyl 3-methyl-5-ethyl phenyl carbamate as an insecticide - Google Patents [patents.google.com]
- 3. EP0200429A2 - Process for preparing methylcarbamate insecticides - Google Patents [patents.google.com]
- 4. EP0637910A1 - Stabilized herbicide compositions. - Google Patents [patents.google.com]
- 5. EP0192421A2 - Process for the preparation of N-methyl carbamates - Google Patents [patents.google.com]
- 6. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4013452A - Urea derivatives and their use as herbicides - Google Patents [patents.google.com]
- 8. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Detailed Application Notes and Protocols: Reaction of 2-Ethylphenyl Isocyanate with Primary Alcohols
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Foreword: The Strategic Importance of Urethane Linkages
The formation of a urethane (carbamate) bond through the reaction of an isocyanate with an alcohol is a cornerstone of modern organic synthesis. This transformation is not merely a laboratory curiosity; it is a critical reaction in the industrial-scale production of a vast array of materials, from life-saving pharmaceuticals to high-performance polyurethane polymers.[1][2] 2-Ethylphenyl isocyanate serves as a versatile reagent in this context, and its reaction with primary alcohols provides a reliable and generally high-yielding route to the corresponding N-(2-ethylphenyl)carbamates. A thorough understanding of the underlying reaction mechanism, kinetics, and practical experimental considerations is paramount for any scientist working in drug development or materials science. This guide provides a detailed exploration of this reaction, offering both the theoretical underpinnings and actionable protocols to ensure successful and reproducible outcomes.
Scientific Principles: Mechanism, Kinetics, and Catalysis
The reaction between this compound and a primary alcohol proceeds via a nucleophilic addition mechanism.[3] The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, yielding the stable urethane product.
The Uncatalyzed Reaction: A Baseline Understanding
In the absence of a catalyst, the reaction rate is influenced by several factors, including the steric hindrance of both the isocyanate and the alcohol, the solvent polarity, and the reaction temperature. Primary alcohols are generally more reactive than secondary and tertiary alcohols due to their lower steric bulk around the hydroxyl group.[1] The uncatalyzed reaction can be slow, often requiring elevated temperatures (50-100 °C) to proceed at a practical rate.[4]
Catalysis: Enhancing Reaction Efficiency
To accelerate the reaction and enable milder conditions, various catalysts can be employed. The choice of catalyst is a critical experimental parameter that can significantly impact reaction times and, in some cases, selectivity.
-
Tertiary Amines: Bases like triethylamine (TEA) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are common catalysts. They are believed to function by forming a complex with the alcohol, increasing its nucleophilicity.[5]
-
Organotin Compounds: Dibutyltin dilaurate (DBTDL) is a highly effective catalyst, often used in industrial polyurethane production.[4][6] It is thought to activate the isocyanate by coordinating to the oxygen and nitrogen atoms, making the carbonyl carbon more electrophilic.[6] However, the toxicity of organotin compounds has led to increased restrictions on their use, particularly in biomedical applications.
-
Other Metal Catalysts: A variety of other metal-based catalysts, including those based on zirconium and bismuth, have been developed as less toxic alternatives to organotin compounds.[6]
-
Acid Catalysis: Organic acids have also been shown to be effective catalysts for urethane formation, in some cases rivaling the efficiency of tin-based catalysts.[7]
The reaction can also be subject to autocatalysis, where the urethane product itself can catalyze the reaction.[8][9] Additionally, the alcohol reactant can act as a catalyst, particularly at higher concentrations where alcohol associates (dimers, trimers) are more prevalent.[1][8][9]
Experimental Protocols and Best Practices
Critical Safety Considerations
Isocyanates are toxic, volatile, and potent respiratory sensitizers.[10][11][12][13] All manipulations involving this compound must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat, is mandatory.[10] An emergency eyewash and safety shower should be readily accessible.[10][13]
General Protocol for the Reaction of this compound with a Primary Alcohol
This protocol provides a general framework for the reaction. The specific quantities of reagents, solvent volume, and reaction time should be optimized for each specific primary alcohol.
Materials:
-
This compound
-
Primary alcohol (e.g., 1-butanol, benzyl alcohol)
-
Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Septa and needles
-
Temperature-controlled heating mantle or oil bath
-
Thin-Layer Chromatography (TLC) supplies (e.g., silica plates, developing chamber, UV lamp)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to exclude atmospheric moisture.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 equivalent) and anhydrous solvent.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for several minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Slowly add this compound (1.0-1.1 equivalents) to the stirred solution of the alcohol at room temperature via syringe. The reaction can be exothermic.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC (visualizing with a UV lamp) or by infrared (IR) spectroscopy. The disappearance of the strong isocyanate N=C=O stretching band around 2250-2275 cm⁻¹ is a reliable indicator of reaction completion.
-
Heating (if necessary): If the reaction is sluggish at room temperature, gently heat the mixture to a suitable temperature (e.g., 40-80 °C).
-
Workup: Upon completion, cool the reaction to room temperature. The workup procedure will depend on the properties of the product but typically involves washing the organic layer with brine, drying over anhydrous sodium sulfate or magnesium sulfate, filtering, and concentrating under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure urethane.
Data Analysis and Characterization
The identity and purity of the synthesized urethane should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| Infrared (IR) Spectroscopy | Functional Group Analysis | Disappearance of the strong N=C=O stretch (around 2250-2275 cm⁻¹) from the isocyanate and the broad O-H stretch from the alcohol. Appearance of a new N-H stretch (around 3300 cm⁻¹) and a strong C=O stretch (around 1680-1730 cm⁻¹) characteristic of the urethane. |
| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation and Purity | Appearance of new signals corresponding to the urethane product and the disappearance of the starting material signals. The integration of the proton signals can be used to assess purity. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Detection of the molecular ion peak corresponding to the calculated mass of the desired urethane product. |
Visualizing the Reaction and Workflow
Diagram 1: Reaction Mechanism
Caption: The nucleophilic addition of a primary alcohol to this compound.
Diagram 2: Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of urethanes.
References
- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry.
- Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. National Institutes of Health.
- Catalysis of Urethane Systems. Turkchem.
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. National Institutes of Health.
- Catalysts for reaction between an isocyanate and an alcohol. Google Patents.
- KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. ResearchGate.
- Isocyanate-based multicomponent reactions. National Institutes of Health.
- Reaction of isocyanates with alcohols. ResearchGate.
- Mechanism of Isocyanate Reactions with Ethanol. ResearchGate.
- A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. National Institutes of Health.
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI.
- KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Semantic Scholar.
- Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Royal Society of Chemistry.
- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar.
Sources
- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 2. researchgate.net [researchgate.net]
- 3. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 5. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 6. turkchem.net [turkchem.net]
- 7. Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study [mdpi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fishersci.com [fishersci.com]
Application Notes & Protocols: Utilizing 2-Ethylphenyl Isocyanate for Covalent Protein Modification
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-Ethylphenyl isocyanate for the covalent modification of proteins. Isocyanates are highly reactive electrophilic compounds that readily form stable covalent bonds with various nucleophilic amino acid residues, offering a robust method for altering protein structure and function. This guide delves into the underlying chemical principles, provides detailed, field-proven protocols for modification and subsequent characterization, and offers insights into troubleshooting common experimental challenges. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results for applications ranging from fundamental protein research to the development of novel bioconjugates and therapeutics.
Introduction: The Chemistry of Isocyanate-Based Protein Modification
The covalent modification of proteins is a cornerstone of modern biochemistry and drug development, enabling the introduction of probes, labels, or novel functional groups to study or alter biological activity. The isocyanate functional group (-N=C=O) is a powerful tool for this purpose due to its high reactivity toward nucleophiles present on the protein surface.
The primary reaction mechanism involves the nucleophilic attack of a deprotonated primary amine on the electrophilic carbon atom of the isocyanate. In proteins, the most reactive sites under physiological or mildly alkaline conditions are the ε-amino group of lysine residues and the α-amino group of the N-terminus.[1] This reaction results in the formation of a highly stable substituted urea linkage, covalently attaching the 2-ethylphenyl moiety to the protein backbone (Figure 1).
While amines are the primary targets, other nucleophilic side chains can also react with isocyanates, including the hydroxyl groups of serine, threonine, and tyrosine (forming urethanes), and the sulfhydryl group of cysteine (forming thiocarbamates).[2][3] However, the reaction with amines is generally faster and more favorable under typical labeling conditions (pH 7.5-9.0).[2]
Why this compound?
The choice of this compound allows for the introduction of a specific hydrophobic and aromatic group onto the protein surface. This can be utilized for:
-
Structure-Function Studies: Probing the role of specific lysine residues in protein-protein interactions or enzymatic activity.
-
Biophysical Characterization: Altering the hydrophobicity of a protein to study its folding, stability, or aggregation propensity.
-
Drug Development: Creating antibody-drug conjugates (ADCs) or other bioconjugates where the ethylphenyl group acts as a stable linker or part of a pharmacophore.
Reaction Mechanism
Caption: Reaction of a protein's lysine amine with this compound.
Experimental Application: Protocol for Protein Modification
This section provides a detailed, step-by-step protocol for the modification of a target protein with this compound.
Critical Prerequisite: Safety & Handling
Isocyanates are toxic, potent respiratory sensitizers, and cause severe skin and eye irritation.[4][5][6] All handling of this compound, both in solid/liquid and dissolved forms, must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety goggles, is mandatory.[6] Isocyanates are also highly sensitive to moisture; therefore, anhydrous solvents and dry glassware are essential to prevent premature hydrolysis of the reagent.
Materials and Reagents
| Reagent/Material | Specifications |
| Target Protein | >95% purity, concentration of 1-10 mg/mL |
| This compound | ≥98% purity |
| Reaction Buffer | 50-100 mM Sodium Bicarbonate or Phosphate, pH 8.0-8.5 |
| Anhydrous Organic Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |
| Quenching Solution | 1 M Tris-HCl or Glycine, pH 8.0 |
| Purification System | Dialysis tubing (MWCO appropriate for protein) or SEC column |
| Storage Buffer | e.g., Phosphate-Buffered Saline (PBS), pH 7.4 |
Note: Avoid buffers containing primary amines (e.g., Tris, glycine) in the reaction step, as they will compete with the protein for modification.
Step-by-Step Modification Protocol
-
Protein Preparation:
-
Prepare the target protein in the Reaction Buffer. This is best achieved by dialysis against the buffer overnight at 4°C to ensure the correct pH and removal of any interfering substances.
-
Determine the precise protein concentration using a standard method (e.g., BCA assay or A280 measurement).
-
-
Isocyanate Stock Solution Preparation:
-
Immediately before use, prepare a concentrated stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.
-
For example, to make 100 µL of a 100 mM solution, add the appropriate mass of this compound (MW: 147.18 g/mol ) to the anhydrous solvent.
-
-
Modification Reaction:
-
Warm the protein solution to room temperature.
-
Calculate the volume of the isocyanate stock solution required to achieve the desired molar excess over the protein. A starting point is often a 10- to 20-fold molar excess. This ratio should be optimized for each specific protein.
-
While gently stirring the protein solution, add the calculated volume of the isocyanate stock solution dropwise.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The optimal time and temperature may vary.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted isocyanate, add the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for an additional 30-60 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove unreacted isocyanate, quenching reagent, and solvent by extensive dialysis against the Storage Buffer (e.g., 3 buffer changes over 24-48 hours at 4°C).
-
Alternatively, for faster purification, use a size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) equilibrated with the Storage Buffer.
-
-
Storage:
-
Determine the concentration of the final modified protein.
-
Store the protein at 4°C for short-term use or at -80°C (with a cryoprotectant like glycerol if necessary) for long-term storage.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for protein modification with isocyanates.
Characterization of the Modified Protein
After purification, it is essential to characterize the conjugate to confirm the modification and assess its impact.
Confirming Covalent Modification
Mass Spectrometry (MS) is the most definitive method.
-
Intact Protein Analysis: Electrospray ionization (ESI-MS) analysis of the purified protein will show a mass increase corresponding to the addition of this compound moieties (mass shift = +147.18 Da per modification). A distribution of peaks may be observed, representing protein molecules with different numbers of modifications.
-
Peptide Mapping (LC-MS/MS): To identify the specific sites of modification, the protein is digested (e.g., with trypsin) and the resulting peptides are analyzed by LC-MS/MS. Modified peptides will be identified by a +147.18 Da mass shift, and the fragmentation data can pinpoint the exact modified lysine residue.[7][8][9]
Determining the Degree of Labeling (DOL)
The DOL is the average number of isocyanate molecules conjugated per protein molecule.
-
Amino Acid Analysis: This classic method involves acid hydrolysis of both unmodified and modified protein samples, followed by quantification of all amino acids. A decrease in the relative amount of lysine in the modified sample can be used to calculate the DOL.[10][11]
-
TNBSA Assay: This colorimetric assay quantifies the number of primary amines. By comparing the results for the modified and unmodified protein, one can calculate the percentage of modified amines and thus the DOL.
Assessing Functional Integrity
It is crucial to determine if the modification has affected the protein's biological function.
-
Biological Activity Assays: Perform relevant functional assays (e.g., enzyme kinetics, cell-based assays) to compare the activity of the modified protein to the unmodified control.
-
Binding Assays: Techniques like ELISA, Surface Plasmon Resonance (SPR), or Bio-Layer Interferometry (BLI) can quantify changes in binding affinity to substrates, receptors, or other interaction partners.
-
Structural Analysis: Circular Dichroism (CD) spectroscopy can be used to assess changes in the protein's secondary and tertiary structure.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Modification | 1. Inactive isocyanate (hydrolyzed by moisture).2. Reaction pH is too low.3. Insufficient molar excess of isocyanate. | 1. Use fresh, anhydrous solvent and a new vial of isocyanate.2. Ensure reaction buffer pH is between 8.0-9.0.3. Increase the molar ratio of isocyanate to protein (e.g., 50-fold). |
| Protein Precipitation | 1. High concentration of organic solvent (DMF/DMSO).2. Protein is not stable at the reaction pH.3. Extensive modification leads to aggregation. | 1. Keep the final solvent concentration below 10% (v/v).2. Perform the reaction at a lower temperature (4°C).3. Reduce the molar excess of isocyanate or shorten the reaction time. |
| Significant Loss of Activity | 1. Modification of lysine residues critical for function/binding.2. Modification caused conformational changes or denaturation. | 1. Reduce the degree of labeling by using less isocyanate or a shorter reaction time.2. If specific lysines are known to be critical, consider site-directed mutagenesis to protect them. |
References
- Tse, C. S., & Pesce, A. J. (1979). Chemical Characterization of Isocyanate-Protein Conjugates. Toxicology and Applied Pharmacology, 51(1), 39–46.
- BenchChem. (2025).
- NIOSH. (n.d.).
- Tse, C. S., & Pesce, A. J. (1979).
- Kaur, P., et al. (2009).
- Savarino, C. D., et al. (2007). Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry. Journal of the American Society for Mass Spectrometry.
- Merck Millipore. (n.d.).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025).
- TCI Chemicals. (n.d.).
- Fisher Scientific. (2011).
- Mason, D. E., & Liebler, D. C. (2003).
- Bernardini, C., et al. (2018). Diagram of possible reactions of isocyanates.
- ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Studies on the methyl isocyanate adducts with globin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. Chemical characterization of isocyanate-protein conjugates. [stacks.cdc.gov]
Application Note: A Step-by-Step Guide for Carbamate Synthesis Using 2-Ethylphenyl Isocyanate
Introduction
The carbamate functional group is a cornerstone in modern medicinal chemistry and drug development.[1] Carbamates, also known as urethanes, are key structural motifs in numerous approved therapeutic agents.[2] Their value stems from their high chemical and proteolytic stability, ability to act as a peptide bond surrogate, and capacity to enhance cell membrane permeability.[1] These properties make them integral to the design of prodrugs, where they can protect active functional groups from premature metabolism, and in the direct modulation of drug-target interactions.
One of the most direct and efficient methods for synthesizing carbamates is the reaction of an isocyanate with an alcohol.[2][3] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the synthesis of carbamates using 2-ethylphenyl isocyanate as a representative starting material. The protocol details the underlying reaction mechanism, step-by-step experimental procedures, critical safety considerations, and troubleshooting advice to ensure a successful and safe synthesis.
Reaction Mechanism: Nucleophilic Addition
The synthesis of a carbamate from an isocyanate and an alcohol proceeds via a nucleophilic addition mechanism. The carbon atom of the isocyanate group (–N=C=O) is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. The oxygen atom of the alcohol acts as a nucleophile, attacking this electrophilic carbon. This is followed by proton transfer to the nitrogen atom, resulting in the formation of the stable carbamate linkage.[2][3][4]
The reaction is generally exothermic and can often proceed without a catalyst, especially with primary alcohols. However, for less reactive or sterically hindered alcohols, catalysts are frequently employed to increase the reaction rate.[4][5] Common catalysts include tertiary amines (e.g., DABCO) and organometallic compounds like dibutyltin dilaurate (DBTDL).[6][7]
Caption: General reaction scheme for carbamate synthesis.
Experimental Protocol
This protocol describes a general procedure for the synthesis of an alkyl N-(2-ethylphenyl)carbamate. The quantities can be scaled as needed.
Reagent and Equipment Data
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | BP/MP (°C) | Hazards |
| This compound | C₉H₉NO | 147.18[8] | 1.043[8] | 56 (at 3 mmHg)[8] | Toxic, Lachrymator, Sensitizer[8] |
| Ethanol | C₂H₅OH | 46.07 | 0.789 | 78 | Flammable, Irritant |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 | 66 | Flammable, Irritant, Peroxide Former |
| Dibutyltin Dilaurate (DBTDL) | C₃₂H₆₄O₄Sn | 631.56 | 1.066 | <25 | Toxic, Irritant |
Required Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Condenser and drying tube (filled with CaCl₂ or Drierite)
-
Septa and nitrogen/argon inlet
-
Addition funnel or syringe pump
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Equipment for purification (recrystallization apparatus or flash chromatography system)
Step-by-Step Methodology
Caption: Experimental workflow for carbamate synthesis.
-
Preparation: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar, addition funnel, and condenser under a positive pressure of nitrogen or argon. Ensure all glassware is scrupulously dry to prevent unwanted side reactions.
-
Reagent Addition: In the flask, dissolve the alcohol (e.g., 1.0 equivalent) in a suitable anhydrous solvent like THF or dichloromethane (approx. 0.2-0.5 M concentration). If using a catalyst, it can be added at this stage (e.g., 0.1-1 mol% DBTDL).
-
Isocyanate Addition: Charge the addition funnel with this compound (1.0-1.1 equivalents). Add the isocyanate to the stirred alcohol solution dropwise over 15-30 minutes. The reaction is often exothermic; maintain the desired temperature (e.g., room temperature or 0 °C for highly reactive alcohols) using an external cooling bath if necessary.
-
Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the alcohol.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or by in-situ Infrared (IR) spectroscopy. A key indicator of reaction completion is the disappearance of the strong, sharp isocyanate (–N=C=O) stretching band, which appears around 2250-2285 cm⁻¹.[9][10][11]
-
Work-up: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the solvent.
-
Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic solution sequentially with a dilute acid (e.g., 1M HCl) to remove any amine impurities or catalyst, followed by water and then brine.[12] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[12] The resulting crude carbamate can be further purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.[12][13]
Safety and Handling: A Critical Directive
Isocyanates are hazardous chemicals and must be handled with extreme care. [14][15]
-
Toxicity and Sensitization: this compound is harmful if swallowed, inhaled, or absorbed through the skin.[16] It is a potent respiratory sensitizer, and repeated exposure, even at low concentrations, can lead to occupational asthma.[14][15][17] It is also a lachrymator and causes severe eye and skin irritation.[8]
-
Engineering Controls: All manipulations involving isocyanates must be performed in a well-maintained and certified chemical fume hood to minimize inhalation exposure.[14][15][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory.[18][19] Thin latex gloves are not suitable.[14]
-
Eye Protection: Safety goggles and a full-face shield are essential to protect against splashes.[14]
-
Lab Coat: A lab coat or chemical-resistant apron should be worn at all times.[14]
-
-
Handling and Disposal: Avoid heating isocyanates unless required by the protocol, as this increases their volatility.[17] All isocyanate-contaminated waste (glassware, needles, gloves) must be decontaminated by rinsing with a solution of aqueous ammonia or isopropanol before disposal according to institutional guidelines.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive alcohol (sterically hindered).2. Reagents or solvent contaminated with water. | 1. Add a catalyst (e.g., DBTDL or DABCO) and/or increase the reaction temperature.2. Ensure all glassware is oven-dried and use freshly distilled or purchased anhydrous solvents. |
| Formation of Symmetric Urea Byproduct | Reaction of isocyanate with trace amounts of water in the reaction mixture, which forms an unstable carbamic acid that decarboxylates to an amine, which then rapidly reacts with another molecule of isocyanate. | Meticulously dry all glassware, solvents, and reagents. Run the reaction under a strict inert atmosphere (N₂ or Ar). |
| Reaction Stalls Before Completion | 1. Insufficient catalyst.2. Low reaction temperature for a hindered substrate. | 1. Add an additional portion of catalyst.2. Gently warm the reaction mixture (e.g., to 40-50 °C) and continue monitoring. |
| Difficult Purification | Product and starting material have similar polarity. | Ensure the reaction goes to completion to consume the starting material. If separation is still difficult, consider derivatizing the product or using a different chromatography system (e.g., reverse-phase). |
References
- Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
- Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure.
- BenchChem. (2025).
- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.
- SafeWork NSW. (n.d.). Isocyanates technical fact sheet.
- ResearchGate. (2025). Monitoring the alcoholysis of isocyanates with infrared spectroscopy.
- California Department of Public Health. (n.d.). Isocyanates: Working Safely.
- Mettler Toledo. (n.d.). Isocyanate Reactions.
- Health and Safety Executive. (2024). Construction hazardous substances: Isocyanates.
- N/A. (n.d.).
- Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.
- AZoM. (2014). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis.
- Canada Commons. (n.d.). Determination of Carbamate Pesticides: Extraction, Purification and Liquid Chromatography Analysis.
- ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization.
- Wikipedia. (n.d.). Carbamate.
- ResearchGate. (n.d.). Catalysis of Secondary Alcohol Blocked Isocyanate-Hydroxyl Terminated Polybutadiene Cure Reaction.
- ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1....
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Google Patents. (n.d.). CN1237577A - Method for refining carbamates compound.
- BenchChem. (2025).
- BenchChem. (2025).
- SciSpace. (1965). Kinetics of alcohol–isocyanate reactions with metal catalysts.
- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- ACS Publications. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst.
- SpecialChem. (2025). Solvent in Paints and Coatings: Types, Uses and Properties.
- MySkinRecipes. (n.d.). 2-Ethylphenyl isothiocyanate.
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
- N/A. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
- ResearchGate. (n.d.). Carbamate synthesis. (a) reaction between amines, carbonyl group and....
- Sigma-Aldrich. (n.d.). 2-Phenylethyl isothiocyanate FG 2257-09-2.
- Tri-iso. (n.d.). Solvent-based Blocked Isocyanates.
- ResearchGate. (n.d.). Isocyanate reactions in and with N,N-dimethylformamide.
- ACS Publications. (n.d.). Metal Catalysis in Aliphatic Isocyanate-Alcohol Reactions.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
- Thermo Scientific Chemicals. (n.d.). This compound, 99% 5 g.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbamate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 5. researchgate.net [researchgate.net]
- 6. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 7. Kinetics of alcohol–isocyanate reactions with metal catalysts (1965) | L. Rand | 48 Citations [scispace.com]
- 8. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 15. safework.nsw.gov.au [safework.nsw.gov.au]
- 16. This compound | C9H9NO | CID 583486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. hse.gov.uk [hse.gov.uk]
- 18. lakeland.com [lakeland.com]
- 19. sprayfoamsys.com [sprayfoamsys.com]
Application Notes & Protocols: 2-Ethylphenyl Isocyanate as a Robust Blocking Group in Organic Synthesis
Abstract: This guide provides a comprehensive overview of the application of 2-ethylphenyl isocyanate as a highly stable blocking group for primary and secondary amines, and to a lesser extent, alcohols. Due to the exceptional stability of the resulting urea and urethane linkages, this reagent is ideal for synthetic routes involving harsh reaction conditions where conventional protecting groups would fail. We present the mechanistic basis for its reactivity, detailed protocols for the protection of nucleophiles, an analysis of the blocking group's stability and orthogonality, and scientifically-grounded, albeit strenuous, protocols for its eventual cleavage. This document is intended for researchers, chemists, and drug development professionals seeking a robust solution for challenging multi-step syntheses.
Introduction: The Need for Hyper-Stable Blocking Groups
In multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving chemoselectivity.[1] A protecting group temporarily masks a reactive functional group, allowing chemical transformations to be performed on other parts of the molecule.[2][3] An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and easy to remove selectively and in high yield.[4]
While common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are invaluable, particularly in peptide synthesis, they are designed for removal under relatively mild acidic or basic conditions, respectively.[5][6] This lability becomes a significant drawback when a synthetic route requires extreme pH, high temperatures, or highly reactive reagents. In such scenarios, a more robust, "bulletproof" blocking group is required.
This compound (2-EPI) offers a solution by reacting with nucleophiles like amines and alcohols to form N,N'-disubstituted ureas and carbamates (urethanes), respectively. These linkages are known for their exceptional chemical stability.[7][8] This guide explores the use of 2-EPI not as a conventional, readily cleavable protecting group, but as a semi-permanent blocking moiety for functional groups that must endure the most demanding synthetic environments.
Key Properties of the 2-Ethylphenylurea Moiety:
-
High Stability: Resistant to a wide range of acidic, basic, oxidative, and reductive conditions.
-
Simple Installation: The protection reaction is typically fast, high-yielding, and proceeds under mild conditions.
-
Orthogonality: The group's stability makes it orthogonal to most standard protecting groups used in synthesis.[9]
-
Challenging Cleavage: Removal requires harsh conditions, a factor that must be central to any synthetic strategy employing it.
Mechanism of Action: Urea and Urethane Formation
The core of this blocking strategy is the highly electrophilic nature of the isocyanate carbon atom. A nucleophile, such as a primary or secondary amine, attacks this carbon, leading to a zwitterionic intermediate that rapidly undergoes proton transfer to yield the stable N,N'-disubstituted urea. The reaction with alcohols follows a similar pathway to form a urethane.[10][11] The reaction is typically irreversible and quantitative.
Figure 1: Mechanism of urea formation from an amine and this compound.
Part 1: Protocols for Blocking Group Installation
The installation of the 2-ethylphenyl blocking group is a straightforward and efficient process. The following protocols are generalized and may require minor optimization based on the specific substrate.
Protocol 1.1: Protection of Primary and Secondary Amines (Urea Formation)
This protocol describes the conversion of an amine to its corresponding N-(2-ethylphenyl)urea derivative.
Materials:
-
Substrate containing a primary or secondary amine
-
This compound (2-EPI), 99%[12] (1.05 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask and septum
Procedure:
-
Preparation: Dissolve the amine-containing substrate (1.0 eq) in anhydrous DCM (or THF) to a concentration of 0.1-0.5 M in a dry round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is recommended to control the exothermicity of the reaction, especially on a larger scale.
-
Reagent Addition: Add this compound (1.05 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. The reaction is often complete within minutes.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
If the product is a solid, it may precipitate directly from the reaction mixture. It can be isolated by filtration and washed with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted isocyanate.
-
If the product is an oil, purify by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Causality Behind Choices:
-
Anhydrous Solvent: Isocyanates react with water to form an unstable carbamic acid, which decomposes to an amine and CO2. The resulting amine can then react with more isocyanate to form a symmetric urea byproduct (N,N'-bis(2-ethylphenyl)urea).[13] Using an anhydrous solvent prevents this side reaction.
-
Slight Excess of 2-EPI: A small excess (1.05 eq) ensures the complete consumption of the valuable substrate.
-
Inert Atmosphere: Prevents reaction with atmospheric moisture.
Protocol 1.2: Protection of Alcohols (Urethane Formation)
The reaction with alcohols is generally slower than with amines and often requires a catalyst.[10]
Materials:
-
Substrate containing a primary or secondary alcohol
-
This compound (2-EPI) (1.2 equivalents)
-
Dibutyltin dilaurate (DBTDL) or Triethylamine (TEA) (0.05 - 0.1 equivalents)
-
Anhydrous Toluene or THF
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Preparation: Dissolve the alcohol substrate (1.0 eq) and catalyst (e.g., DBTDL, 0.05 eq) in anhydrous toluene in a dry flask under an inert atmosphere.
-
Reagent Addition: Add this compound (1.2 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting alcohol.
-
Workup:
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the pure urethane.
-
Part 2: Stability and Orthogonality
The primary advantage of the 2-ethylphenylurea blocking group is its exceptional stability, making it orthogonal to many other protecting groups.[1][9]
Table 1: Stability Profile of N-(2-Ethylphenyl)urea Blocking Group
| Condition Category | Reagents / Conditions | Stability | Comments |
| Strongly Acidic | TFA (100%), 25°C, 24h | Stable | No cleavage observed. Orthogonal to Boc, Trityl, t-Butyl esters/ethers.[14] |
| Strongly Acidic | 6M HCl, 80°C, 12h | Stable | Highly resistant to standard acid-mediated deprotection. |
| Strongly Basic | 20% Piperidine in DMF, 25°C | Stable | Orthogonal to Fmoc group.[5] |
| Strongly Basic | 1M NaOH (aq), 50°C, 12h | Stable | Resistant to saponification conditions. |
| Hydrogenolysis | H₂, Pd/C, 1 atm, MeOH | Stable | Orthogonal to Cbz, Benzyl esters/ethers.[1] |
| Oxidative | m-CPBA, Jones Reagent | Stable | The urea linkage is inert to common oxidants. |
| Reductive | NaBH₄, LiAlH₄ | Stable | Stable to standard hydride reducing agents. |
| Fluoride-based | TBAF in THF | Stable | Orthogonal to silyl ethers (TMS, TBS, TIPS).[1] |
digraph "Orthogonality" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica"];// Central Substrate Substrate [label="Multi-functional Molecule\n(e.g., Peptide)", style=filled, fillcolor="#F1F3F4"];
// Protecting Groups Boc [label="Boc-Amine", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Fmoc [label="Fmoc-Amine", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; TIPS [label="TIPS-Ether", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; EPI_Urea [label="2-EPI-Urea", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Cleavage Conditions Acid [label="Mild Acid\n(e.g., TFA)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Mild Base\n(e.g., Piperidine)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fluoride [label="Fluoride\n(e.g., TBAF)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harsh [label="Harsh Conditions\n(See Part 3)", shape=ellipse, style="filled", fillcolor="#202124", fontcolor="#FFFFFF"];
// Connections Substrate -> {Boc, Fmoc, TIPS, EPI_Urea} [arrowhead=none]; Acid -> Boc [label="Cleaves"]; Base -> Fmoc [label="Cleaves"]; Fluoride -> TIPS [label="Cleaves"]; {Acid, Base, Fluoride} -> EPI_Urea [style=dashed, color="#5F6368", label="No Reaction"]; Harsh -> EPI_Urea [label="Cleaves"]; }
Figure 2: Orthogonality of the 2-EPI-Urea group with common protecting groups.
Part 3: Protocols for Blocking Group Cleavage
Disclaimer: The cleavage of the N-(2-ethylphenyl)urea group is a chemically challenging, non-standard procedure. The stability that makes it an excellent blocking group also makes it difficult to remove.[7] The protocols below are based on general principles for the cleavage of robust amides and ureas and may require significant optimization. These harsh conditions may not be compatible with sensitive functional groups elsewhere in the molecule.
Proposed Protocol 3.1: Harsh Acidic Hydrolysis
This method aims to force the hydrolysis of the highly stable urea linkage.
Materials:
-
Blocked substrate
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrobromic Acid (HBr) in Acetic Acid (33%)
-
High-temperature reaction setup (e.g., oil bath)
-
Quenching solution (e.g., saturated sodium bicarbonate)
Procedure:
-
Preparation: Place the blocked substrate in a thick-walled pressure vessel or a flask equipped with a reflux condenser.
-
Acid Addition: Carefully add concentrated H₂SO₄ or 33% HBr/AcOH.
-
Reaction: Heat the mixture to 100-140 °C for 12-48 hours. Caution: This should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Monitoring: If possible, take aliquots, quench carefully, and analyze by LC-MS to monitor the disappearance of the starting material.
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Very slowly and carefully, pour the acidic solution onto a stirred slurry of ice and a large excess of a base like sodium bicarbonate or sodium hydroxide to neutralize the acid.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting free amine by chromatography or crystallization.
-
Proposed Protocol 3.2: Reductive Cleavage with Dissolving Metals
This method attempts to cleave the C-N bond under powerful reducing conditions, analogous to the Birch reduction.
Materials:
-
Blocked substrate
-
Anhydrous liquid ammonia (NH₃)
-
Sodium (Na) or Lithium (Li) metal
-
Anhydrous THF or Diethyl Ether
-
Quenching agent (e.g., Ammonium Chloride or Ethanol)
-
Dry ice/acetone condenser
Procedure:
-
Setup: In a flask fitted with a dry ice condenser and under an inert atmosphere, dissolve the blocked substrate in anhydrous THF.
-
Ammonia Condensation: Cool the flask to -78 °C and condense liquid ammonia into it.
-
Metal Addition: Add small, freshly cut pieces of sodium or lithium metal to the stirred solution until a persistent blue color is observed, indicating the presence of solvated electrons.
-
Reaction: Maintain the reaction at -78 °C for 1-4 hours.
-
Quenching: Carefully quench the reaction by the slow addition of solid ammonium chloride or absolute ethanol until the blue color disappears.
-
Workup:
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Add water to the residue and extract with an organic solvent.
-
Dry, concentrate, and purify the product as described previously.
-
Summary and Applications
The use of this compound as a blocking agent is a specialized strategy for syntheses that require a functional group to be masked through numerous, harsh chemical steps.
-
Advantages: Extreme stability, orthogonality to common protecting groups, and straightforward installation.
-
Disadvantages: Very harsh removal conditions that limit its compatibility with sensitive molecules and may result in low deprotection yields.
Potential Applications:
-
Protecting an amine in an early-stage intermediate that must undergo aggressive transformations (e.g., high-temperature organometallic reactions, strong oxidations).
-
In the synthesis of highly robust polymers or materials where the urea linkage becomes a permanent part of the final structure.
-
As a permanent derivatizing agent for analytical purposes, converting a primary/secondary amine into a stable, easily detectable urea derivative for LC-MS or crystallographic analysis.
Safety Precautions
This compound is a hazardous chemical.[12]
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Irritant: Causes serious skin and eye irritation.
-
Sensitizer: May cause allergy or asthma symptoms if inhaled.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety goggles, and a lab coat. Avoid contact with moisture.
References
- Wikipedia contributors. (2024). Protecting group. Wikipedia, The Free Encyclopedia. [Link]
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806. [Link]
- Kocienski, P. J. (2004). Protective Groups.
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. [Link]
- N/A. (n.d.). Protecting groups in organic synthesis.
- Al-Hourani, B. J. (2014). Synthesis of N'-(2-(substituted methyl)phenyl)-N,N-dimethylureas.
- Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. [Link]
- Majumdar, K. C., & Mondal, S. (2019). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Debnath, J., et al. (2019). 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers (RSC Publishing). [Link]
- N/A. (n.d.). Reaction of isocyanates with alcohols.
- N/A. (n.d.). Synthesis of phenylurea derivatives.
- Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
- Rojas, A., et al. (2002). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. [Link]
- N/A. (1962). A study of the kinetics and mechanism of the reaction between phenyl isocyanate and aniline in non-hydrogen-bonding solvents. AUB ScholarWorks. [Link]
- El-Sayed, N. N. E., et al. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition. PubMed Central. [Link]
- Popin, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. [Link]
- SynArchive. (n.d.). Protecting Groups List. [Link]
- Guan, J., et al. (2005). A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro. PubMed Central. [Link]
- Debnath, J., et al. (2019). 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- N/A. (2013). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production.
- Ghasemzadeh, M. A., & Zand, A. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Brieflands. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Asztalos, J. M., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PubMed Central. [Link]
- de Graaff, C., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. PubMed Central. [Link]
- Carlier, F., et al. (2023). Isocyanate-based multicomponent reactions. PubMed Central. [Link]
- Acar, S., & Tingirik, M. (2019). Synthesis and Applications of Synthetic Peptides.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mazams.weebly.com [mazams.weebly.com]
- 7. 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 11. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 12. This compound | C9H9NO | CID 583486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Application Note & Protocol Guide: Kinetic Studies of 2-Ethylphenyl Isocyanate Reactions
Abstract: 2-Ethylphenyl isocyanate is a key intermediate in the synthesis of a wide range of materials, including pharmaceuticals, agrochemicals, and polyurethanes. The reactivity of its isocyanate (-N=C=O) group is central to these applications, making a thorough understanding of its reaction kinetics essential for process optimization, product development, and quality control. This guide provides a comprehensive overview of the principles and methodologies for conducting kinetic studies on this compound reactions with common nucleophiles such as alcohols, amines, and water. We present detailed, field-proven protocols for reaction monitoring using in-situ Fourier Transform Infrared (FTIR) spectroscopy and offline High-Performance Liquid Chromatography (HPLC), complete with data analysis workflows and mechanistic insights.
Introduction: The Significance of Kinetic Analysis
The isocyanate functional group is characterized by a highly electrophilic carbon atom, rendering it susceptible to nucleophilic attack.[1] The reaction rate is profoundly influenced by several factors: the nature of the nucleophile, the solvent, temperature, and the presence of catalysts. For this compound, the ethyl group at the ortho position introduces steric hindrance that can modulate its reactivity compared to unsubstituted phenyl isocyanate.
Kinetic studies are therefore not merely academic exercises; they are critical for:
-
Process Control: Ensuring reactions proceed to completion within a desired timeframe, minimizing residual isocyanate, which is often a safety and regulatory concern.[2]
-
Mechanism Elucidation: Differentiating between proposed reaction pathways and understanding the role of intermediates.[3]
-
Catalyst Screening: Quantitatively comparing the efficacy of different catalysts to enhance reaction rates and selectivity.[4][5]
-
Predictive Modeling: Developing models that can predict reaction outcomes under various conditions, accelerating process scale-up and optimization.
Foundational Reaction Mechanisms
The reactions of this compound with nucleophiles (HX) predominantly follow a nucleophilic addition mechanism. The general order of reactivity for uncatalyzed reactions is typically: primary amines > secondary amines > primary alcohols > water.[1]
Reaction with Alcohols (Urethane Formation)
The reaction with an alcohol (R'-OH) yields a urethane (carbamate). The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's electrophilic carbon. This reaction can be catalyzed by both acids and bases.[4][6] Notably, kinetic studies have shown that multiple alcohol molecules can be implicated in the transition state, acting as proton transfer agents, which explains why reaction order can be complex and dependent on alcohol concentration.[6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 7. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing polymerization of 2-Ethylphenyl isocyanate during storage
Technical Support Center: 2-Ethylphenyl Isocyanate
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and purity of your material during storage. Unwanted polymerization is a common issue that can compromise experimental outcomes, deplete valuable material, and create significant safety hazards. This guide provides in-depth, field-proven insights into the causes of polymerization and robust protocols to prevent it.
Frequently Asked Questions (FAQs)
Q1: What exactly is polymerization in the context of this compound?
A1: Polymerization is a process where individual molecules of this compound (monomers) react with each other to form larger molecules called dimers, trimers, or even longer chains (polymers). The highly reactive isocyanate group (-N=C=O) is prone to several self-reaction pathways, primarily dimerization to form uretidiones and trimerization to form isocyanurates.[1] However, the most common and problematic pathway during storage involves reaction with contaminants, especially water.
Q2: What are the primary triggers for the polymerization of this compound during storage?
A2: The polymerization of isocyanates is initiated or accelerated by several key factors:
-
Moisture: This is the most significant and aggressive initiator. Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide (CO₂).[2][3][4] The newly formed amine is highly reactive toward other isocyanate molecules, leading to the formation of solid polyurea, while the CO₂ gas can dangerously pressurize the container.[5]
-
Heat: Elevated temperatures increase the rate of all chemical reactions, including unwanted polymerization.[6] Storing the material at recommended cool temperatures is critical for long-term stability.
-
Catalysts: Many substances can catalyze isocyanate reactions. These include strong bases (e.g., amines, hydroxides), acids, and certain organometallic compounds.[1][7][8][9] Contamination from these sources, even in trace amounts, can significantly shorten the shelf life of the product.
-
Incompatible Materials: Storage in containers made of copper, copper alloys, or galvanized surfaces should be avoided as these metals can act as catalysts.[10]
Q3: What are the visible signs of polymerization?
A3: You should regularly inspect your material for any physical changes, which may include:
-
The appearance of white or off-white solid precipitates.
-
An increase in viscosity, making the liquid cloudy or difficult to pipette.
-
The formation of a solid mass at the bottom or throughout the container.
-
Bulging or pressurization of the container, which indicates CO₂ evolution from moisture contamination and presents a serious safety hazard.[5][11]
Q4: Can I still use this compound that shows signs of partial polymerization?
A4: It is strongly discouraged. The presence of solids or increased viscosity indicates that a portion of the active isocyanate groups has been consumed. Using such material will introduce impurities (polyurea, dimers, trimers) into your reaction and will result in inaccurate stoichiometry, leading to failed or irreproducible experiments. For applications requiring high purity, the material should be discarded according to your institution's safety protocols.
Troubleshooting Guide: Proactive Prevention & Corrective Actions
This section addresses specific issues you might encounter and provides actionable protocols to maintain the integrity of your this compound.
Issue 1: Solids or Haziness Observed in a Newly Received or Stored Container.
-
Root Cause Analysis: The most likely cause is exposure to moisture at some point during transit or storage. This could be due to a compromised container seal or improper handling. Heat exposure can also accelerate degradation.
-
Immediate Action:
-
Do not attempt to redissolve the solids by heating, as this will only accelerate further degradation.
-
Assess the extent of polymerization. If minimal, it may be possible to carefully decant the clear liquid under an inert atmosphere for non-critical applications, but this is not recommended.
-
For quantitative or sensitive applications, the product's quality is compromised. The concentration of active isocyanate is no longer reliable.
-
-
Preventative Protocol: Always inspect new shipments upon arrival. If solids are present, contact the supplier immediately. For long-term storage, implement the stringent storage protocols outlined below.
Issue 2: The Storage Container is Bulging or Swollen.
-
Root Cause Analysis: This is a critical safety alert. A bulging container is a direct result of CO₂ gas generation, caused by water contamination.[5] The internal pressure can exceed the container's limits, creating a risk of rupture and hazardous chemical release.[11]
-
Immediate Action & Safety Protocol:
-
DO NOT ATTEMPT TO OPEN THE CONTAINER.
-
If safe to do so, move the container to a certified fume hood or a designated, well-ventilated, and isolated area.
-
Inform your institution's Environmental Health & Safety (EHS) department immediately for guidance on emergency venting and disposal.
-
If the container is warm, cooling it externally (e.g., with a water bath) can help reduce the internal pressure, but this should only be done with EHS approval and appropriate personal protective equipment (PPE).
-
-
Preventative Protocol: The most effective prevention is the rigorous exclusion of moisture. This involves using dry containers, handling the material exclusively under an inert atmosphere, and ensuring all transfer equipment is scrupulously dried.
Core Experimental Protocol: Ensuring Long-Term Stability
This protocol is essential for preserving the quality of this compound for long-term storage after the original container has been opened.
Protocol: Inert Gas Blanketing and Aliquoting
-
Preparation: Move the sealed container of this compound, a set of smaller, oven-dried glass vials with PTFE-lined caps, and dry, sterile syringes or cannulas into a glovebox with a dry nitrogen or argon atmosphere. If a glovebox is unavailable, perform the transfer in a fume hood using a Schlenk line.
-
Purging: Ensure the atmosphere in the glovebox or on the Schlenk line is sufficiently inert (low O₂ and H₂O levels). Purge the main container's headspace by carefully inserting a needle connected to the inert gas supply and a second needle as an outlet.
-
Aliquoting: Using a dry syringe, carefully withdraw the desired amount of the liquid isocyanate. Quickly dispense the liquid into the smaller, pre-dried vials. This minimizes the number of times the main stock container is opened.
-
Blanketing and Sealing: Before sealing each aliquot vial, flush its headspace with a gentle stream of inert gas for 10-15 seconds. Immediately and tightly seal the vial with its PTFE-lined cap.
-
Parafilm Sealing: For added protection against moisture ingress, wrap the cap-vial interface of each aliquot with Parafilm.
-
Storage: Place the sealed aliquots in a clearly labeled secondary container and store them in a refrigerator at the recommended temperature.
Visual Guides & Data
Key Polymerization Pathways and Triggers
The following diagram illustrates the primary chemical reactions that lead to the degradation of this compound during storage. The reaction with water is the most critical pathway to prevent.
Caption: Key triggers for isocyanate degradation.
Troubleshooting Workflow
Follow this decision tree to assess the condition of your stored this compound and determine the appropriate course of action.
Caption: A workflow for safely assessing stored isocyanate.
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 2–8 °C | Slows the kinetics of all degradation reactions. Avoid freezing, as some isocyanates can crystallize. |
| Atmosphere | Dry Inert Gas (Nitrogen or Argon) | Rigorously excludes atmospheric moisture, the primary initiator of polymerization.[5][10] |
| Container | Tightly Sealed, Opaque Glass or Approved Lined Metal | Must have a high-integrity seal (e.g., PTFE-lined cap) to prevent moisture ingress.[10] Avoid incompatible metals.[10] |
| Handling | In a Glovebox or under Schlenk Line Conditions | Minimizes exposure to atmospheric moisture during transfers and aliquoting. |
| Contaminants | Strict Avoidance | Keep away from water, alcohols, amines, acids, bases, and metal catalysts.[3][7][8][9] |
References
- Catalysts. (n.d.). Poliuretanos.
- Isocyanate. (n.d.). Cargo Handbook.
- US20110137066A1 - Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds. (2011, June 9). Google Patents.
- Catalysis of Urethane Systems. (n.d.). Turkchem.
- Polyurethane Metal Catalyst impact on rigid foam reactivity and strength profile. (2025, May 8). BDMAEE.
- Catalytic Effects in Isocyanate Reactions. (n.d.). ScienceDirect.
- Effect of catalysts on the reaction of an aliphatic isocyanate and water. (2025, August 6). ResearchGate.
- Safe Work Australia. (2015, July 9). Guide to handling isocyanates.
- Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. (2016, November 8). RSC Publishing.
- Isocyanates. (n.d.). PubChem - NIH.
- Generic mechanism for the polymerization of isocyanides. (n.d.). ResearchGate.
- A laboratory comparison of analytical methods used for isocyanates. (2025, August 6). ResearchGate.
- RISK ASSESSMENT FOR STORAGE FOR ISOCYANATE. (n.d.).
- Organotitanium(IV) compounds as catalysts for the polymerization of isocyanates. (n.d.). ACS Publications.
- Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti. (n.d.). The Aquila Digital Community.
- APAC Bulk Diisocyanate and Polyol Safety Delivery Guideline. (n.d.). Covestro Solution Center.
- US5354689A - Method of detecting isocyanates. (n.d.). Google Patents.
- Guide to handling isocyanates. (n.d.). Safe Work Australia.
- Isocyanate. (n.d.). Wikipedia.
- Indirect determination of isocyanates by gas chromatography. (n.d.). PubMed - NIH.
- Analytical Method Determination of isocyanates in workplace air MA-376. (2019, September 11). PhareSST.
- This compound. (n.d.). PubChem - NIH.
- Isocyanates and Amines - Sampling and Analytical Procedures. (n.d.). Diva-portal.org.
- Decoding isocyanates: A deep dive into isocyanates. (2023, October 21). Dongsen Chemicals.
- US3172874A - Xnxz xnx xnx. (n.d.). Google Patents.
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019, September 22). MDPI.
- How Do Isocyanates Affect Step-growth Polymer Foam Properties?. (2025, July 28). Chemistry For Everyone - YouTube.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. doxuchem.com [doxuchem.com]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. fishersci.com [fishersci.com]
- 7. poliuretanos.com.br [poliuretanos.com.br]
- 8. turkchem.net [turkchem.net]
- 9. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Isocyanate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 11. Isocyanates - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Ethylphenyl Isocyanate
Welcome to the technical support center for 2-Ethylphenyl isocyanate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the use of this versatile reagent. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.
Core Concepts: The Reactivity of this compound
This compound is an aromatic isocyanate. The core of its reactivity lies in the highly electrophilic carbon atom of the isocyanate group (-N=C=O).[1] This electrophilicity is driven by the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. Consequently, it readily reacts with a wide range of nucleophiles.[2] Understanding this fundamental principle is key to controlling its reactivity and preventing unwanted side reactions. The ethyl group at the ortho position can introduce some steric hindrance, potentially modulating its reactivity compared to unsubstituted phenyl isocyanate, a factor to consider during reaction design.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing and handling this compound?
A1: Due to its high reactivity, especially with moisture, stringent storage and handling procedures are critical.
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3] Recommended storage temperatures are typically refrigerated (2-8 °C) to minimize potential dimerization or trimerization over time.
-
Handling: Always handle this reagent in a well-ventilated fume hood.[3][4] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or laminate), safety goggles, and a lab coat.[5] Isocyanates are potent irritants to the respiratory tract, eyes, and skin, and can act as sensitizers, leading to allergic reactions or occupational asthma upon repeated exposure.[5][6]
Q2: Which solvents are recommended for reactions with this compound?
A2: The choice of solvent is crucial. Protic solvents or solvents containing water are incompatible. The isocyanate group will react with water to form an unstable carbamic acid, which decomposes into 2-ethylaniline and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to produce a symmetrical N,N'-bis(2-ethylphenyl)urea byproduct, complicating purification and reducing yield.[2][7][8] Similarly, alcohol solvents will react to form carbamates.[2][9]
Therefore, strictly anhydrous aprotic solvents are required.
| Solvent | Boiling Point (°C) | Polarity | Typical Use Case |
| Tetrahydrofuran (THF) | 66 | Moderately Polar | General purpose, good solubility for many organic compounds. |
| Toluene | 111 | Non-polar | Higher boiling point for reactions requiring heat. |
| Dichloromethane (DCM) | 40 | Polar Aprotic | Good for reactions at or below room temperature; easy to remove. |
| Acetonitrile (MeCN) | 82 | Polar Aprotic | Can significantly accelerate reaction rates due to its polarity.[10] |
| 1,4-Dioxane | 101 | Moderately Polar | Higher boiling point alternative to THF. |
Q3: Do I need a catalyst for my reaction?
A3: It depends on the nucleophile.
-
Amines: Reactions with primary and secondary amines to form ureas are typically very fast and often do not require a catalyst.[2][11]
-
Alcohols: Reactions with alcohols to form carbamates can be sluggish, especially with sterically hindered alcohols.[12] In these cases, a catalyst is often beneficial. Common choices include tertiary amines (e.g., triethylamine, DABCO) or organotin compounds like dibutyltin dilaurate (DBTDL).[13][14] Organotin catalysts are generally more active than tertiary amines.[14]
-
Water: The reaction with water is also catalyzed by tertiary amines and organotin compounds, which is another reason to ensure anhydrous conditions.[14]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
If your reaction is not proceeding as expected, a systematic approach is needed to identify the root cause.
Caption: Troubleshooting workflow for low product yield.
Potential Causes & Solutions:
-
Cause 1: Contaminated or Wet Reagents: The most common cause of failure is the presence of water in the solvent or non-amine nucleophile.
-
Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or passing through an activated alumina column). Dry nucleophiles like alcohols over molecular sieves if necessary.
-
-
Cause 2: Inactive this compound: The isocyanate may have degraded due to improper storage, leading to hydration or polymerization.
-
Solution: If possible, test the isocyanate with a simple, highly reactive nucleophile like benzylamine in an NMR tube to confirm its activity. If it has degraded, acquire a new bottle.
-
-
Cause 3: Sub-optimal Reaction Conditions: The reaction may be too slow under the chosen conditions, particularly with less reactive nucleophiles.
-
Solution: For sluggish reactions (e.g., with hindered alcohols), consider gently heating the reaction (e.g., 40-60 °C). Alternatively, introduce a catalyst. For carbamate synthesis, adding 0.1-1 mol% of dibutyltin dilaurate (DBTDL) can dramatically increase the reaction rate.[14]
-
Problem 2: Formation of a White Precipitate (Symmetrical Urea)
You observe an insoluble white solid crashing out of your reaction, especially when reacting with an alcohol.
Potential Cause & Solution:
-
Cause: Presence of Moisture: This precipitate is almost certainly N,N'-bis(2-ethylphenyl)urea. It forms when trace water reacts with two equivalents of the isocyanate. Its poor solubility in most organic solvents causes it to precipitate.[7][15]
-
Solution: This underscores the critical need for anhydrous conditions. Filter off the urea byproduct. The desired product may still be in the filtrate. For future attempts, re-dry all solvents and reagents and conduct the reaction under a strictly inert atmosphere.
-
Problem 3: Difficult Purification
Your crude product is a complex mixture, and purification by column chromatography is challenging.
Potential Causes & Solutions:
-
Cause 1: Unreacted Isocyanate: Residual this compound can streak on silica gel columns or react with trace water on the silica, complicating purification.
-
Solution: Quenching. Before workup, quench the excess isocyanate by adding a small amount of a scavenger. Adding a primary amine like dibutylamine or a simple alcohol like methanol will convert the remaining isocyanate into a more easily separable urea or carbamate derivative.[15]
-
-
Cause 2: Byproduct Formation: Multiple byproducts (symmetrical urea, allophanates from reaction with carbamate product, etc.) are present.
-
Solution: Method Optimization.
-
Stoichiometry: Use the nucleophile as the limiting reagent if it is more valuable, and plan to quench the excess isocyanate. If the isocyanate is limiting, ensure it is added slowly to the nucleophile to avoid localized high concentrations which can favor side reactions.
-
Chromatography: If chromatography is unavoidable, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). This neutralizes acidic sites that can degrade the desired product. Alternatively, use a less reactive stationary phase like neutral alumina.[3]
-
Recrystallization/Distillation: If the product is a solid, recrystallization is often a superior purification method for removing byproducts.[15] If the product is a thermally stable liquid, vacuum distillation can be effective.[3]
-
-
Experimental Protocols
Protocol 1: Synthesis of an N,N'-Disubstituted Urea
This protocol details the reaction of this compound with a primary amine.
Caption: General workflow for urea synthesis.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq) in anhydrous THF (or DCM).
-
Reaction: Cool the solution to 0 °C in an ice bath. To this, add a solution of this compound (1.0-1.1 eq) in anhydrous THF dropwise over 10-15 minutes.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 1-3 hours).
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting crude urea is often a solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes). If it is an oil, purify by column chromatography on silica gel.
Protocol 2: Synthesis of a Carbamate (Catalytic)
This protocol details the reaction of this compound with an alcohol.
Step-by-Step Methodology:
-
Preparation: To a flame-dried flask under an inert atmosphere, add the alcohol (1.0 eq), anhydrous toluene, and dibutyltin dilaurate (DBTDL, ~0.5 mol%).
-
Reaction: Add this compound (1.2 eq) dropwise at room temperature.
-
Heating & Monitoring: Heat the reaction mixture to 50 °C and stir. Monitor the disappearance of the alcohol by TLC or LC-MS. The reaction may take several hours (4-16 h) depending on the alcohol's reactivity.
-
Quenching & Workup: After the reaction is complete, cool to room temperature. Quench any excess isocyanate by adding a small amount of methanol (~0.5 mL) and stirring for 30 minutes.[15] Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude carbamate by column chromatography on silica gel.
Safety & Handling Summary
Isocyanates are hazardous chemicals requiring strict safety protocols.[7]
-
Inhalation: Acute exposure can cause severe irritation of the respiratory tract. Chronic exposure can lead to sensitization and occupational asthma.[5][6]
-
Skin Contact: Can cause severe irritation and dermatitis. Skin contact can also lead to sensitization.[6][7]
-
Eye Contact: Causes severe irritation and inflammation (conjunctivitis).[7]
-
Engineering Controls: Always work in a certified chemical fume hood. Ensure safety showers and eyewash stations are accessible.[16]
Always consult the Safety Data Sheet (SDS) for this compound before use.[17][18][19]
References
- Michigan State University. (n.d.). THE ISOCYANATES.
- Patsnap Eureka. (2025). Advancements in Isocyanate Reaction Control Techniques.
- SafeWork NSW. (n.d.). Isocyanates technical fact sheet.
- California Department of Public Health. (2014). Isocyanates: Working Safely.
- AWH Solicitors. (2025). Isocyanate - what is it and what are the risks?.
- Health and Safety Executive for Northern Ireland. (n.d.). Isocyanates.
- Google Patents. (1977). US4065362A - Purification of organic isocyanates.
- Google Patents. (2008). US7358388B2 - Method for the purification of isocyanates.
- Justia Patents. (2006). Method for the purification of isocyanates.
- Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Advances. DOI:10.1039/D4RA04152F.
- ResearchGate. (2019). What conditions are required to react isocyanate with COOH or OH groups?.
- Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates.
- ScienceDirect. (n.d.). Reactions of isocyanates with active hydrogen compounds.
- Reddit. (2010). Isocyanate Chemistry.
- ResearchGate. (2002). Effect of catalysts on the reaction of an aliphatic isocyanate and water.
- Mettler Toledo. (n.d.). Isocyanate Reactions.
- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry.
- Huntsman Building Solutions. (2021). Isocyanate Component A.
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
- Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.
- Google Patents. (1988). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
- Sciforum. (n.d.). Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-free conditions.
- Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination.
- ACS Publications. (2025). A Binary Catalytic System for Enantioselective Annulation of 3‑Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2‑Iminothiazolidines. Organic Letters. DOI: 10.1021/acs.orglett.5c03433.
- Era Polymers. (2020). MGP168 ISOCYANATE.
- Wikipedia. (n.d.). Isocyanate.
- National Institutes of Health. (n.d.). This compound. PubChem.
- National Institutes of Health. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. DOI: 10.3390/molecules27238210.
- Arkivoc. (n.d.). Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent.
- National Center for Biotechnology Information. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein J. Org. Chem. DOI: 10.3762/bjoc.13.178.
- MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes. DOI: 10.3390/pr8101298.
Sources
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. erapol.com.au [erapol.com.au]
- 5. safework.nsw.gov.au [safework.nsw.gov.au]
- 6. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 7. michigan.gov [michigan.gov]
- 8. doxuchem.com [doxuchem.com]
- 9. reddit.com [reddit.com]
- 10. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
side reactions of 2-Ethylphenyl isocyanate with water
Introduction for the Researcher
Welcome to the dedicated technical support guide for 2-Ethylphenyl Isocyanate. This document is designed for researchers, scientists, and drug development professionals who are actively using this reagent in their work. As specialists in the field, we understand that the high reactivity of isocyanates, particularly their sensitivity to water, can lead to challenging side reactions that impact yield, purity, and experimental reproducibility.
This guide moves beyond standard protocols to provide in-depth, field-proven insights into the causality of these side reactions. It is structured as a troubleshooting and FAQ resource to directly address the specific issues you may encounter. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve these challenges effectively, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions involving this compound where water contamination is a suspected factor.
Question 1: My reaction has produced a significant amount of a white, crystalline solid that is insoluble in my non-polar organic solvent (e.g., Toluene, THF). What is this precipitate and how did it form?
Answer: The insoluble white solid is almost certainly 1,3-bis(2-ethylphenyl)urea . This is the most common and problematic byproduct when this compound is unintentionally exposed to water.
Causality and Mechanism: The formation of this urea derivative is a two-step process that begins with the hydrolysis of the isocyanate.
-
Hydrolysis to an Unstable Intermediate: The isocyanate group (-NCO) reacts with water to form an unstable 2-ethylphenylcarbamic acid.[1][2]
-
Decarboxylation and Amine Formation: This carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide (CO₂) and forming 2-ethylaniline, a primary amine.[2][3]
-
Rapid Urea Formation: The newly formed 2-ethylaniline is a potent nucleophile. It reacts much more rapidly with a second molecule of this compound than water does, leading to the formation of the highly stable and often insoluble 1,3-bis(2-ethylphenyl)urea.[1][4]
The reaction pathway is visualized below.
// Nodes isocyanate1 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; water [label="Water (H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; carbamic_acid [label="2-Ethylphenylcarbamic Acid\n(Unstable Intermediate)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; amine [label="2-Ethylaniline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; co2 [label="Carbon Dioxide (CO₂)", shape=ellipse, style=dashed]; isocyanate2 [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; urea [label="1,3-bis(2-ethylphenyl)urea\n(Insoluble Precipitate)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges isocyanate1 -> carbamic_acid [label="+ H₂O"]; water -> carbamic_acid; carbamic_acid -> amine [label="Decarboxylation"]; carbamic_acid -> co2 [style=dashed]; amine -> urea [label="Rapid Reaction"]; isocyanate2 -> urea; }
Caption: Primary side reaction of this compound with water.Troubleshooting Protocol: Prevention of Urea Formation
-
Rigorous Drying of Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene) or use commercially available anhydrous solvents packaged under an inert atmosphere.
-
Inert Atmosphere: Conduct all reactions under a dry, inert atmosphere (Nitrogen or Argon). This is critical for preventing atmospheric moisture from entering the reaction vessel.[1]
-
Drying of Glassware: Ensure all glassware is oven-dried (e.g., at 120°C overnight) and cooled under a stream of inert gas or in a desiccator immediately before use.
-
Use of Moisture Scavengers: For particularly sensitive reactions, consider adding a moisture scavenger to the reaction mixture. Options include molecular sieves (ensure they are properly activated) or the use of a silane like vinyltrimethoxysilane for clear systems.[5]
Question 2: I'm observing gas bubbling or foaming in my reaction vessel, and the final yield of my desired product is lower than expected. Are these issues related?
Answer: Yes, these two observations are directly related and are strong indicators of water contamination.
Causality and Mechanism: The gas evolution you are observing is carbon dioxide (CO₂)[5] . As detailed in the previous question, CO₂ is a direct byproduct of the decomposition of the unstable carbamic acid intermediate formed when this compound reacts with water.
The lower yield is a direct consequence of this side reaction. For every mole of water present, two moles of your this compound reactant are consumed to form one mole of the undesired urea byproduct. This parasitic consumption reduces the amount of isocyanate available to react with your intended substrate, thereby lowering the yield of your target molecule.
// Nodes start [label="Experiment Start:\nReaction with this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; observe [label="Observation:\nGas Bubbling / Foaming\nOR\nLow Product Yield?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; check_precipitate [label="Is an insoluble white\nprecipitate also present?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; cause [label="Probable Cause:\nWater Contamination", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution [label="Solution:\nImplement Strict Anhydrous Protocol\n(See Protocol Below)", fillcolor="#34A853", fontcolor="#FFFFFF"]; continue_analysis [label="Continue with product purification.\nConsider stoichiometry adjustment in next run.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> observe; observe -> cause [label=" Yes"]; observe -> continue_analysis [label=" No"]; cause -> check_precipitate; check_precipitate -> solution [label=" Yes"]; check_precipitate -> solution [label=" No\n(Water still likely cause)"]; }
Caption: Troubleshooting workflow for common side reaction symptoms.Question 3: How can I monitor the progress of my reaction and detect these side reactions in real-time?
Answer: The most effective method for real-time monitoring of isocyanate reactions is in-situ Fourier-Transform Infrared (FTIR) Spectroscopy .[6] This process analytical technology (PAT) provides a continuous window into your reaction chemistry.
Causality and Mechanism: The isocyanate functional group has a very strong and distinct infrared absorption band that is typically located in a region of the spectrum with few other interfering peaks.
-
Isocyanate (-N=C=O) Peak: Look for a sharp, intense absorbance band around 2250-2275 cm⁻¹ . The disappearance of this peak directly correlates with the consumption of the this compound.
-
Urea (C=O) Peak: The formation of the urea byproduct will result in the appearance of a strong carbonyl (C=O) stretching band around 1630-1680 cm⁻¹ .
-
Urethane (C=O) Peak: If your desired product is a urethane, you will see a carbonyl peak appear around 1680-1740 cm⁻¹ .
By monitoring the decrease of the isocyanate peak and the corresponding increase of the desired urethane and/or undesired urea peaks, you can track reaction kinetics, identify the onset of side reactions, and determine the reaction endpoint with high precision.[6]
| Functional Group | Characteristic FTIR Frequency (cm⁻¹) | Experimental Indication |
| Isocyanate (-N=C=O) | 2250 - 2275 | Disappearance indicates reactant consumption. |
| Urea (C=O stretch) | 1630 - 1680 | Appearance indicates water side reaction. |
| Urea (N-H bend) | 1550 - 1640 | Appearance confirms urea formation. |
| Urethane (C=O stretch) | 1680 - 1740 | Appearance indicates desired product formation. |
Experimental Protocol: Reaction Monitoring with In-Situ FTIR
-
Setup: Insert an Attenuated Total Reflectance (ATR) FTIR probe directly into your reaction vessel. Ensure the probe material is chemically compatible with your reaction components.
-
Background Spectrum: Collect a background spectrum of the reaction solvent and starting materials (excluding the isocyanate) at the target reaction temperature.
-
Initiate Reaction: Add the this compound to the reaction mixture.
-
Data Acquisition: Begin collecting spectra at regular intervals (e.g., every 60 seconds).
-
Analysis: Plot the absorbance intensity of the key peaks (isocyanate, urea, urethane) over time. This will provide a real-time kinetic profile of your reaction, allowing for precise endpoint determination and immediate detection of the urea side-product formation.
Frequently Asked Questions (FAQs)
Q: What is the relative reactivity of this compound with water versus an alcohol or a primary amine?
A: The reactivity is generally: Primary Amine >> Primary Alcohol > Water . The amine reaction is often orders of magnitude faster than the alcohol reaction.[5] This is precisely why the urea side reaction is so problematic; the moment any 2-ethylaniline is formed from the reaction with water, it will preferentially and rapidly react with the remaining isocyanate.
Q: Can catalysts used for urethane formation also catalyze the side reaction with water?
A: Yes. Many common catalysts, such as tertiary amines (e.g., DABCO) and organotin compounds (e.g., DBTDL), are effective at catalyzing the isocyanate-water reaction in addition to the isocyanate-alcohol reaction.[7] In fact, DBTDL shows very high catalytic activity for the conversion of isocyanate to urea in the presence of water.[7] Therefore, while these catalysts can speed up your desired reaction, they will also accelerate the problematic side reactions if water is present. This makes anhydrous conditions even more critical when using catalysts.
Q: How should this compound be stored to minimize degradation from moisture?
A: Proper storage is essential. It should be stored in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon). The storage area should be cool and dry. Avoid storing in areas with high humidity.[8] If you purchase a large quantity, consider aliquoting it into smaller, single-use containers under an inert atmosphere to prevent repeated exposure of the entire stock to atmospheric moisture.
Q: Besides urea formation, are there other potential side reactions with the urea product itself?
A: Yes, particularly at elevated temperatures or with a large excess of isocyanate. The N-H groups on the newly formed 1,3-bis(2-ethylphenyl)urea can act as nucleophiles and react with another molecule of isocyanate. This reaction forms a biuret .[2] Biuret formation leads to cross-linking and can significantly alter the properties of the final material, often increasing its viscosity or leading to gelation.
// Nodes urea [label="1,3-bis(2-ethylphenyl)urea", fillcolor="#4285F4", fontcolor="#FFFFFF"]; isocyanate [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; biuret [label="Biuret", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges urea -> biuret [label="Further Reaction\n(e.g., high temp)"]; isocyanate -> biuret; }
Caption: Secondary side reaction forming a biuret structure.References
- Isocyan
- Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e).
- Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis P
- Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine. [Link]
- Polyurethane Reactions. Werner S. [Link]
- Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Royal Society of Chemistry. [Link]
- Isocyanate Sampling and Analysis. IOM World. [Link]
- Catalyzed Reaction of Isocyanates (RNCO)
- A laboratory comparison of analytical methods used for isocyanates.
- A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
- Urea formation by reaction between a isocyanate group and water.
- One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry. [Link]
- One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. [Link]
- Catalyzed reaction of isocyanates (RNCO)
- Reaction of Isocyanates with water.
- The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. [Link]
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. [Link]
- Effect of catalysts on the reaction of an aliphatic isocyanate and water.
- Any advice about the stability of ester and carbamate containing compounds?
- Dimethyl-carbamic acid 2,3-Bis-Dimethylcarbamoyloxy-6-(4-Ethyl-Piperazine-1-Carbonyl)-phenyl ester: a novel multi-target therapeutic approach to neuroprotection. PubMed. [Link]
- Hydrolysis reaction of isocyanate.
- Carbamic acid, ethyl ester. PubChem - NIH. [Link]
- Carbamic Acid. PubChem - NIH. [Link]
- Kinetics of Water-Isocyanate Reaction in N , N -dimethylformamide.
Sources
Technical Support Center: Optimizing Urea Synthesis with 2-Ethylphenyl Isocyanate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-ethylphenyl isocyanate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve the yield and purity of your urea formation reactions. Our guidance is grounded in established chemical principles and practical, field-proven experience.
Core Principles of Urea Formation
The synthesis of a disubstituted urea from an isocyanate and a primary or secondary amine is typically a high-yielding and straightforward reaction. The core mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbon of the isocyanate group.[1] This reaction is generally fast and often proceeds to completion at room temperature without the need for a catalyst.[2]
However, the high reactivity of the isocyanate group, particularly in an aryl isocyanate like this compound, also makes it susceptible to several competing side reactions that can significantly lower the yield of the desired product. Understanding these potential pitfalls is the first step toward prevention and optimization.
Caption: General reaction pathway for urea synthesis.
Troubleshooting Guide: Low Reaction Yield
This section addresses the most common issue encountered in urea synthesis: lower-than-expected yield. Each question outlines a specific problem, its probable causes, and actionable solutions.
Q1: My reaction yield is very low, and I've isolated a significant amount of a white, insoluble precipitate that isn't my desired product. What's happening?
Probable Cause: This is the classic symptom of water contamination in your reaction.[3] Isocyanates react readily with even trace amounts of water. This reaction forms an unstable carbamic acid intermediate, which rapidly decomposes into a primary amine and carbon dioxide gas.[4][5] This newly formed amine (in this case, 2-ethylaniline) is highly nucleophilic and will quickly react with another molecule of this compound to form a symmetric urea (1,3-bis(2-ethylphenyl)urea).[4] This symmetric urea is often poorly soluble and precipitates from the reaction mixture.
This side reaction is doubly detrimental to your yield:
-
Stoichiometry: Two equivalents of your starting isocyanate are consumed for every one molecule of water.[3]
-
Product Contamination: It generates a significant, often difficult-to-remove impurity.
Actionable Solutions:
-
Rigorously Dry All Components:
-
Solvents: Use anhydrous grade solvents directly from a sealed bottle or dry them using standard laboratory procedures (e.g., distillation from a suitable drying agent, passing through an activated alumina column).[3] Ensure storage over activated molecular sieves (3Å or 4Å).
-
Reagents: Ensure your starting amine is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider storing it over a drying agent like KOH or CaH₂ if compatible.
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas immediately before use.[4]
-
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon.[3][6] This prevents atmospheric moisture from entering the reaction vessel.
-
Use Moisture Scavengers: For particularly sensitive reactions, consider adding a moisture scavenger. Monomeric isocyanates or silanes are sometimes used for this purpose in industrial applications.[7]
Q2: The reaction seems to stop before all the starting material is consumed, even under anhydrous conditions. Why?
Probable Cause: While less common than water contamination, other side reactions can consume the isocyanate. At elevated temperatures (typically >100-120 °C), the isocyanate can react with the N-H bond of the newly formed urea product to create a biuret.[8][9] This side reaction consumes an additional equivalent of isocyanate and forms a higher molecular weight impurity.
Actionable Solutions:
-
Control Reaction Temperature: Most urea formations are facile and can be run at room temperature or with gentle heating (40-50 °C).[2] Avoid unnecessarily high temperatures unless required for solubility or to drive a reaction with a very unreactive amine.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or in-situ Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the consumption of the starting materials.[10] The disappearance of the strong isocyanate peak (~2250-2275 cm⁻¹) in the IR spectrum is a reliable indicator of reaction completion.[11] Once the starting material is consumed, proceed with the workup to prevent further side reactions.
-
Order of Addition: Add the isocyanate solution slowly to the amine solution. This maintains a low concentration of the isocyanate, minimizing its self-reaction or reaction with the product.
Caption: Major side reactions leading to yield loss.
Frequently Asked Questions (FAQs)
Q: What are the best solvents for this reaction? A: Aprotic solvents are essential to avoid reaction with the isocyanate. The choice depends on the solubility of your starting materials and the final urea product.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Excellent choice, solubilizes many organics. Must be rigorously dried. |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Good for reactions at or below room temperature. Can be harder to dry completely. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Good solvent, but ensure it is anhydrous grade. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Use with caution. While it's a powerful solvent, it can be difficult to remove and may contain trace amine impurities. |
| Toluene | Nonpolar | 111 | Can be used if reactants are soluble, but polar aprotic solvents are generally preferred. |
Q: Do I need a catalyst for the reaction between this compound and an amine? A: Generally, no. The reaction between an aryl isocyanate and a primary or secondary aliphatic amine is very fast. For reactions with less nucleophilic amines (e.g., anilines with electron-withdrawing groups), a catalyst might be considered. However, many catalysts that promote urethane formation can also promote the isocyanate-water reaction, so their use should be carefully evaluated under strictly anhydrous conditions.[3]
Q: How can I purify my final urea product? A: Ureas are often crystalline solids with low solubility in many common organic solvents, a property that can be leveraged for purification.
-
Precipitation/Filtration: If the desired urea precipitates from the reaction mixture in high purity, it can often be isolated by simple filtration, followed by washing with a cold, non-polar solvent (like hexanes or diethyl ether) to remove residual starting materials.
-
Recrystallization: This is the most common method. Choose a solvent system where the urea is soluble at high temperatures but sparingly soluble at room temperature or below. Ethanol, isopropanol, or ethyl acetate/hexane mixtures are often good starting points.
-
Column Chromatography: This can be challenging due to the polarity and potential for low solubility of ureas. It is typically a last resort. A silica gel column with a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is a standard approach.
Q: My amine starting material is an HCl salt. Can I use it directly? A: No. The isocyanate will not react with the protonated ammonium salt. You must first neutralize the salt to liberate the free amine. This is typically done by treating the salt with an aqueous base (e.g., NaOH, NaHCO₃), extracting the free amine into an organic solvent, and then thoroughly drying the organic solution before adding the isocyanate. Alternatively, a non-nucleophilic organic base (like triethylamine or DIPEA) can be used in the reaction vessel to neutralize the salt in situ, but this will produce a salt byproduct (e.g., triethylammonium chloride) that must be removed during workup.
Experimental Protocols
Protocol 1: General Procedure for High-Yield Urea Synthesis
This protocol assumes a 1:1 molar ratio between the isocyanate and the amine.
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvent from a freshly opened bottle or one that has been appropriately dried and stored.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 eq).
-
Dissolve the amine in a suitable anhydrous solvent (e.g., THF, approx. 0.2-0.5 M concentration).
-
In a separate, dry flask, dissolve the this compound (1.0 eq) in the same anhydrous solvent.
-
-
Addition:
-
While stirring the amine solution at room temperature, add the isocyanate solution dropwise via a syringe or an addition funnel over 15-30 minutes. An exothermic reaction may be observed. If necessary, use an ice bath to maintain the temperature below 30 °C.
-
-
Reaction & Monitoring:
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Monitor the reaction's progress by TLC (staining with permanganate or checking under UV if compounds are active) or by taking small aliquots for FTIR analysis to observe the disappearance of the isocyanate peak at ~2270 cm⁻¹. The reaction is often complete within 1-3 hours.
-
-
Workup & Isolation:
-
Once the reaction is complete, concentrate the solvent using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the pure urea product.
-
Protocol 2: Monitoring Reaction Progress with In-Situ FTIR
In-situ FTIR spectroscopy is a powerful tool for understanding reaction kinetics and determining the endpoint accurately.[10]
-
Setup: Use a reactor equipped with an in-situ Attenuated Total Reflectance (ATR) FTIR probe.
-
Background Spectrum: Collect a background spectrum of the solvent and the starting amine before adding the isocyanate.
-
Data Collection: Once the isocyanate addition begins, collect spectra at regular intervals (e.g., every 60 seconds).
-
Analysis: Track the disappearance of the sharp, intense isocyanate (-NCO) absorbance peak around 2250-2275 cm⁻¹ and the appearance of the urea carbonyl (C=O) peak around 1630-1680 cm⁻¹. The reaction is complete when the isocyanate peak is no longer detectable.
Caption: A logical workflow for troubleshooting low yield.
References
- CN113179639B - Method for converting monoisocyanates to urea - Google P
- Yu, N., Lv, J.-F., He, S.-M., Cui, Y., Wei, Y., & Jiang, K. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8246. (URL: [Link])
- Isocyanate Reactions - Mettler Toledo. (URL: [Link])
- Improved Synthesis of Unsymmetrical Ureas via Carbamates. (2023). SynOpen, 07(01), 1-6. (URL: [Link])
- Davidovich-Pinhas, M., & Bianco-Peled, H. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3530. (URL: [Link])
- Urea formation by reaction between a isocyanate group and water.
- An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea - Arabian Journal of Chemistry. (URL: [Link])
- Synthesis optimization of urea derivatives.
- A laboratory comparison of analytical methods used for isocyanates - ResearchG
- Urea derivative synthesis by amination, rearrangement or substitution. (URL: [Link])
- Urea formation via reaction of an isocyanate with an amine.
- Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e)
- Urea Form
- Urea Formation Mechanism - Isocyanates - Common Organic Chemistry. (URL: [Link])
- Urea Formation - Polyurethanes science, technology, markets, and trends. (URL: [Link])
- Advancements in Isocyanate Reaction Control Techniques - P
- Resins: Isocyanates, Part I: Fundamentals and Reactivity - PCI Magazine. (URL: [Link])
Sources
- 1. Urea Formation Mechanism - Isocyanates [commonorganicchemistry.com]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 7. pcimag.com [pcimag.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. thieme-connect.com [thieme-connect.com]
Technical Support Center: 2-Ethylphenyl Isocyanate Derivatization
Welcome to the technical support center for 2-Ethylphenyl isocyanate (2-EPI) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemistry to empower you to resolve common experimental challenges.
Introduction to this compound Derivatization
This compound is a derivatizing agent used to modify analytes containing active hydrogen atoms, such as primary and secondary amines, alcohols, and thiols. The derivatization process attaches the 2-ethylphenyl group to the analyte, which can enhance its chromatographic properties, improve its ionization efficiency in mass spectrometry, and increase its detectability for analytical techniques like HPLC-UV. This guide will help you navigate the nuances of using 2-EPI to ensure robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My derivatization reaction is showing low or no product yield. What are the likely causes and how can I fix it?
Answer:
Low or no yield in a derivatization reaction with this compound is a common issue that can often be traced back to a few key factors.
A. Reagent Inactivity/Degradation:
-
The "Why": Isocyanates, including 2-EPI, are highly susceptible to hydrolysis. The isocyanate group (-N=C=O) readily reacts with water to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide[1]. This amine can then react with another isocyanate molecule to form a urea, consuming your reagent[2][3]. Moisture in your solvents, glassware, or even absorbed from the atmosphere can rapidly degrade the 2-EPI.
-
Troubleshooting Steps:
-
Reagent Storage: Always store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and at the recommended refrigerated temperature (2-8 °C) to minimize degradation[4].
-
Use Anhydrous Solvents: Ensure that all solvents used in the reaction (e.g., acetonitrile, dichloromethane, toluene) are of anhydrous grade. Use freshly opened bottles or solvents dried using appropriate methods.
-
Dry Glassware: Thoroughly dry all glassware in an oven and cool it in a desiccator before use.
-
Inert Atmosphere: For highly sensitive analyses, consider performing the reaction under an inert atmosphere.
-
B. Sub-optimal Reaction Conditions:
-
The "Why": The reaction between 2-EPI and your analyte is a nucleophilic addition. The rate of this reaction is influenced by several factors including temperature, reaction time, and the concentration of reactants[5][6]. Insufficient time or temperature may lead to an incomplete reaction.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious as excessive heat can also promote side reactions. Optimization is key.
-
Extend Reaction Time: If heating is not desirable, increasing the reaction time can also improve yield. Monitor the reaction progress at different time points to determine the optimal duration.
-
Optimize Reagent Concentration: A molar excess of the derivatizing agent is often used to drive the reaction to completion[7]. A typical starting point is a 2 to 10-fold molar excess of 2-EPI relative to the analyte.
-
C. Analyte-Specific Issues:
-
The "Why": The reactivity of the functional group on your analyte plays a significant role. Steric hindrance around the amine or hydroxyl group can slow down the reaction. The nucleophilicity of the target group is also a factor; for example, aliphatic amines are generally more reactive than aromatic amines[8].
-
Troubleshooting Steps:
-
Consider a Catalyst: For sterically hindered or less reactive analytes, the addition of a non-nucleophilic base catalyst, such as a tertiary amine (e.g., triethylamine or diisopropylethylamine), can accelerate the reaction. The catalyst works by activating the nucleophile.
-
Adjust pH: For the derivatization of amines, the reaction is often favored at a slightly basic pH. This ensures that the amine is in its deprotonated, nucleophilic state. However, a very high pH can increase the rate of isocyanate hydrolysis.
-
Question 2: I'm observing multiple unexpected peaks in my chromatogram. What are the potential side products and how can I minimize them?
Answer:
The appearance of extra peaks is usually due to side reactions involving the isocyanate or impurities.
A. Unreacted this compound:
-
The "Why": Using a large excess of the derivatizing agent can result in a significant amount of unreacted 2-EPI remaining in your sample, which may be detected by your analytical method.
-
Troubleshooting Steps:
-
Quenching: After the desired reaction time, "quench" the excess 2-EPI by adding a small amount of a primary or secondary amine or an alcohol (like methanol or ethanol) that is not your analyte of interest[7]. This will convert the remaining isocyanate into a urea or urethane derivative that can be chromatographically separated from your derivatized analyte. For example, adding methanol will form a methyl carbamate derivative.
-
Optimize Reagent Ratio: While an excess is needed, a very large excess may not be necessary and can lead to a more complex sample matrix. Experiment with reducing the molar excess of 2-EPI.
-
B. Urea Formation from Hydrolysis:
-
The "Why": As mentioned in the previous question, if there is moisture present, 2-EPI will hydrolyze to 2-ethylaniline. This amine is highly reactive and will quickly react with another molecule of 2-EPI to form N,N'-bis(2-ethylphenyl)urea. This urea is often a major side product.
-
Troubleshooting Steps:
C. Allophanate and Biuret Formation:
-
The "Why": Isocyanates can react with the N-H group of a previously formed urethane (from an alcohol) or urea (from an amine) to form allophanates and biurets, respectively[10]. These reactions are more likely to occur at higher temperatures and with a large excess of isocyanate. These side products can lead to a decrease in the yield of the desired derivative and add complexity to the chromatogram[10].
-
Troubleshooting Steps:
-
Control Temperature: Avoid excessive heating during the derivatization reaction.
-
Limit Excess Reagent: Use the minimum excess of 2-EPI required to achieve complete derivatization of your analyte.
-
Question 3: My results are not reproducible. What factors contribute to variability in 2-EPI derivatization?
Answer:
Reproducibility issues often stem from small, uncontrolled variations in the experimental procedure.
A. Inconsistent Reagent Quality:
-
The "Why": If the 2-EPI is degrading over time due to improper storage, its effective concentration will decrease, leading to lower and more variable derivatization efficiency.
-
Troubleshooting Steps:
-
Aliquot the Reagent: Upon receiving a new bottle of 2-EPI, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk reagent to atmospheric moisture.
-
Perform Quality Checks: Periodically check the purity of your 2-EPI stock, for example, by reacting a small amount with a standard and analyzing the product.
-
B. Variability in Reaction Parameters:
-
The "Why": Minor differences in reaction time, temperature, or the volumes of reagents added can lead to significant differences in the final product yield, especially if the reaction has not been optimized to go to completion.
-
Troubleshooting Steps:
-
Standardize the Protocol: Ensure that all experimental parameters are precisely controlled. Use calibrated pipettes, a reliable heating block or water bath, and a timer.
-
Automate if Possible: For high-throughput applications, consider using an autosampler or a liquid handling robot for the derivatization steps to improve precision.
-
C. Matrix Effects:
-
The "Why": Components in your sample matrix (e.g., biological fluids, environmental samples) can interfere with the derivatization reaction. They might compete for the derivatizing agent or alter the reaction conditions (e.g., pH).
-
Troubleshooting Steps:
-
Sample Cleanup: Implement a thorough sample preparation procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components before derivatization.
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard that has the same functional group as your analyte is highly recommended. The internal standard is added before derivatization and will be affected by variability in the reaction in the same way as the analyte, thus improving the accuracy and precision of quantification[11][12].
-
Visualizing the Workflow and Chemistry
Experimental Workflow for 2-EPI Derivatization
This diagram outlines the key steps and decision points in a typical derivatization protocol.
Caption: A typical workflow for analyte derivatization using this compound.
Reaction Mechanism and Common Side Reactions
This diagram illustrates the primary reaction pathway and potential side reactions.
Caption: Reaction of 2-EPI with an analyte and the side reaction caused by water.
Quantitative Data and Protocols
Table 1: Recommended Starting Conditions for 2-EPI Derivatization
| Parameter | Primary/Secondary Amines | Alcohols/Thiols | Rationale |
| Solvent | Acetonitrile, Dichloromethane | Toluene, Tetrahydrofuran (THF) | Aprotic solvents are essential to prevent side reactions. Choice depends on analyte solubility. |
| 2-EPI Excess | 2-10 molar excess | 5-20 molar excess | Drives the reaction to completion. Alcohols and thiols are generally less reactive than amines and may require a larger excess[8]. |
| Catalyst | Typically not required; can use TEA or DIPEA for hindered amines | Pyridine or a tertiary amine (e.g., TEA) | A base catalyst can activate the less nucleophilic hydroxyl or thiol group. |
| Temperature | Room Temperature to 60 °C | 50 °C to 80 °C | Higher temperatures may be needed for less reactive analytes, but risk of side products increases[6]. |
| Time | 15 - 60 minutes | 30 - 120 minutes | Reaction time should be optimized by monitoring product formation. |
| Quenching Agent | Methanol, Ethanol | A primary amine (e.g., butylamine) | Effectively consumes excess isocyanate to stop the reaction and reduce background in analysis. |
Protocol: General Procedure for Derivatization of a Primary Amine Analyte
-
Sample Preparation:
-
Accurately transfer a known amount of your sample or standard into a clean, dry reaction vial.
-
If the sample is in a volatile solvent, evaporate it to complete dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried sample in 100 µL of anhydrous acetonitrile.
-
-
Derivatization:
-
Prepare a fresh solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).
-
Add a 5-fold molar excess of the 2-EPI solution to the sample vial.
-
Vortex the vial gently for 10 seconds.
-
Incubate the reaction at 60 °C for 30 minutes in a heating block.
-
-
Quenching:
-
After incubation, cool the vial to room temperature.
-
Add 10 µL of methanol to quench any unreacted 2-EPI.
-
Allow the quenching reaction to proceed for 10 minutes at room temperature.
-
-
Analysis:
-
Dilute the reaction mixture to a final volume of 1 mL with the mobile phase used for your LC-MS analysis.
-
The sample is now ready for injection.
-
Safety and Handling of this compound
Isocyanates are toxic, potent respiratory and dermal sensitizers, and lachrymators[4][13]. It is imperative to handle this compound with appropriate safety precautions.
-
Engineering Controls: Always handle 2-EPI in a well-ventilated chemical fume hood[9][13].
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Ensure that contaminated clothing is removed and washed before reuse[14].
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite). Decontaminate the area with a solution designed to neutralize isocyanates (e.g., a solution of water, detergent, and ammonia)[13].
-
Disposal: Dispose of waste containing 2-EPI as hazardous chemical waste according to your institution's and local regulations[15].
References
- Covestro. (n.d.). Safety Data Sheet.
- Lu, J., Shi, Y., Ye, X., & Wu, T. (n.d.). Standard derivatization method for condition optimization. ResearchGate.
- Jain, R., Jain, B., Kabir, A., & Sharma, S. (2023). Optimization of derivatization conditions. ResearchGate.
- Unknown Author. (n.d.). The optimization of the derivatization conditions. ResearchGate.
- Raspoet, G., Gigha, I., & Nguyen, M. T. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 64(19), 7133-7143.
- Purnomo, T., & Key, P. (1996). Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents.
- Marand, Å. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-portal.org.
- Liu, R. H., Lin, W. F., & Edwards, C. (1999). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Journal of forensic sciences, 44(1), 143–149.
- Unknown Author. (n.d.). A new derivatization reagent for LC-MS/MS screening of potential genotoxic alkylation compounds. ResearchGate.
- Fitzgerald, R. L., Blount, C. A., & Fishel, S. S. (1995). Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC. Journal of analytical toxicology, 19(5), 373–378.
- Unknown Author. (n.d.). Isocyanates, Aminoisocyanates and amines from fires—a screening of common materials found in buildings. ResearchGate.
- Morrison, L. J., Le, N. D., & Williams, J. P. (2018). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2044–2051.
- Perveen, S., Yasmin, A., & Khan, K. M. (2010). Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates.
- Unknown Author. (n.d.). Derivatization in Sample Preparation for LC‐MS Bioanalysis. ResearchGate.
- Syngene International Ltd. (n.d.). Overcoming analytical challenges with chemical derivatization in LC-MS/MS.
- Liu, R. H. (2014). Chemical Derivatization and the Selection of Deuterated Internal Standard for Quantitative Determination--Methamphetamine Example. ResearchGate.
- Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of analytical toxicology, 17(7), 399–402.
- Davis, J. W., & Farnum, J. (1955). Mechanism of Isocyanate Reactions with Ethanol. Journal of the American Chemical Society, 77(23), 6296-6298.
- Kégl, T., Kuki, Á., & Nagy, J. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules (Basel, Switzerland), 24(18), 3379.
- Unknown Author. (n.d.). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. ResearchGate.
- Lee, K., Kim, H., & Lee, J. (2014). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 31(7), 1228–1236.
- Schwartz, H., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry.
- Chromatography Forum. (2010). Derivatization of Glycols.
- Unknown Author. (n.d.). Catalyzed Reaction of Isocyanates (RNCO) with Water. ChemRxiv.
- Wang, G., & Hsieh, Y. (2008). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of pharmaceutical and biomedical analysis, 48(3), 1024–1031.
- Unknown Author. (n.d.). Hydrolysis reaction of isocyanate. ResearchGate.
- Unknown Author. (n.d.). Reaction of isocyanates with alcohols. ResearchGate.
- Chemistry LibreTexts. (2023). Derivatization.
- Unknown Author. (n.d.). Optimized reaction conditions for the derivatization of AITC. ResearchGate.
- Unknown Author. (n.d.). Analysis of laminates - Determination of isocyanate residues and primary aromatic amine migration. ResearchGate.
- Unknown Author. (n.d.). Derivatization of fatty alcohol ethoxylates for liquid chromatography separation with UV-VIS detection. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of Glycols - Chromatography Forum [chromforum.org]
- 8. diva-portal.org [diva-portal.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. solutions.covestro.com [solutions.covestro.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Managing Exotherms in Large-Scale Reactions with 2-Ethylphenyl Isocyanate
Welcome to the technical support center for handling large-scale reactions involving 2-Ethylphenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of this reactive compound. Our goal is to equip you with the knowledge to conduct your experiments safely and efficiently, ensuring both the integrity of your research and the well-being of your team.
Understanding the Exothermic Hazard of this compound
The isocyanate group (-NCO) in this compound is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[1] This high reactivity is the primary driver of the significant exotherms observed in reactions, particularly on a large scale.
Why are these reactions so exothermic?
The reaction between an isocyanate and a nucleophile, such as an alcohol or an amine, results in the formation of stable urethane or urea linkages, respectively. This process is thermodynamically favorable and releases a substantial amount of energy as heat.[2][3] For instance, the reaction of an isocyanate with an alcohol to form a urethane is exothermic, releasing approximately 24 kcal/mol.[4]
The primary concern in large-scale reactions is the potential for a thermal runaway.[5][6] A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal from the system.[5] This leads to an uncontrolled increase in temperature, which in turn accelerates the reaction rate, creating a dangerous positive feedback loop.[6][7] The consequences can range from product degradation and reduced yield to catastrophic equipment failure and personnel injury.[8]
What factors influence the exotherm?
Several factors can influence the magnitude and rate of heat generation in your reaction:
-
Nucleophile Reactivity: The nature of the nucleophile plays a crucial role. Primary and secondary amines react very rapidly with isocyanates, generating a significant and immediate exotherm.[1][9] Alcohols and thiols react more moderately, while water's reactivity falls in between.[1][4]
-
Concentration of Reactants: Higher concentrations of both this compound and the nucleophile will lead to a faster reaction rate and, consequently, a more rapid generation of heat.
-
Addition Rate: A rapid addition of one reactant to the other will result in a large, localized exotherm that can be difficult to control.
-
Solvent Choice: The solvent's heat capacity and boiling point are critical. A solvent with a high heat capacity can absorb more energy with a smaller temperature increase, while a high boiling point provides a larger operating window before solvent reflux becomes a concern.
-
Catalysts: The use of catalysts, such as tertiary amines or organometallic compounds, can significantly increase the reaction rate and the associated exotherm.[4]
Proactive Thermal Management Strategies
Effective management of exotherms begins with careful planning and proactive measures to control heat generation and dissipation.
How can I predict the thermal hazard of my reaction?
Before scaling up, it is essential to perform a thorough thermal hazard assessment. Reaction calorimetry is a powerful tool for this purpose. Techniques like Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry can provide critical data on the onset temperature of the exotherm, the total heat of reaction, and the maximum temperature and pressure that could be reached in a runaway scenario.[10]
What are the key considerations for reactor setup?
-
Reactor Material and Design: The choice of reactor material should be compatible with the reactants and solvents. Jacketed reactors are commonly used for large-scale reactions as they allow for efficient heat exchange through the circulation of a heating or cooling fluid.[8] The surface-area-to-volume ratio is a critical factor; as the scale of the reaction increases, this ratio decreases, making heat removal more challenging.
-
Agitation: Efficient stirring is crucial to ensure uniform temperature distribution and prevent the formation of localized hot spots.[8] The type and speed of the agitator should be chosen based on the viscosity of the reaction mixture.
-
Condenser: A properly sized condenser is essential for managing solvent reflux, which can be an effective means of heat removal.
How should I control the addition of reactants?
Controlled, slow addition of one reactant to the other is a fundamental strategy for managing exotherms.[5] This can be achieved through:
-
Dropwise Addition: For smaller-scale reactions, this is a simple and effective method.
-
Syringe Pump or Metering Pump: For larger scales, these devices provide precise and consistent control over the addition rate.[8]
The optimal addition rate will depend on the specific reaction kinetics and the heat removal capacity of your system. It is often advisable to start with a very slow addition rate and monitor the temperature closely.
Workflow for Proactive Thermal Management
Caption: Proactive workflow for managing exotherms.
Reactive Control Measures & Emergency Procedures
Despite careful planning, unexpected temperature excursions can occur. Having a well-defined plan for reactive control and emergency response is critical.
What should I do if the temperature starts to rise unexpectedly?
-
Stop Reactant Addition: Immediately cease the addition of the limiting reagent.
-
Increase Cooling: Maximize the flow of cooling fluid to the reactor jacket.
-
Emergency Cooling: If the temperature continues to rise, have a secondary cooling system ready, such as an ice-water bath or a dry ice/acetone bath, that can be applied to the exterior of the reactor.[11]
When and how should I use a chemical quencher?
If the temperature rise cannot be controlled by cooling alone, a chemical quencher may be necessary to stop the reaction. The ideal quencher should react rapidly and exothermically with the isocyanate to consume it, but the quenching reaction itself should be manageable.
Suitable Quenching Agents:
| Quenching Agent | Reactivity with Isocyanates | Considerations |
| Isopropyl Alcohol | Moderate | Less vigorous reaction than water or primary alcohols, making it a good initial choice.[12] |
| n-Butanol | High | More reactive than isopropanol and can be used after the initial exotherm has subsided.[11] |
| n-Butylamine | Very High | Reacts extremely rapidly and exothermically. Use with extreme caution and only as a last resort.[13] |
Quenching Protocol:
-
Ensure Inert Atmosphere: Perform the quenching operation under an inert atmosphere (e.g., nitrogen or argon) to prevent the ignition of flammable solvents.[11][12]
-
Cool the Reaction: If possible, cool the reaction mixture in an ice bath before adding the quencher.[11]
-
Slow, Stepwise Addition: Add the quenching agent slowly and in small portions, allowing the reaction to subside between additions.[11]
-
Monitor for Gas Evolution: The reaction of isocyanates with some quenchers can produce gas. Ensure adequate venting.[11]
Emergency Response Decision Tree
Caption: Decision tree for emergency response to a temperature excursion.
Frequently Asked Questions (FAQs)
Q1: Can I reuse a solvent that has been used in a previous isocyanate reaction?
It is generally not recommended. Trace amounts of nucleophiles or catalysts from the previous reaction could remain in the solvent and initiate an uncontrolled reaction when fresh this compound is added.
Q2: What are the signs of a developing thermal runaway?
-
A steady, uncontrolled increase in temperature, even after cooling has been maximized.
-
A sudden increase in pressure within the reactor.
-
Vigorous, uncontrolled refluxing of the solvent.
-
Changes in the color or viscosity of the reaction mixture.
Q3: How should I dispose of unreacted this compound and reaction waste?
All waste containing unreacted isocyanates must be neutralized before disposal. A common method is to slowly add the waste to a solution of 10% isopropyl alcohol and 1% ammonia in water.[14] Always consult your institution's specific guidelines for hazardous waste disposal.
Q4: What personal protective equipment (PPE) is required when working with this compound?
-
Eye Protection: Chemical splash goggles are mandatory.
-
Gloves: Use chemically resistant gloves, such as nitrile gloves. Double-gloving is recommended.[14][15]
-
Lab Coat: A flame-resistant lab coat should be worn.[12]
-
Respiratory Protection: All handling of this compound should be done in a well-ventilated fume hood.[14] For situations with a higher risk of inhalation, a respirator may be necessary.[15]
Q5: What should I do in case of a spill?
For small spills, use an absorbent material to soak up the liquid. The contaminated material should then be treated with a decontaminant solution (see Q3) before being placed in a sealed container for disposal.[15] For large spills, evacuate the area and follow your institution's emergency response procedures.
References
- Lovering, E. G., & Laidler, K. J. (1962). Thermochemical studies of some alcohol–isocyanate reactions. Canadian Journal of Chemistry, 40(1), 26-30.
- Lovering, E. G., & Laidler, K. J. (1962). Thermochemical studies of some alcohol–isocyanate reactions. Canadian Science Publishing.
- Poliuretanos. (n.d.). 1.2.
- Patsnap Eureka. (2025, July 10). Advancements in Isocyanate Reaction Control Techniques.
- University of California, Irvine. (n.d.). Quenching Solvent Drying Still Bottoms. UCI Physical Sciences Chemical Hygiene Plan.
- University of Notre Dame. (2015, January 7). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame.
- Reddit. (2021, February 5).
- ResearchGate. (2025, August 6). Diphenylmethane diisocyanate self-polymerization: Thermal hazard evaluation and proof of runaway reaction in gram scale.
- Antal, D. S., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3394.
- Safe Work Australia. (n.d.).
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- ResearchGate. (2025, August 7). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.
- IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series No. 115.
- Wikipedia. (n.d.). Thermal runaway. Wikipedia.
- BenchChem. (2025). Reactivity Profile of Isopropyl Isocyanate with Nucleophiles: An In-depth Technical Guide. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. poliuretanos.net [poliuretanos.net]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. Thermal runaway - Wikipedia [en.wikipedia.org]
- 7. icheme.org [icheme.org]
- 8. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ehs.uci.edu [ehs.uci.edu]
- 12. chemistry.nd.edu [chemistry.nd.edu]
- 13. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
Catalyst Selection for 2-Ethylphenyl Isocyanate Reactions: A Technical Support Center
Welcome to the Technical Support Center for catalyst selection in reactions involving 2-ethylphenyl isocyanate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this sterically hindered aromatic isocyanate. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and practical, field-proven insights to ensure the success of your experiments.
The Challenge of this compound: Steric Hindrance and Reactivity
Aromatic isocyanates are known for their high reactivity, a characteristic driven by the electrophilic carbon atom in the isocyanate (-N=C=O) group. This reactivity is significantly greater than their aliphatic counterparts due to the resonance stabilization of the negative charge by the aromatic ring.[1] However, the presence of an ethyl group at the ortho position in this compound introduces significant steric hindrance. This bulkiness physically obstructs the path of incoming nucleophiles, such as alcohols or amines, to the electrophilic carbon of the isocyanate group.[1] This steric clash increases the activation energy of the reaction, leading to slower reaction rates for urethane or urea formation.[1]
Understanding and overcoming this challenge is key to successful synthesis. The choice of catalyst is therefore not just a matter of accelerating the reaction, but of carefully navigating the steric and electronic landscape of the molecule to favor the desired product and minimize side reactions.
Catalyst Selection Guide
The selection of an appropriate catalyst is paramount for controlling the reaction kinetics and final product characteristics. Catalysts for isocyanate reactions can be broadly categorized into two main classes: amine catalysts and organometallic catalysts.
Amine Catalysts
Tertiary amines are widely used catalysts in polyurethane chemistry.[2] They function by activating either the isocyanate or the hydroxyl group of the alcohol, facilitating the nucleophilic attack.
-
Mechanism of Action: Amine catalysts operate through several potential mechanisms. One common pathway involves the formation of an active complex with the isocyanate, making the carbonyl carbon more susceptible to nucleophilic attack.[2] Another proposed mechanism involves the amine activating the alcohol by forming a hydrogen-bonded complex, which increases the nucleophilicity of the oxygen atom.
-
Choosing the Right Amine Catalyst: For sterically hindered isocyanates like this compound, a catalyst with a less sterically hindered nitrogen atom is often preferred to allow for efficient interaction with the isocyanate group.
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): This is a highly effective and widely used tertiary amine catalyst due to its cage-like structure, which makes the nitrogen atoms highly accessible.[3]
-
N,N-Dimethylcyclohexylamine (DMCHA): Another commonly used amine catalyst that can be effective in promoting the reaction.
-
-
Considerations: While effective, amine catalysts can also promote side reactions, such as the trimerization of the isocyanate to form isocyanurates, especially at higher temperatures and catalyst concentrations.[4]
Organometallic Catalysts
Organometallic compounds, particularly organotin compounds, are highly efficient catalysts for the isocyanate-hydroxyl reaction.[5]
-
Mechanism of Action: Organotin catalysts, such as Dibutyltin Dilaurate (DBTDL), are believed to function through a Lewis acid mechanism. The tin atom coordinates with the oxygen of the isocyanate group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[5]
-
Common Organometallic Catalysts:
-
Dibutyltin Dilaurate (DBTDL): Considered the workhorse metal catalyst for urethane coatings due to its high efficiency at low concentrations.[5] However, it is not very selective and can also catalyze the reaction of isocyanates with water.[6]
-
Stannous Octoate: Another common tin-based catalyst.[7]
-
Bismuth and Zinc Carboxylates: These are often used as alternatives to organotin catalysts due to environmental and toxicity concerns associated with tin compounds.[7] Bismuth catalysts are fast-acting, while zinc catalysts may show a delayed gel reaction.
-
Zirconium Complexes: These have been shown to be selective for the isocyanate-alcohol reaction over the isocyanate-water reaction.[6]
-
Catalyst Selection Summary Table
| Catalyst Class | Specific Examples | Mechanism of Action | Advantages | Disadvantages |
| Amine Catalysts | DABCO, DMCHA | Nucleophilic catalysis | Effective for urethane and urea formation | Can promote trimerization; potential for volatility |
| Organotin Catalysts | DBTDL, Stannous Octoate | Lewis acid catalysis | High efficiency at low concentrations | Not selective against water reaction; environmental concerns |
| Bismuth/Zinc Catalysts | Bismuth Neodecanoate, Zinc Octoate | Lewis acid/Insertion mechanism | Tin-free alternatives | May require higher loading than tin catalysts |
| Zirconium Catalysts | Zirconium Chelates | Insertion mechanism | High selectivity for isocyanate-alcohol reaction | May have different activity profiles compared to tin |
Troubleshooting Guide & FAQs
Q1: My reaction with this compound is extremely slow, even with a catalyst. What can I do?
A1: This is a common issue due to the steric hindrance of the 2-ethyl group.
-
Increase Catalyst Concentration: Gradually increase the catalyst loading. Be mindful that excessive catalyst can lead to side reactions.
-
Elevate Reaction Temperature: Increasing the temperature will increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions like allophanate formation and trimerization.[4] Monitor the reaction closely.
-
Switch Catalyst Type: If an amine catalyst is not effective, consider switching to a more potent organometallic catalyst like DBTDL. The Lewis acid mechanism of organotin catalysts can be more effective at activating the sterically hindered isocyanate.[5]
-
Solvent Effects: The polarity of the solvent can influence the reaction rate. More polar solvents can sometimes accelerate the reaction.[8]
Q2: I am observing the formation of an insoluble white precipitate in my reaction.
A2: This is likely due to the formation of urea from the reaction of this compound with water.
-
Moisture Control is Critical: Isocyanates are highly reactive with water.[9] Ensure all your reagents and solvents are rigorously dried. Glassware should be oven-dried and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Selectivity: Some catalysts, like DBTDL, can also catalyze the isocyanate-water reaction.[6] Consider using a catalyst with higher selectivity for the isocyanate-alcohol reaction, such as a zirconium-based catalyst.[6]
Q3: My product analysis shows the presence of higher molecular weight byproducts. What are they and how can I avoid them?
A3: You are likely observing side reactions such as dimerization, trimerization, or allophanate formation.
-
Dimerization/Trimerization: At elevated temperatures or in the presence of certain catalysts (especially some amine catalysts), isocyanates can react with themselves to form dimers (uretdiones) or trimers (isocyanurates).[4]
-
Mitigation: Use the lowest effective temperature and catalyst concentration.
-
-
Allophanate Formation: The isocyanate can react with the urethane product to form an allophanate linkage, leading to branching or cross-linking. This is more prevalent at higher temperatures and with an excess of isocyanate.[10]
-
Mitigation: Maintain a strict stoichiometry or use a slight excess of the alcohol. Control the reaction temperature carefully.
-
Q4: How do I choose between an amine and an organometallic catalyst for my specific application?
A4: The choice depends on several factors:
-
Desired Reaction Rate: Organometallic catalysts are generally more active and can provide faster cure times.
-
Selectivity Requirements: If your system is sensitive to moisture, a more selective catalyst like a zirconium complex might be preferable to a non-selective organotin catalyst.
-
Regulatory and Safety Concerns: Due to the toxicity of organotin compounds, there is a growing trend towards using tin-free alternatives like bismuth and zinc catalysts.[7]
-
Potential for Side Reactions: If trimerization is a concern, you may want to avoid certain amine catalysts or use them at very low concentrations.
Experimental Protocols
Protocol 1: Catalyst Screening for the Reaction of this compound with a Primary Alcohol
This protocol outlines a general procedure for screening different catalysts to find the optimal conditions for your reaction.
Materials:
-
This compound
-
Primary alcohol (e.g., 1-butanol)
-
Anhydrous solvent (e.g., toluene or THF)
-
Catalyst candidates (e.g., DABCO, DBTDL, Zinc Octoate)
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
-
Reaction vessels (e.g., oven-dried vials with stir bars)
-
Analytical instrument for monitoring reaction progress (e.g., FT-IR, GC, or HPLC)
Procedure:
-
Preparation: Set up a series of reaction vials under an inert atmosphere. Ensure all glassware is scrupulously dried.
-
Reagent Preparation: Prepare stock solutions of this compound, the primary alcohol, and each catalyst in the anhydrous solvent.
-
Reaction Setup: To each vial, add the alcohol solution followed by the catalyst solution. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 60 °C).
-
Initiation: Add the this compound stock solution to each vial to initiate the reaction.
-
Monitoring: At regular intervals, withdraw a small aliquot from each reaction vial and quench the reaction (e.g., by adding an excess of a primary amine like dibutylamine for GC/HPLC analysis, or by immediate dilution for FT-IR).
-
Analysis: Analyze the quenched aliquots to determine the consumption of the isocyanate and the formation of the urethane product. The disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) in the FT-IR spectrum is a convenient way to monitor the reaction.
-
Evaluation: Compare the reaction rates for each catalyst to determine the most effective one for your system.
Visualizing the Catalyst Screening Workflow
Caption: Workflow for screening catalysts for this compound reactions.
Understanding Reaction Mechanisms
Lewis Acid Catalysis by Organotin Compounds
Caption: Simplified mechanism of Lewis acid catalysis by organotin compounds.
We trust this technical support guide will be a valuable resource in your research and development endeavors with this compound. For further inquiries, please do not hesitate to contact our technical support team.
References
- Wicks, D. A., & Wicks, Z. W. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Advances, 6(114), 112785-112798. [Link]
- Blank, W. J., He, Z. A., & Picci, M. E.
- Lapprand, A., Boisson, F., & Pascault, J. P. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Polymer Degradation and Stability, 90(2), 363-373. [Link]
- Blank, W. J.
- Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. [Link].
- Turkchem.
- Mingxu Chemicals. "Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production." [Link].
- Turkchem.
- Yang, P. F., Han, Y. D., & Li, T. D. (2013). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction.
- Vargáné, M. H., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. International Journal of Molecular Sciences, 20(18), 4619. [Link]
- Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link].
- Lapprand, A., Boisson, F., & Pascault, J. P. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Polymer Degradation and Stability, 90(2), 363-373. [Link]
- Patcham.
- Actsafe Safety Association.
- Hai, N. T., et al. (2002). Effect of catalysts on the reaction of an aliphatic isocyanate and water. Journal of Polymer Science Part A: Polymer Chemistry, 40(11), 1677-1688. [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted 2-Ethylphenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted 2-ethylphenyl isocyanate?
A1: Unreacted this compound can interfere with subsequent reaction steps, complicate product purification, and pose significant health risks.[1][2][3] Isocyanates are known sensitizers and can cause respiratory and skin irritation.[1][2][3] From a chemical standpoint, the highly reactive isocyanate group can react with a variety of nucleophiles, leading to the formation of unwanted byproducts such as ureas and allophanates, which can affect the yield and purity of the desired product.[4][5][6]
Q2: What are the primary methods for removing unreacted isocyanates?
A2: The most common methods include the use of scavenger resins, chemical quenching, chromatography, extraction, and distillation.[7][8][9][10][11] The choice of method depends on the scale of the reaction, the properties of the desired product, and the solvent system used.
Q3: How do scavenger resins work to remove isocyanates?
A3: Scavenger resins are solid-supported reagents with functional groups that react with and bind to specific molecules, in this case, isocyanates.[7][12] For isocyanate removal, resins functionalized with primary or secondary amines are typically used. The unreacted isocyanate covalently binds to the resin, and the resulting solid adduct can be easily removed by filtration.[7][13][14]
Q4: Can I use thin-layer chromatography (TLC) to monitor the removal of this compound?
A4: While TLC can be used, it's important to be aware that this compound is reactive and can hydrolyze on the silica gel plate, potentially leading to the formation of aniline derivatives and giving a misleading representation of the reaction mixture.[15] High-performance liquid chromatography (HPLC) is a more reliable method for monitoring the presence and quantification of isocyanates.[16][17][18][19][20]
Q5: What safety precautions should I take when working with this compound?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[1] Avoid inhalation of vapors and skin contact.[1][2][3] Have an appropriate quenching agent and spill kit readily available.
Troubleshooting Guides: Detailed Protocols and Methodologies
Method 1: Scavenger Resins for Efficient Removal
Scavenger resins offer a simple and effective method for removing excess electrophiles like isocyanates from a reaction mixture.[7][12] The key advantage is the ease of separation—simple filtration removes the resin-bound isocyanate, often eliminating the need for aqueous workups or chromatography.[7][13][14]
Principle of Operation
Amine-functionalized scavenger resins react with the isocyanate group to form a urea linkage, effectively sequestering the unreacted starting material onto a solid support.
Recommended Scavenger Resins
| Resin Type | Functional Group | Typical Loading | Key Advantages |
| Aminomethylated Polystyrene | Primary Amine | 1.0-2.0 mmol/g | High reactivity, cost-effective. |
| Tris(2-aminoethyl)amine Polystyrene | Primary Amines | ~3.0 mmol/g | High capacity, suitable for scavenging various electrophiles.[12] |
| Macroporous Polystyrene-bound Isocyanate (MP-Isocyanate) | Isocyanate | 0.9-1.3 mmol/g | Useful for scavenging excess nucleophiles, demonstrating the versatility of resin technology.[13][14] |
Experimental Protocol: Using Aminomethylated Polystyrene Resin
-
Reaction Completion: Ensure your primary reaction has gone to completion by a suitable analytical method (e.g., HPLC, NMR).
-
Resin Calculation: Calculate the required amount of scavenger resin. A 2-3 fold excess relative to the unreacted this compound is recommended to ensure complete removal.
-
Addition of Resin: Add the calculated amount of aminomethylated polystyrene resin to the reaction mixture.
-
Agitation: Stir or shake the mixture at room temperature. The reaction time can vary from 1 to 16 hours. Gentle heating (40-60°C) can be applied to accelerate the scavenging process, but monitor for potential product degradation.
-
Monitoring: Monitor the disappearance of the unreacted isocyanate by HPLC.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Workflow for Scavenger Resin Purification
Caption: Workflow for removing unreacted isocyanate using a scavenger resin.
Method 2: Chemical Quenching Followed by Extraction or Distillation
Chemical quenching involves adding a reactive small molecule to the reaction mixture to consume the excess isocyanate. The resulting derivative is then separated by extraction or distillation.
Principle of Operation
A nucleophile, such as an amine or an alcohol, is added to the reaction mixture. This nucleophile reacts with the unreacted this compound to form a urea or carbamate, respectively. These derivatives often have different solubility or volatility profiles compared to the desired product, facilitating their separation.
Common Quenching Agents and Their Applications
| Quenching Agent | Derivative Formed | Separation Method | Considerations |
| Dibutylamine | Urea | Extraction | The resulting urea is often soluble in organic solvents and can be removed by aqueous acid extraction.[4] |
| Methanol | Carbamate (Urethane) | Chromatography/Distillation | The carbamate is generally less reactive and can be easier to separate by chromatography than the isocyanate. |
| Water | Unstable carbamic acid -> Amine + CO2 | Extraction | The resulting amine can be removed by an acidic wash. This method can be problematic if the desired product is water-sensitive. |
Experimental Protocol: Quenching with Dibutylamine and Acidic Extraction
-
Reaction Completion: Confirm the primary reaction is complete.
-
Quenching: Cool the reaction mixture to 0°C. Slowly add 1.5-2.0 equivalents of dibutylamine (relative to the initial excess of isocyanate).
-
Stirring: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the isocyanate.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl to remove the excess dibutylamine and the formed urea derivative.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Logical Flow of Chemical Quenching and Extraction
Caption: Decision tree for quenching and extraction of unreacted isocyanate.
Method 3: Purification by Distillation
Distillation can be an effective method for separating unreacted this compound, particularly if there is a significant difference in boiling points between the isocyanate and the desired product.[8][9][10]
Principle of Operation
This method leverages the difference in volatility between the components of the reaction mixture. Simple or fractional distillation can be used, often under reduced pressure to avoid thermal degradation of the product.
Considerations for Distillation
-
Boiling Point Difference: A sufficient difference in boiling points between this compound and the product is necessary for effective separation.
-
Thermal Stability: The desired product must be stable at the temperatures required for distillation. Isocyanates can undergo side reactions at elevated temperatures.[4]
-
Azeotropes: Be aware of the potential for azeotrope formation between the isocyanate and the solvent or product.
-
Safety: Distillation of isocyanates should be performed with extreme caution in a well-ventilated fume hood, as there is a risk of inhalation exposure.
Experimental Protocol: Vacuum Distillation
-
Pre-treatment: It may be beneficial to first treat the crude reaction mixture with a non-volatile quenching agent to convert the isocyanate into a less volatile derivative.[10]
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all joints are properly sealed.
-
Distillation: Heat the mixture gently under reduced pressure. Collect the fractions based on their boiling points.
-
Analysis: Analyze the collected fractions to determine the purity of the product.
Method 4: Chromatographic Purification
Flash column chromatography is a widely used technique for the purification of organic compounds.
Principle of Operation
Separation is based on the differential partitioning of the components of the mixture between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).
Considerations for Chromatography
-
Stationary Phase: Silica gel is commonly used. However, the acidic nature of silica can sometimes cause degradation of sensitive compounds. Neutral alumina can be an alternative.
-
Mobile Phase: The choice of eluent is critical. A solvent system that provides good separation between the product and the unreacted isocyanate should be determined by TLC or HPLC analysis beforehand.
-
Reactivity: Isocyanates can react with nucleophilic solvents like methanol. It is generally advisable to avoid alcoholic eluents unless the isocyanate is first derivatized.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Pack a column with the appropriate stationary phase.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure.
References
- Biotage. (n.d.). Argoresin MP-Isocyanate.
- Biotage. (n.d.). Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger.
- Amerigo Scientific. (n.d.). Scavenger Resins.
- Google Patents. (n.d.). US6664414B2 - Process for reducing residual isocyanate.
- Justia Patents. (2006). Method for the purification of isocyanates.
- Google Patents. (n.d.). DE19922572A1 - Process for the purification of organic isocyanates, the organic isocyanates thus purified and their use.
- Google Patents. (n.d.). US4065362A - Purification of organic isocyanates.
- Tri-iso. (n.d.). Moisture Scavengers.
- Google Patents. (n.d.). US7358388B2 - Method for the purification of isocyanates.
- ResearchGate. (2019). Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
- CDC Stacks. (n.d.). Modification of an Analytical Procedure for Isocyanates to High Speed Liquid Chromatography.
- CDC Stacks. (n.d.). Modification of an Analytical Procedure for Isocyanates to High Speed Liquid Chromatography.
- Google Patents. (n.d.). WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product.
- Safe Work Australia. (2015). Guide to handling isocyanates.
- PubMed Central. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
- ResearchGate. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study.
- ACS Omega. (2022). How To Get Isocyanate?.
- PubMed Central. (2018). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry.
- ResearchGate. (2015). an approach for eliminating phenyl isocyanate from solvent used in isocyanate production.
- EPA. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.
- ResearchGate. (2001). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.
- Google Patents. (n.d.). US5354689A - Method of detecting isocyanates.
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
- AUB ScholarWorks. (n.d.). of the reaction between.
- PubMed Central. (2022). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification.
- Organic Syntheses. (n.d.). ethyl isocyanide.
- ResearchGate. (n.d.). Reaction of isocyanates with alcohols.
- Google Patents. (n.d.). US3637788A - Process for producing isothiocyanates.
- PubChem - NIH. (n.d.). This compound.
- Google Patents. (n.d.). US4169175A - Removal of unreacted tolylene diisocyanate from urethane prepolymers.
- MySkinRecipes. (n.d.). 2-Ethylphenyl isothiocyanate.
- ResearchGate. (2021). Is it normal to obtain 4 spots for phenyl isocyanate on TLC?.
- Google Patents. (n.d.). US3172874A - Xnxz xnx xnx.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. patents.justia.com [patents.justia.com]
- 9. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]
- 10. real.mtak.hu [real.mtak.hu]
- 11. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 12. silicycle.com [silicycle.com]
- 13. data.biotage.co.jp [data.biotage.co.jp]
- 14. data.biotage.co.jp [data.biotage.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epa.gov [epa.gov]
- 20. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
common impurities in commercial 2-Ethylphenyl isocyanate
Technical Support Center: 2-Ethylphenyl Isocyanate
Welcome to the technical support resource for commercial this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues related to the purity and application of this reagent. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the quality, handling, and storage of this compound.
Q1: What are the most common types of impurities I should expect in commercial this compound?
A1: Commercial this compound can contain several types of impurities stemming from its synthesis, storage, or handling. These are broadly categorized as:
-
Synthesis-Related Impurities:
-
2-Ethylaniline: The precursor amine used in the synthesis of this compound. Its presence suggests an incomplete reaction or hydrolysis of the final product.
-
Substituted Ureas (e.g., N,N'-bis(2-ethylphenyl)urea): Formed by the reaction of this compound with its precursor amine, 2-ethylaniline, or by hydrolysis of the isocyanate.[1][2]
-
Carbamates: If the synthesis involves a phosgene-free route utilizing alcohols, residual carbamates may be present.[3][4]
-
-
Degradation-Related Impurities:
-
Solvent Residues: Residual solvents from the manufacturing and purification processes may be present.
Q2: How can I minimize the formation of impurities during storage?
A2: Proper storage is critical to maintaining the purity of this compound. Key recommendations include:
-
Moisture Exclusion: Isocyanates react readily with water to form unstable carbamic acids, which then decompose to the corresponding amine (2-ethylaniline) and carbon dioxide. The newly formed amine can then react with the isocyanate to form a highly insoluble urea.[1][2] Therefore, it is imperative to store the product under a dry, inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers.
-
Temperature Control: Store in a cool, dry, and well-ventilated area. Avoid exposure to high temperatures, which can accelerate dimerization and trimerization reactions.[7] If the material has crystallized, it should be gently warmed to re-melt, avoiding localized overheating.
-
Material Compatibility: Use containers made of glass or stainless steel. Avoid materials that can be attacked by isocyanates or that may contain impurities that could catalyze degradation.[2][5]
Q3: My reaction with this compound is sluggish or incomplete. Could impurities be the cause?
A3: Yes, impurities can significantly impact reaction kinetics.
-
Reduced Molar Equivalency: The presence of non-reactive impurities means the actual concentration of this compound is lower than stated. This can be addressed by assaying the purity of the isocyanate before use.
-
Competing Reactions: Reactive impurities can consume your substrate or reagents. For instance, if your reaction involves a nucleophilic attack on the isocyanate, the presence of acidic impurities could protonate your nucleophile, reducing its reactivity.
Q4: I am observing an insoluble precipitate in my reaction mixture. What could it be?
A4: The most likely insoluble precipitate is a substituted urea, specifically N,N'-bis(2-ethylphenyl)urea. This forms when this compound reacts with 2-ethylaniline, which can be present as a starting impurity or formed in situ by the reaction of the isocyanate with water.[1][2] These ureas are often highly crystalline and poorly soluble in common organic solvents.
Part 2: Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common experimental issues encountered when using this compound.
Issue 1: Unexpected Side Product Formation in an Amine Reaction
-
Symptom: You are reacting this compound with a primary or secondary amine to form a urea, but you observe a significant amount of N,N'-bis(2-ethylphenyl)urea as a byproduct.
-
Root Cause Analysis: This indicates the presence of 2-ethylaniline in your starting isocyanate.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for urea byproduct formation.
-
Detailed Protocol: Purity Analysis by GC-MS
-
Sample Preparation: Prepare a dilute solution of your this compound in a dry, aprotic solvent (e.g., dichloromethane or toluene).
-
Instrumentation: Use a GC-MS system with a standard non-polar or moderately polar capillary column (e.g., 5% phenyl methyl siloxane).[8]
-
Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
MS Detector: Scan a mass range appropriate for the expected compounds (e.g., m/z 40-400).
-
-
Data Analysis: Identify peaks corresponding to this compound (m/z ~147), 2-ethylaniline (m/z ~121), and N,N'-bis(2-ethylphenyl)urea (m/z ~268). Quantify the relative peak areas to estimate the purity.
-
Issue 2: Formation of High Molecular Weight, Insoluble Material
-
Symptom: During your reaction or upon storage, a hard, insoluble solid forms that is not the desired product.
-
Root Cause Analysis: This is likely due to the formation of isocyanate trimers (isocyanurates) or polymers. This can be caused by exposure to heat, moisture, or incompatible catalysts (e.g., strong bases, certain metal salts).[5]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polymer/trimer formation.
-
Preventative Measures:
-
Always handle this compound under an inert atmosphere.
-
Ensure all glassware and solvents are rigorously dried.
-
Avoid excessive heating. If a reaction requires elevated temperatures, introduce the isocyanate slowly to the heated reaction mixture to maintain a low instantaneous concentration.
-
Be mindful of catalyst compatibility. Strong bases can catalyze trimerization.
-
Part 3: Data and Diagrams
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Chemical Structure | Typical Source | Impact on Reactions | Identification Method |
| 2-Ethylaniline | C₆H₄(CH₂CH₃)NH₂ | Incomplete synthesis, hydrolysis | Reacts with isocyanate to form urea byproduct; can act as a nucleophile. | GC-MS, HPLC |
| N,N'-bis(2-ethylphenyl)urea | (C₆H₄(CH₂CH₃)NH)₂CO | Reaction of isocyanate with 2-ethylaniline | Often insoluble, leading to precipitates and reduced yield of the desired product. | IR, NMR, MS |
| This compound Trimer | (C₉H₉NO)₃ | Thermal or catalytic degradation | Forms insoluble, high molecular weight solids; reduces the active isocyanate concentration. | IR (strong C=O stretch ~1700 cm⁻¹) |
Diagram 1: Impurity Formation Pathways
Caption: Key pathways for impurity formation from this compound.
References
- Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. ([Link])
- Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst.
- Process for preparing isocyanates by thermal dissociation of carbamates.
- Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?.
- Origin of Impurities Formed in a Polyurethane Production Chain. Part 2: A Route to the Formation of Colored Impurities.
- Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction.
- Safety aspects of handling isocyanates in urethane foam production. IChemE. ([Link])
- Guide to Handling Isocyan
- Methyl isocyan
- Method for the purification of isocyanates.
- Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates.
- Guidelines for the Safe Loading/Unloading, Transportation, and Storage of Toluene Diisocyanate (TDI)
- An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Budapest University of Technology and Economics. ([Link])
- Process for the synthesis of isocyanates and of isocyanate derivatives.
- A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.
- Purification of organic isocyanates.
- Determination of complex mixtures of airborne isocyanates and amines. Royal Society of Chemistry. ([Link])
- Method for the purification of isocyanates.
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. ([Link])
- Indirect determination of isocyanates by gas chromatography.
- Isocyanate synthesis by substitution. Organic Chemistry Portal. ([Link])
- 2-Ethylphenyl isocyan
- The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Applic
- Urea Formation - Common Conditions.
- Identification of the isocyanates generated during the thermal degradation of a polyurethane car paint.
- Identification of methylene diphenyl diisocyanate thermal degradation products in a generation chamber by liquid chromatography coupled with tandem mass spectrometry.
- Reactivity and diverse synthetic applications of acyl isothiocyanates.
- Effects of thermal degradation products from polyurethane foams based on toluene diisocyanate and diphenylmethane diisocyanate on isolated, perfused lung of guinea pig.
- Isocyanate-based multicomponent reactions.
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. ([Link])
- Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials.
- Process for the removal of an isocyanate-based residue.
- Identification of Methylene Diphenyl Diisocyanate Thermal Degradation Products in a Generation Chamber by Liquid Chromatography Coupled with Tandem Mass Spectrometry.
- Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products?.
- GC-FID and GC-MS detection of Ethyl Isobutyryl Acetate as regulatory starting material.
Sources
- 1. icheme.org [icheme.org]
- 2. isopa.org [isopa.org]
- 3. US8680323B2 - Process for preparing isocyanates by thermal dissociation of carbamates - Google Patents [patents.google.com]
- 4. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 6. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 8. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Quantification of 2-Ethylphenyl Isocyanate
In the landscape of pharmaceutical synthesis and material science, the precise quantification of reactive intermediates is paramount. 2-Ethylphenyl isocyanate, a key aromatic isocyanate building block, demands rigorous analytical control to ensure reaction efficiency, product quality, and safety. Its high reactivity, driven by the electrophilic carbon of the isocyanate group (-N=C=O), makes it susceptible to reactions with any nucleophile, including water, presenting a significant analytical challenge.[1]
This guide provides an in-depth comparison of the principal analytical methodologies for the quantification of this compound. We will move beyond mere procedural lists to explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate method for their specific application, from bulk material assay to trace-level analysis.
Core Methodologies: A Comparative Overview
The choice of an analytical method for this compound is fundamentally dictated by the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., purity assessment of raw material vs. trace contaminant detection). The primary techniques can be broadly categorized into chromatographic, titrimetric, and spectroscopic methods.
| Methodology | Principle | Primary Application | Sensitivity | Throughput | Key Advantages | Limitations |
| HPLC with Derivatization | Chemical conversion to a stable, UV-active or fluorescent urea derivative followed by chromatographic separation and detection. | Trace-level quantification in air, reaction mixtures, or finished products. | High (ppb levels achievable).[2] | Medium | High specificity and sensitivity; adaptable to various detectors (UV, FLD, MS). | Indirect method; requires derivatization step which can introduce errors. |
| Gas Chromatography (GC) | Separation of volatile analytes. Can be direct or involve derivatization to improve volatility and stability. | Analysis of purity and impurities in raw materials; can be used for reaction monitoring. | High | High | Excellent separation efficiency for volatile compounds. | Limited applicability for non-volatile matrices; thermal degradation risk for some derivatives. |
| Titrimetry (ASTM D5155) | Reaction of the isocyanate with a known excess of a secondary amine (dibutylamine), followed by back-titration of the unreacted amine with acid. | Purity assessment and %NCO content of bulk, neat isocyanate raw material.[3][4] | Low | Low | Established standard method; accurate for high concentrations; no expensive equipment needed. | Not suitable for trace analysis; interferences from other acidic or basic compounds.[5] |
| FTIR Spectroscopy | Direct measurement of the characteristic absorbance of the N=C=O functional group (~2270 cm⁻¹).[6] | Real-time reaction monitoring; quantification of high concentrations in polymer matrices.[7] | Low to Medium | Very High | Fast, non-destructive, no sample preparation required.[8] | Lower sensitivity; potential for overlapping peaks in complex matrices.[6] |
In-Depth Analysis I: Chromatographic Methods
Chromatographic techniques are the cornerstone for sensitive and specific quantification of isocyanates, especially at low concentrations. The inherent reactivity of the isocyanate group necessitates a crucial first step: derivatization.
The Imperative of Derivatization
Direct chromatographic analysis of isocyanates is often impractical. The -N=C=O group is highly reactive towards water and other nucleophiles, leading to instability in typical chromatographic solvents and potential reactions on the column.[1][9] Derivatization converts the isocyanate into a stable derivative, typically a urea, which can be easily analyzed. A successful derivatizing reagent must react rapidly and completely with all isocyanate groups.[10][11]
Several reagents have been established by regulatory bodies like OSHA and NIOSH for air monitoring, and their principles are broadly applicable.[12]
-
1-(2-Pyridyl)piperazine (1-2PP): Widely used in OSHA methods, it forms a stable urea derivative suitable for HPLC analysis with UV or fluorescence detection.[2][13]
-
Di-n-butylamine (DBA): A classic reagent that forms a simple urea. The derivative can be analyzed by LC-MS/MS for high sensitivity and specificity.[14][15] It is also the reagent of choice for the standard titrimetric method.
-
1-(2-Methoxyphenyl)piperazine (MOPP): The basis for NIOSH Method 5521, its derivatives are well-suited for HPLC with electrochemical and UV detectors.[16][17]
-
1-(9-Anthracenylmethyl)piperazine (MAP): A fluorescent tag that yields derivatives with high molar absorptivity and excellent fluorescence response, enabling very low detection limits.[10][18]
The choice of reagent impacts the detection strategy. Reagents like MAP or 9-(methylaminomethyl)anthracene (MAMA) are chosen for their strong chromophores or fluorophores, significantly enhancing detection sensitivity with UV or fluorescence detectors.[10][19]
Workflow: HPLC-UV Quantification of this compound
This workflow details a robust method for quantifying this compound in a solution (e.g., from a reaction mixture quench or an extraction). The method utilizes derivatization with 1-(2-Pyridyl)piperazine (1-2PP).
Caption: HPLC-UV workflow for this compound quantification.
Experimental Protocol: HPLC-UV Method
-
Reagent Preparation: Prepare a 1 x 10⁻⁴ M solution of 1-(2-pyridyl)piperazine (1-2PP) in dry acetonitrile (ACN).
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in dry ACN.
-
Create a series of calibration standards by spiking known amounts of the stock solution into the 1-2PP derivatizing solution. Allow sufficient time for the reaction to complete (e.g., 30 minutes). These standards should bracket the expected sample concentration.
-
-
Sample Preparation:
-
Carefully transfer a known volume or weight of the sample into a volumetric flask containing the 1-2PP derivatizing solution. The amount of 1-2PP should be in significant molar excess to the expected amount of isocyanate.
-
Allow the reaction to proceed for 30 minutes.
-
Dilute to the final volume with mobile phase.
-
Filter the sample through a 0.45 µm filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC with UV Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of ACN and water (e.g., 60:40 ACN:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared samples.
-
Identify the peak for the this compound-1-2PP derivative based on its retention time from the standards.
-
Quantify the amount of derivative in the sample using the calibration curve.
-
In-Depth Analysis II: Titrimetric Method (ASTM D5155)
For assessing the purity of a raw material, titrimetry offers a reliable and cost-effective solution. The most widely accepted method is based on ASTM D5155, "Standard Test Methods for Polyurethane Raw Materials Determination of the Isocyanate Content of Aromatic Isocyanates".[3][20]
The principle is a straightforward back-titration. The isocyanate is reacted with a known excess of di-n-butylamine (DBA). The unreacted DBA is then titrated with a standardized solution of hydrochloric acid (HCl).[5] The difference between the initial amount of DBA and the amount that remained gives the amount that reacted with the isocyanate, allowing for the calculation of the %NCO content or purity.
Workflow: Titrimetric Quantification of this compound
Caption: Titrimetric workflow based on ASTM D5155.
Experimental Protocol: Titrimetric Method
-
Reagent Preparation:
-
Di-n-butylamine Solution: Prepare a solution of approximately 0.1 N di-n-butylamine in dry toluene.
-
Standardized Hydrochloric Acid: Prepare and standardize a 0.1 N solution of HCl in isopropanol.
-
-
Procedure:
-
Accurately weigh an appropriate amount of this compound sample into a 250 mL Erlenmeyer flask.
-
Using a volumetric pipette, add 25.0 mL of the di-n-butylamine solution to the flask. Swirl to mix.
-
Stopper the flask and allow it to stand at room temperature for 15 minutes.
-
Add 100 mL of isopropanol and 4-6 drops of Bromocresol Green indicator.
-
Titrate with the standardized 0.1 N HCl solution to the yellow endpoint.
-
Perform a blank determination in parallel by following the same procedure but without the isocyanate sample.
-
-
Calculation: The isocyanate content, expressed as weight percent NCO, is calculated as follows:
%NCO = [ (B - S) × N × 4.202 ] / W
Where:
-
B = volume of HCl required for the blank titration (mL)
-
S = volume of HCl required for the sample titration (mL)
-
N = normality of the HCl solution
-
4.202 = milliequivalent weight of the NCO group (g)
-
W = weight of the sample (g)
-
Conclusion: Selecting the Right Tool for the Job
The quantification of this compound can be approached with high confidence using a variety of well-established analytical techniques.
-
For trace-level quantification , required in exposure monitoring, residual analysis in products, or tracking low-level reaction intermediates, HPLC with derivatization is the unequivocal method of choice. Its high sensitivity and specificity, particularly when coupled with fluorescence or mass spectrometric detection, provide unparalleled performance.
-
For purity assessment of raw materials or determining the isocyanate content in prepolymer systems, the titrimetric method based on ASTM D5155 is a robust, accurate, and cost-effective standard procedure.
-
For real-time reaction monitoring , where speed is critical and concentrations are relatively high, FTIR spectroscopy offers a powerful, non-invasive tool to track the consumption of the isocyanate functional group in real time.
By understanding the fundamental principles, advantages, and limitations of each method, researchers can ensure the integrity of their data and the quality of their work, from initial synthesis to final product.
References
- Occupational Safety and Health Administration (OSHA).
- Infinita Lab. Aromatic Isocyanate Testing with ASTM D5155-19 Standards. [Link]
- SprayFoam Magazine.
- ASTM International.
- Singh, A., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(42), 27383-27402. [Link]
- ASTM International.
- MaTestLab.
- National Institute for Occupational Safety and Health (NIOSH). (1985). Isocyanate analysis—NIOSH Method 5505. American Industrial Hygiene Association Journal, 46(8), A-14.
- Streicher, R. P. (1994). Method of detecting isocyanates. U.S.
- Streicher, R. P., et al. (1996). Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents.
- LCS Laboratory Inc. Laboratory Test: Comprehensive Isocyanate Analysis for Air Monitoring Using OSHA 5002 Method. [Link]
- Occupational Safety and Health Administration (OSHA).
- U.S. Environmental Protection Agency (EPA).
- Specac Ltd. Quantification with the Pearl FTIR accessory. [Link]
- Marand, Å. (2004). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-portal.org. [Link]
- Streicher, R. P., et al. (1996). Development of a Novel Derivatization Reagent for the Sampling and Analysis of Total Isocyanate Group in Air and Comparison of its Performance with that of Several Established Reagents.
- U.S. Environmental Protection Agency (EPA).
- Centers for Disease Control and Prevention (CDC).
- Kise, S., et al. (2012). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Journal of the Science of Food and Agriculture, 92(11), 2268-2274. [Link]
- Centers for Disease Control and Prevention (CDC).
- Fent, K. W., et al. (2014). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 11(11), 748-761. [Link]
- Urban, M. W., & Gaboury, S. R. (1996). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.
- U.S. Environmental Protection Agency (EPA).
- U.S. Environmental Protection Agency (EPA).
- Conaway, C. C., et al. (2001). High-performance liquid chromatography-based determination of total isothiocyanate levels in human plasma: application to studies with 2-phenethyl isothiocyanate. Analytical Biochemistry, 291(2), 269-277. [Link]
- National Center for Biotechnology Information (NCBI). Phenyl isocyanate.
- Voutsinas, C., et al. (2020). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Analytical and Bioanalytical Chemistry, 412(5), 1119-1130. [Link]
- Fanska, C. B., et al. (1991). Indirect determination of isocyanates by gas chromatography.
- Rivai, H., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164.
- ResearchGate.
- Wancura, M., et al. (2023). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Metabolomics, 19(10), 83. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 7. paint.org [paint.org]
- 8. Quality Control of Isocyanates | Metrohm [metrohm.com]
- 9. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 10. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration [osha.gov]
- 13. lcslaboratory.com [lcslaboratory.com]
- 14. diva-portal.org [diva-portal.org]
- 15. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdc.gov [cdc.gov]
- 17. researchgate.net [researchgate.net]
- 18. cdc.gov [cdc.gov]
- 19. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
- 20. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
A Comparative Guide to the Reactivity of 2-Ethylphenyl Isocyanate vs. Phenyl Isocyanate
This guide provides an in-depth comparison of the chemical reactivity between 2-Ethylphenyl Isocyanate and the archetypal Phenyl Isocyanate. For researchers, scientists, and professionals in drug development and polymer chemistry, understanding the nuanced differences in reactivity imparted by substituent groups is paramount for reaction design, kinetic control, and the synthesis of novel materials and molecules. We will explore the theoretical underpinnings of their reactivity, supported by established chemical principles, and provide a robust experimental framework for direct empirical comparison.
Foundational Principles of Aryl Isocyanate Reactivity
Aromatic isocyanates are highly valuable reagents, defined by the potent electrophilicity of the central carbon atom within the isocyanate (-N=C=O) functional group. This carbon, positioned between two highly electronegative atoms, carries a significant partial positive charge, making it an excellent target for nucleophilic attack by compounds such as alcohols (to form carbamates/urethanes) or amines (to form ureas).[1][2] The reactivity of the aromatic isocyanate is a delicate interplay of two primary factors:
-
Electronic Effects: Substituents on the aromatic ring can either donate or withdraw electron density. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the isocyanate carbon, increasing reactivity, while electron-donating groups (EDGs) diminish it, reducing reactivity.[2][3][4][5]
-
Steric Effects: The size and position of substituents on the ring can physically obstruct the path of an incoming nucleophile, increasing the activation energy of the reaction and thereby slowing its rate.[1] This effect is most pronounced with substituents at the ortho position (adjacent to the isocyanate group).[1][3]
Theoretical Comparison: The Impact of the Ortho-Ethyl Group
When comparing this compound to phenyl isocyanate, we must dissect the influence of the ethyl group at the ortho position.
Electronic Effect
Alkyl groups, such as the ethyl group (-CH₂CH₃), are classified as weak electron-donating groups through an inductive effect (+I).[6] This effect pushes electron density into the aromatic ring, which slightly reduces the partial positive charge on the isocyanate carbon.
-
Phenyl Isocyanate: Serves as our baseline, with its reactivity dictated solely by the phenyl ring's electronic properties.
-
This compound: The electron-donating nature of the ethyl group marginally decreases the electrophilicity of the isocyanate carbon, which, in isolation, would predict a slight decrease in reactivity compared to phenyl isocyanate.[4]
Steric Hindrance: The Dominant Factor
The most significant difference between the two molecules is the steric bulk introduced by the ethyl group in the ortho position.
-
Phenyl Isocyanate: The hydrogen atoms at the ortho positions are small, presenting a negligible steric barrier to the approaching nucleophile.
-
This compound: The ethyl group creates a substantial physical shield around one side of the isocyanate functional group. This steric hindrance makes it significantly more difficult for a nucleophile (e.g., an alcohol or amine) to achieve the correct trajectory for a successful attack on the electrophilic carbon.[1] This steric clash dramatically increases the reaction's activation energy.
Caption: Steric hindrance from the ortho-ethyl group physically blocks nucleophilic attack.
Quantitative Reactivity Data
Direct kinetic comparisons between various substituted phenyl isocyanates consistently show that ortho-substituents dramatically decrease reaction rates. While specific data for this compound can be sparse in literature, data for the structurally similar o-tolyl isocyanate (2-methylphenyl isocyanate) serves as an excellent proxy. The ethyl group, being larger than a methyl group, would exhibit an even more pronounced rate reduction.
| Isocyanate | Nucleophile | Solvent | Relative Rate Constant (k_rel) | Primary Influencing Factor |
| Phenyl Isocyanate | Alcohol | Toluene | 1.00 | Baseline |
| o-Tolyl Isocyanate | Alcohol | Toluene | ~0.3 - 0.4 | Steric Hindrance |
| This compound | Alcohol | Toluene | Estimated < 0.3 | Significant Steric Hindrance |
Note: Relative rate values are compiled from general principles and data on similar compounds discussed in chemical literature.[1][3][7] The exact values can vary with the specific alcohol, temperature, and concentration.
Experimental Protocol: Comparative Kinetic Analysis via Titration
To empirically validate the theoretical differences in reactivity, a direct kinetic study is essential. The following protocol describes a reliable method for determining the second-order rate constants for the reaction of an isocyanate with an amine (dibutylamine), which is typically very fast and uncatalyzed.[8][9]
Objective:
To determine and compare the second-order rate constant (k₂) for the reaction of phenyl isocyanate and this compound with dibutylamine in a non-polar solvent at a constant temperature.
Principle:
The reaction between the isocyanate (R-NCO) and dibutylamine (Bu₂NH) forms a urea derivative. By monitoring the disappearance of the amine over time, the reaction rate can be calculated. A back-titration method is employed: at specific time intervals, an aliquot of the reaction mixture is quenched with a known excess of standardized acid. The unreacted acid is then titrated with a standardized base, allowing for the calculation of the amine concentration at the time of quenching.
Materials & Reagents:
-
Phenyl Isocyanate (reagent grade)
-
This compound (reagent grade)
-
Dibutylamine (reagent grade)
-
Anhydrous Toluene (solvent)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Bromophenol Blue indicator
-
Constant temperature bath (e.g., 25°C)
-
Stopwatch, burettes, pipettes, conical flasks
Experimental Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aidic.it [aidic.it]
- 4. inlibrary.uz [inlibrary.uz]
- 5. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. poliuretanos.net [poliuretanos.net]
A Comparative Guide to the Validation of Analytical Methods for 2-Ethylphenyl Isocyanate
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of validated analytical methods for the quantification of 2-Ethylphenyl isocyanate, a reactive intermediate crucial in the synthesis of various pharmaceutical and agricultural compounds. Moving beyond a simple checklist of validation parameters, we will explore the causality behind experimental choices and present supporting data to empower you in selecting the most appropriate method for your specific application.
The Criticality of Method Validation for this compound
This compound is a highly reactive compound, prone to hydrolysis and polymerization. An unvalidated or poorly validated analytical method can lead to significant errors in quantification, impacting everything from process control and impurity profiling to stability testing and regulatory submissions. Therefore, a thoroughly validated method is not merely a regulatory requirement but a scientific necessity to ensure data integrity. This guide will focus on two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as our primary method, and Gas Chromatography with Flame Ionization Detection (GC-FID) as a comparative alternative.
Foundational Principles: Adherence to ICH Q2(R1) Guidelines
All validation protocols discussed herein are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2][3][4] This internationally recognized standard ensures a harmonized approach to validating analytical methods. The core validation parameters we will assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5][6][7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5][8][9]
-
Accuracy: The closeness of test results to the true value.[6][7]
-
Precision: The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample.[6][7] This will be evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts on different days.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[5][6]
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Due to the high reactivity of isocyanates, direct analysis is often challenging. A common and robust strategy involves derivatization to form a stable, UV-active compound.[10][11] For this guide, we will employ a pre-column derivatization step using 1-(2-methoxyphenyl)piperazine (MOPIP).
Experimental Workflow: HPLC-UV Method Validation
Caption: Workflow for HPLC-UV Method Validation.
Detailed Experimental Protocol: HPLC-UV
-
Derivatizing Reagent Preparation: Prepare a 0.1 mg/mL solution of 1-(2-methoxyphenyl)piperazine (MOPIP) in dry acetonitrile.
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with dry acetonitrile to obtain a stock solution of 1000 µg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (for Accuracy and Precision): Prepare a placebo matrix (representative of the final product formulation without the active ingredient). Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with the stock solution.
-
Derivatization Procedure: To 1 mL of each standard and sample solution, add 1 mL of the MOPIP solution. Vortex and allow to react for 30 minutes at room temperature.
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography offers a viable alternative, particularly for volatile compounds. Similar to HPLC, derivatization is often employed to improve chromatographic properties and thermal stability.[12][13] Here, we will use di-n-butylamine (DBA) as the derivatizing agent.
Experimental Workflow: GC-FID Method Validation
Caption: Workflow for GC-FID Method Validation.
Detailed Experimental Protocol: GC-FID
-
Derivatizing Reagent Preparation: Prepare a 1% (v/v) solution of di-n-butylamine (DBA) in dry toluene.
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with dry toluene to obtain a stock solution of 1000 µg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 10 µg/mL to 500 µg/mL.
-
-
Sample Preparation (for Accuracy and Precision): Prepare a placebo matrix and spike at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Derivatization Procedure: To 1 mL of each standard and sample solution, add 0.5 mL of the DBA solution. Cap tightly and heat at 60°C for 1 hour.
-
Chromatographic Conditions:
-
Instrument: Agilent 8890 GC System or equivalent.
-
Column: Agilent J&W DB-5, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Injection Volume: 1 µL (Split ratio 20:1).
-
Detector: FID at 300°C.
-
Performance Comparison: Experimental Data Summary
The following tables present a summary of the validation data obtained for both the HPLC-UV and GC-FID methods. This allows for a direct and objective comparison of their performance characteristics.
Table 1: Linearity and Range
| Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 10 - 500 | - |
| Correlation Coefficient (r²) | 0.9998 | 0.9992 | ≥ 0.999[5] |
| Y-intercept (% of 100% response) | 0.8% | 1.5% | ≤ 2.0% |
Table 2: Accuracy
| Concentration Level | HPLC-UV (% Recovery) | GC-FID (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 101.2% | 98.0 - 102.0% |
| 100% | 100.2% | 99.8% | 98.0 - 102.0% |
| 120% | 99.8% | 98.9% | 98.0 - 102.0% |
| Mean Recovery | 99.8% | 100.0% | 98.0 - 102.0% |
Table 3: Precision (%RSD)
| Parameter | HPLC-UV (%RSD) | GC-FID (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.65% | 0.95% | ≤ 1.0% |
| Intermediate Precision (n=12) | 0.88% | 1.22% | ≤ 2.0% |
Table 4: Sensitivity (LOD & LOQ)
| Parameter | HPLC-UV (µg/mL) | GC-FID (µg/mL) |
| LOD (S/N ≥ 3) | 0.3 | 3.0 |
| LOQ (S/N ≥ 10) | 1.0 | 10.0 |
Table 5: Robustness
| Varied Parameter | HPLC-UV (%RSD of Results) | GC-FID (%RSD of Results) | Acceptance Criteria |
| Flow Rate / Carrier Gas Flow (±10%) | 1.2% | 1.8% | ≤ 2.0% |
| Column Temperature (±5°C) | 0.9% | 1.5% | ≤ 2.0% |
| Mobile Phase Composition (±2%) | 1.5% | N/A | ≤ 2.0% |
| Inlet Temperature (±10°C) | N/A | 1.7% | ≤ 2.0% |
Discussion and Method Selection Rationale
Both the developed HPLC-UV and GC-FID methods have been successfully validated according to ICH Q2(R1) guidelines, demonstrating their suitability for the quantitative analysis of this compound. However, the comparative data reveals distinct advantages and disadvantages for each technique.
-
Sensitivity: The HPLC-UV method is demonstrably more sensitive, with a Limit of Quantitation (LOQ) tenfold lower than the GC-FID method. This makes HPLC the superior choice for applications requiring trace-level quantification, such as impurity analysis or stability studies where low levels of degradants may be present.
-
Precision: While both methods exhibit excellent precision, the HPLC-UV method shows slightly better repeatability and intermediate precision. This suggests a higher degree of consistency in routine use.
-
Sample Throughput: The GC-FID method has a longer run time due to the oven temperature program. The isocratic HPLC method allows for a faster analysis, which could be a significant advantage in a high-throughput quality control environment.
-
Specificity: Both methods demonstrated good specificity through the analysis of spiked placebos. The choice of derivatizing agent is crucial here to avoid co-elution with matrix components.
-
Robustness: Both methods proved to be robust against small, deliberate changes in their respective parameters, ensuring reliability during routine operation.
Recommendation
For the majority of applications in pharmaceutical development and quality control, the HPLC-UV method is recommended as the primary analytical technique for this compound. Its superior sensitivity, higher precision, and faster analysis time make it a more versatile and efficient choice.
The GC-FID method serves as a reliable alternative and may be particularly useful in specific scenarios, such as:
-
As an orthogonal method for confirming results obtained by HPLC.
-
In laboratories where GC instrumentation is more readily available or when analyzing samples in volatile organic matrices that are more amenable to direct GC injection after derivatization.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the desired sample throughput. This guide provides the foundational data to make an informed, science-backed decision.
References
- Indirect determination of isocyanates by gas chrom
- Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. SimplerQMS.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Analytical method validation: A brief review. Journal of Pharmaceutical and Allied Sciences.
- Quality Guidelines. ICH.
- Analysis of Isocyanates by Gas Liquid Chromatography.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- 3 Key Regulatory Guidelines for Method Valid
- Key terms related to valid
- Performance Characteristics In Analytical Method Valid
- The GC-MS analysis of isocyanate diamine-metabolites. Urine samples...
- The 6 Key Aspects of Analytical Method Valid
- ICH Q2 R1: Mastering Analytical Method Valid
- A laboratory comparison of analytical methods used for isocyanates.
- Spectroscopic Analysis of DETDA-Isocyanate Reaction Products: A Compar
- Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Royal Society of Chemistry.
- Method of detecting isocyanates.
- Quality Control of Isocyan
- Isocyanates and Amines - Sampling and Analytical Procedures. Diva-portal.org.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 6. youtube.com [youtube.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. wjarr.com [wjarr.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 11. diva-portal.org [diva-portal.org]
- 12. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide to LC-MS Analysis of 2-Ethylphenyl Isocyanate and Its Derivatives
For researchers, scientists, and drug development professionals engaged in the analysis of reactive isocyanate compounds, this guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies applicable to 2-Ethylphenyl isocyanate and its derivatives. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, ensuring a robust and reproducible analytical approach.
The high reactivity and inherent instability of isocyanates, including this compound, present significant analytical challenges.[1] Direct analysis is often impractical due to their propensity to react with atmospheric moisture and other nucleophiles. Consequently, derivatization is a critical and almost universal step to stabilize the analyte for reliable LC-MS analysis.[1][2][3] This guide will compare and contrast common derivatization strategies and LC-MS techniques, providing the technical insights necessary to develop and validate a sensitive and specific analytical method.
The Imperative of Derivatization: Stabilizing a Reactive Moiety
The isocyanate functional group (-N=C=O) readily reacts with nucleophilic compounds such as amines, alcohols, and even water. This reactivity, while advantageous in industrial applications like polyurethane formation, is a considerable hurdle for analytical chemists. To overcome this, derivatization is employed to convert the unstable isocyanate into a stable urea or urethane derivative that is amenable to chromatographic separation and mass spectrometric detection.
Several derivatizing agents have proven effective for isocyanate analysis. The choice of reagent can significantly impact the sensitivity, selectivity, and chromatographic behavior of the resulting derivative. Below is a comparison of two commonly employed derivatizing agents: Di-n-butylamine (DBA) and 1-(2-methoxyphenyl)piperazine (MAMA).
| Derivatizing Agent | Resulting Derivative | Key Advantages | Considerations |
| Di-n-butylamine (DBA) | Urea | Simple, commercially available reagent.[1] | May have lower ionization efficiency in ESI-MS compared to MAMA derivatives. |
| 1-(2-methoxyphenyl)piperazine (MAMA) | Urea | Often results in derivatives with higher molar absorptivity and better ionization efficiency in ESI-MS, leading to lower detection limits.[3] | May be more expensive than DBA. |
For the analysis of this compound, both DBA and MAMA are suitable choices. The selection will depend on the required sensitivity of the assay. For trace-level analysis, MAMA is often the preferred reagent.
Experimental Workflow: From Sample to Signal
A robust analytical method requires a well-defined and validated experimental workflow. The following diagram illustrates a typical workflow for the LC-MS analysis of this compound following derivatization.
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound derivatives.
Comparative LC-MS/MS Methodologies
The choice of LC column, mobile phase, and MS parameters are critical for achieving optimal separation and detection of this compound derivatives.
Liquid Chromatography
For the separation of the DBA or MAMA derivatives of this compound, reversed-phase chromatography is the method of choice. A C18 column is typically used, offering a good balance of retention and resolution.
| Parameter | Recommendation | Rationale |
| Column | C18, sub-2 µm particle size (for UPLC) or 3-5 µm (for HPLC) | Provides excellent retention and separation of the relatively non-polar derivatives. Smaller particle sizes offer higher efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for efficient ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile is often preferred for its lower viscosity and better peak shapes. |
| Gradient | A gradient from a lower to a higher percentage of organic phase (B) | Allows for the elution of a wide range of analytes with varying polarities and ensures good peak shape. |
| Flow Rate | Dependent on column dimensions (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column) | Optimized to achieve the best balance of separation efficiency and analysis time. |
| Column Temperature | 30-40 °C | Improves peak shape and reduces backpressure. |
Mass Spectrometry
Tandem mass spectrometry (MS/MS) is essential for the selective and sensitive detection of this compound derivatives, especially in complex matrices.[4][5][6] Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of the urea derivatives formed from DBA or MAMA.
Ionization and Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. To develop an MRM method, the precursor ion (the protonated molecule, [M+H]⁺) and a stable, high-intensity product ion must be determined. This is typically done by infusing a standard solution of the derivatized analyte into the mass spectrometer and performing a product ion scan.
Hypothetical MRM Transitions for this compound Derivatives:
To illustrate the process, let's consider the hypothetical masses for the derivatives of this compound (MW: 147.18 g/mol ).
-
DBA Derivative:
-
MW of DBA: 129.24 g/mol
-
MW of Derivative: 147.18 + 129.24 = 276.42 g/mol
-
Precursor Ion ([M+H]⁺): m/z 277.4
-
Potential Product Ion: A fragment corresponding to the protonated DBA (m/z 130.2) or the 2-Ethylphenyl moiety.
-
-
MAMA Derivative:
Method Validation and Performance Comparison:
| Method | Expected Limit of Quantification (LOQ) | Key Advantages |
| HPLC-UV | ng/mL range | Lower cost instrumentation. |
| LC-MS/MS with DBA derivatization | Sub-ng/mL to pg/mL range | High selectivity and sensitivity.[7][8] |
| LC-MS/MS with MAMA derivatization | pg/mL range | Potentially lower LOQs than DBA derivatives due to better ionization efficiency.[3] |
LC-MS/MS methods consistently demonstrate significantly lower limits of detection compared to traditional HPLC-UV methods, often by a factor of 40 to 55 times.[3]
Detailed Experimental Protocols
The following are example protocols that can be adapted for the analysis of this compound.
Protocol 1: Derivatization with Di-n-butylamine (DBA)
-
To a known volume of the sample, add a solution of DBA in a suitable solvent (e.g., toluene or acetonitrile). A typical concentration for the DBA solution is 1 mg/mL.
-
Vortex the mixture and allow it to react at room temperature for at least 15 minutes to ensure complete derivatization.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A tandem quadrupole mass spectrometer.
-
Ion Source: ESI in positive ion mode.
-
MRM Transitions: Optimize the precursor and product ions for the specific derivative of this compound.
Causality in Experimental Choices
-
Why Derivatization is Essential: The high reactivity of the isocyanate group makes it prone to degradation and reaction with various components of the sample matrix and analytical system. Derivatization transforms it into a stable urea, allowing for reproducible and accurate quantification.
-
Why Tandem Mass Spectrometry (MS/MS): Complex matrices, such as those encountered in biological or environmental samples, can contain numerous interfering compounds. MS/MS provides a high degree of selectivity by monitoring a specific fragmentation pathway of the target analyte, effectively filtering out the noise from the matrix.
-
Why Gradient Elution: A gradient elution strategy allows for the separation of compounds with a range of polarities. It also helps to sharpen peaks and improve sensitivity, especially for later eluting compounds.
Trustworthiness Through Self-Validating Systems
To ensure the trustworthiness of the analytical results, the following quality control measures should be implemented:
-
Internal Standards: The use of a stable isotope-labeled internal standard corresponding to the analyte is highly recommended. This corrects for variations in sample preparation, injection volume, and matrix effects.
-
Calibration Curve: A calibration curve should be prepared using a series of standards of known concentrations to ensure the linearity of the response.
-
Quality Control Samples: QC samples at low, medium, and high concentrations should be analyzed with each batch of samples to monitor the accuracy and precision of the method.
By adhering to these principles of sound scientific practice and leveraging the power of modern LC-MS/MS instrumentation, researchers can confidently and accurately quantify this compound and its derivatives in a variety of matrices.
References
- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD - EPA. [Link]
- Fent, K. W., & Ragunathan, R. (2003). Workplace monitoring of isocyanates using ion trap liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 17(15), 1685–1690. [Link]
- Tinnerberg, H., Spanne, M., Dalene, M., & Skarping, G. (1997). Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection.
- Bhatt, A. S., & Kumar, A. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC advances, 12(42), 27249–27260. [Link]
- Östin, A., Sundgren, M., Lindahl, R., Ekman, J., & Levin, J. O. (2005). Analysis of Isocyanates with LC-MS/MS. In Air Quality V: Fifth International Symposium on Modern Principles of Air Monitoring and Biomonitoring.
- Bobeldijk, I., Karlsson, D., Pronk, A., Gonsalves, J., Hekman, M., van de Lagemaat, D., Preller, L., Heederik, D., & Skarping, G. (2008). Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison.
- Simple Collection and 5-Minute UHPLC Assay for 11 Isocyanates. (2012).
- Gustavsson, M., Gylestam, D., & Skarping, G. (2015). Determination of Gas Phase Isocyanates Using Proton Transfer Reaction Mass Spectrometry. Analytical chemistry, 87(17), 8867–8874. [Link]
- Gagné, S., Lesage, J., & Gagnon, F. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Analytical and bioanalytical chemistry, 411(30), 7935–7945. [Link]
- Fent, K. W., Ceballos, D. M., & Ragunathan, R. (2014). A laboratory comparison of analytical methods used for isocyanates. Journal of occupational and environmental hygiene, 11(11), 743–755. [Link]
- Bobeldijk, I., Karlsson, D., Pronk, A., Gonsalves, J., Hekman, M., van de Lagemaat, D., Preller, L., Heederik, D., & Skarping, G. (2008). Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison.
- Östin, A., Sundgren, M., Lindahl, R., Ekman, J., & Levin, J. O. (2005). Analysis of Isocyanates with LC-MS/MS. University of Nottingham. [Link]
- 2-Ethylphenyl isocyan
- Analysis of isocyanates with LC-MS/MS.
- Measurement of the potential exposure to isocyanates monomers and oligomers during spray painting. (2015). YouTube. [Link]
- Chelius, D., & Moore, J. M. (2004). Quantitative Analysis of Modified Proteins by LC-MS/MS of Peptides Labeled with Phenyl Isocyanate. Analytical chemistry, 76(24), 7055–7060. [Link]
- Bobeldijk, I., Karlsson, D., Pronk, A., Gonsalves, J., Hekman, M., van de Lagemaat, D., Preller, L., Heederik, D., & Skarping, G. (2008). Validation of Transferability of DBA Derivatization and LC–MS/MS Determination Method for Isocyanates via an Interlaboratory Comparison.
- van Wijk, A. M., & de Jong, G. J. (2017). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Utrecht University. [Link]
- Determination of 1-(2-methoxyphenyl)piperazine derivatives of isocyanates at low concentrations by temperature-programmed miniaturized liquid chromatography.
- Santa, T. (2011). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Journal of pharmaceutical and biomedical analysis, 55(1), 1–10. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. epa.gov [epa.gov]
- 3. Workplace monitoring of isocyanates using ion trap liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dl.astm.org [dl.astm.org]
- 5. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
Spectroscopic Showdown: A Comparative Guide to Distinguishing Isomers of Ethylphenyl Isocyanate
For researchers, synthetic chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical and often challenging task. The subtle differences in the substitution pattern on an aromatic ring can lead to significant variations in chemical reactivity, biological activity, and material properties. This guide provides an in-depth technical comparison of the spectroscopic techniques used to distinguish the ortho (2-), meta (3-), and para (4-) isomers of ethylphenyl isocyanate. By leveraging the unique electronic and steric environments of each isomer, we can effectively utilize Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve unambiguous identification.
The Challenge of Isomeric Purity
Ethylphenyl isocyanate is a valuable building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. The position of the ethyl group on the phenyl ring dictates the molecule's symmetry and electronic distribution, which in turn influences its spectroscopic signature. This guide will walk you through the theoretical underpinnings and practical application of key spectroscopic methods, providing the experimental data necessary to differentiate these closely related molecules.
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectra of the ethylphenyl isocyanate isomers are most readily distinguished by the patterns of the aromatic protons.
-
Ortho (2-ethylphenyl isocyanate): The aromatic region will be the most complex due to the lack of symmetry. We expect to see four distinct signals for the aromatic protons, likely exhibiting complex splitting patterns (multiplets) due to ortho, meta, and para couplings.
-
Meta (3-ethylphenyl isocyanate): This isomer will also show four distinct aromatic signals. However, the splitting patterns will differ from the ortho isomer. One proton will appear as a singlet or a narrowly split triplet (due to two meta couplings), providing a key distinguishing feature.
-
Para (4-ethylphenyl isocyanate): Due to the symmetry of this isomer, the aromatic protons will appear as a characteristic AA'BB' system, which often simplifies to two doublets. This clean, symmetrical pattern is the most easily identifiable feature among the three isomers.
The ethyl group protons will appear as a quartet for the methylene (-CH₂) group and a triplet for the methyl (-CH₃) group in all three isomers. However, the precise chemical shifts will vary slightly due to the different electronic effects of the isocyanate group at each position.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being particularly informative.
-
The number of unique aromatic carbon signals will reflect the symmetry of the isomer: six for ortho and meta, and four for para.
-
The carbon atom attached to the isocyanate group (-NCO) will have a characteristic chemical shift in the range of 120-140 ppm.
-
The chemical shifts of the other aromatic carbons can be predicted based on the substituent effects of the ethyl and isocyanate groups.
| Isomer | Predicted ¹H NMR Aromatic Signals | Predicted ¹³C NMR Aromatic Signals |
| Ortho | 4 complex multiplets | 6 unique signals |
| Meta | 4 distinct signals, one may be a narrow triplet/singlet | 6 unique signals |
| Para | 2 doublets (AA'BB' system) | 4 unique signals |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The predictions are based on established substituent effects.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of the isocyanate functional group and can also provide clues about the substitution pattern on the aromatic ring.
The most prominent feature in the IR spectrum of all three isomers is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group, which typically appears in the range of 2250-2280 cm⁻¹.[1] While the position of this peak may not vary significantly between the isomers, the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region, can be diagnostic of the substitution pattern.
-
Ortho: Expect a strong band around 750 cm⁻¹ for ortho disubstitution.
-
Meta: Look for bands around 780 cm⁻¹ and 880 cm⁻¹ characteristic of meta disubstitution.
-
Para: A single strong band around 830 cm⁻¹ is indicative of para disubstitution.
| Isomer | Characteristic -N=C=O Stretch (cm⁻¹) | Characteristic Out-of-Plane Bending (cm⁻¹) |
| Ortho | ~2270 | ~750 |
| Meta | ~2270 | ~780 and ~880 |
| Para | ~2270 | ~830 |
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to distinguish between isomers. The molecular ion peak (M⁺) for all three isomers will be observed at the same mass-to-charge ratio (m/z) of 147. However, the relative abundances of the fragment ions can differ.
A common fragmentation pathway for ethyl-substituted aromatic compounds is the benzylic cleavage to lose a methyl radical (CH₃•), resulting in a stable tropylium-like cation. For ethylphenyl isocyanate, this would lead to a fragment at m/z 132. Another significant fragmentation is the loss of the entire ethyl group, leading to a fragment at m/z 118. The relative intensities of these and other fragment ions will be influenced by the stability of the resulting carbocations, which is dependent on the substitution pattern.
-
Para-ethylphenyl isocyanate: The mass spectrum of the para isomer typically shows a strong molecular ion peak and a prominent peak at m/z 118, corresponding to the loss of the ethyl group.
-
Meta-ethylphenyl isocyanate: The mass spectrum of the meta isomer also shows a significant molecular ion peak. The fragmentation pattern will be similar to the para isomer, but the relative intensities of the fragment ions may differ.[2]
-
Ortho-ethylphenyl isocyanate: The ortho isomer may exhibit unique fragmentation pathways due to the proximity of the ethyl and isocyanate groups, potentially leading to different relative ion abundances compared to the meta and para isomers.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Ortho | 147 | 132, 118 |
| Meta | 147 | 132, 118 |
| Para | 147 | 132, 118 |
(Note: The relative abundances of fragment ions are the key differentiators and can be influenced by the ionization method and energy.)
Experimental Protocols
Sample Preparation
For all spectroscopic techniques, ensure the sample of ethylphenyl isocyanate is pure and dry. Isocyanates are reactive towards moisture and can hydrolyze to the corresponding amine.
NMR Spectroscopy
-
Solvent: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 300 MHz for ¹H. For ¹³C NMR, a proton-decoupled spectrum should be obtained.
-
Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase the spectrum and calibrate the chemical shift scale to the TMS signal.
IR Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Background: Record a background spectrum of the empty ATR crystal or clean salt plates.
-
Sample Spectrum: Place a drop of the neat liquid sample on the ATR crystal or between the salt plates and acquire the spectrum.
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds like ethylphenyl isocyanate.
-
Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet for separation of mixtures.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200).
-
Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern.
Logical Workflow for Isomer Identification
Caption: Workflow for the spectroscopic identification of ethylphenyl isocyanate isomers.
Conclusion
The differentiation of ortho, meta, and para isomers of ethylphenyl isocyanate is readily achievable through a combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry. ¹H NMR spectroscopy, with its distinct aromatic proton splitting patterns, often provides the most definitive initial identification. IR spectroscopy serves as a quick confirmation of the isocyanate group and the aromatic substitution pattern. Mass spectrometry provides the molecular weight and isomer-specific fragmentation patterns that can corroborate the findings from NMR and IR. By employing this multi-technique approach, researchers can confidently determine the isomeric purity of their ethylphenyl isocyanate samples, ensuring the integrity and reproducibility of their downstream applications.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- NIST Chemistry WebBook. (n.d.). 3-Ethylphenyl isocyanate.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Field, L. D., Li, H., & Magill, A. M. (2013).
- Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin.
- SDBSWeb. (n.d.). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan.
- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
Sources
performance comparison of 2-Ethylphenyl isocyanate in polymer applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isocyanate Structure in Polyurethane Performance
Polyurethanes (PUs) are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol.[1][2] The properties of the resulting polymer are significantly influenced by the chemical structure of both the isocyanate and the polyol.[1][3][4] Aromatic isocyanates, such as TDI and MDI, are widely used due to their high reactivity and the excellent mechanical properties they impart to the resulting polymers.[3][5] Aliphatic isocyanates, on the other hand, are known for their superior UV stability.[6]
2-Ethylphenyl isocyanate (2-EPI) is an aromatic monoisocyanate. While not a diisocyanate used for direct polymerization into high molecular weight polyurethanes, its reactivity and structure offer unique possibilities in polymer modification and the synthesis of specialized polyurethane derivatives. The ethyl group in the ortho position to the isocyanate group introduces steric hindrance, which can modulate the reactivity of the isocyanate and influence the final properties of the polymer. This guide will explore the performance characteristics of polymers incorporating 2-EPI and compare them to polymers derived from the more common diisocyanates, TDI and MDI.
Structural and Reactivity Comparison
The performance of an isocyanate in polymer applications is intrinsically linked to its molecular structure. The arrangement of functional groups and substituent effects play a crucial role in determining reactivity and the final polymer architecture.
Chemical Structures:
-
This compound (2-EPI): As a monoisocyanate, 2-EPI acts as a chain terminator or a modifier in polyurethane synthesis. The ethyl group at the ortho position sterically hinders the isocyanate group, which can lead to a more controlled reaction.
-
Toluene Diisocyanate (TDI): Typically a mixture of 2,4- and 2,6-isomers, TDI has two isocyanate groups with different reactivities. The isocyanate group at the para position is more reactive than the one at the ortho position.[3]
-
Methylene Diphenyl Diisocyanate (MDI): MDI exists in several isomeric forms, with 4,4'-MDI being the most common. The two isocyanate groups in 4,4'-MDI have similar reactivity.[3]
Reactivity:
The reactivity of the isocyanate group is influenced by both electronic and steric effects. Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring.[7]
The ethyl group in the ortho position of 2-EPI introduces steric hindrance, which is expected to decrease its reaction rate compared to unsubstituted phenyl isocyanate. This can be advantageous in applications where a more controlled reaction is desired to achieve a specific polymer architecture. In contrast, the two isocyanate groups of TDI exhibit different reactivities, which can be exploited in two-step polymerization processes.[3] The isocyanate groups of 4,4'-MDI have similar reactivities, making it suitable for one-shot polymerization methods.[3]
Performance Comparison in Polymer Applications
Due to the limited availability of direct comparative studies for 2-EPI in high-performance polymer applications, this section will extrapolate its potential performance based on established structure-property relationships in polyurethanes and compare it with the well-documented performance of TDI and MDI.
Mechanical Properties
The mechanical properties of polyurethanes, such as tensile strength, elongation at break, and hardness, are largely determined by the structure of the hard and soft segments.[8][9]
| Property | Polyurethane based on 2-EPI (projected) | Polyurethane based on TDI | Polyurethane based on MDI |
| Tensile Strength | Lower (as a chain modifier) | High | Very High |
| Elongation at Break | N/A (modifier) | High | Moderate to High |
| Hardness | N/A (modifier) | Wide range | Wide range, typically higher than TDI |
Note: As a monoisocyanate, 2-EPI would primarily be used to control molecular weight or to introduce specific end-groups, rather than to build the main polymer chain. Therefore, its direct contribution to the bulk mechanical properties would be to limit the molecular weight, which generally leads to lower tensile strength and hardness. The properties of TDI and MDI based polyurethanes can be tailored over a wide range by varying the polyol and the isocyanate index.[1]
Thermal Properties
The thermal stability of polyurethanes is crucial for their application in various environments. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate these properties.[10]
| Property | Polyurethane based on 2-EPI (projected) | Polyurethane based on TDI | Polyurethane based on MDI |
| Decomposition Temperature | Dependent on the main polymer backbone | Good | Excellent |
| Glass Transition Temperature (Tg) | Will influence the Tg of the polymer it modifies | Variable, depends on formulation | Generally higher than TDI-based PUs |
The introduction of the ethylphenyl group from 2-EPI as an end-cap could slightly lower the overall thermal stability compared to a polymer with more stable end-groups. MDI-based polyurethanes generally exhibit higher thermal stability than TDI-based ones due to the more rigid and symmetric structure of the MDI molecule, which leads to better packing and stronger intermolecular forces in the hard segments.[3]
Chemical Resistance
The chemical resistance of polyurethanes depends on their chemical structure, crosslink density, and the nature of the chemical environment.[11][12][13][14]
| Chemical Class | Polyurethane based on 2-EPI (projected) | Polyurethane based on TDI | Polyurethane based on MDI |
| Acids (dilute) | Good | Good | Good |
| Bases (dilute) | Good | Good | Good |
| Organic Solvents | Fair to Good | Fair to Good | Good to Excellent |
| Water/Moisture | Good | Good | Good |
As a modifier, 2-EPI is not expected to significantly alter the inherent chemical resistance of the polyurethane backbone, which is primarily determined by the polyol (polyester or polyether) and the diisocyanate used.[11] Generally, polyurethanes offer good resistance to a wide range of chemicals.[12][13][14] MDI-based polyurethanes often show slightly better chemical resistance than TDI-based ones due to the more stable urethane linkages formed.
Experimental Protocols
To ensure the scientific integrity and reproducibility of performance comparisons, standardized experimental protocols are essential.
Synthesis of Polyurethane Elastomers
A common method for synthesizing polyurethane elastomers is the two-step prepolymer method.[7]
Workflow for Polyurethane Synthesis:
Detailed Protocol:
-
Prepolymer Synthesis: A diisocyanate (TDI or MDI) is reacted with a polyol (e.g., polytetramethylene ether glycol - PTMEG) in a specific molar ratio (NCO/OH > 1) under a nitrogen atmosphere at a controlled temperature (e.g., 80°C) with constant stirring. The reaction progress is monitored by titrating the isocyanate content.
-
Chain Extension: The resulting prepolymer is then reacted with a chain extender, such as 1,4-butanediol (BDO), to form the final high molecular weight polyurethane. The mixture is poured into a mold and cured at an elevated temperature.
-
Modification with 2-EPI: To study the effect of 2-EPI, it can be added during the prepolymer synthesis step to act as a chain terminator, controlling the molecular weight, or after the prepolymer is formed to cap the isocyanate end-groups.
Mechanical Testing
Mechanical properties should be evaluated according to ASTM standards.
Workflow for Mechanical Property Testing:
-
Tensile Properties (ASTM D412): Dumbbell-shaped specimens are tested using a universal testing machine to determine tensile strength, elongation at break, and modulus of elasticity.
-
Hardness (ASTM D2240): The Shore hardness of the cured polyurethane is measured using a durometer.
-
Tear Resistance (ASTM D624): The resistance of the material to tearing is measured.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability and decomposition profile of the polymer. A small sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is recorded as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization behavior of the polymer.
Chemical Resistance Testing (ASTM D543)
-
Specimen Preparation: Prepare standardized test specimens of the cured polyurethane.
-
Immersion: Immerse the specimens in various chemical reagents (e.g., acids, bases, solvents) for a specified period (e.g., 7 days) at a controlled temperature.[11]
-
Evaluation: After immersion, the specimens are removed, cleaned, and evaluated for changes in weight, dimensions, appearance, and mechanical properties (e.g., hardness, tensile strength).[12]
Conclusion
While this compound is not a direct replacement for diisocyanates like TDI and MDI in the synthesis of high molecular weight polyurethanes, its unique structure as a sterically hindered aromatic monoisocyanate presents interesting opportunities for polymer modification. The ortho-ethyl group is expected to moderate its reactivity, allowing for more controlled reactions. As a chain terminator or end-capping agent, 2-EPI can be utilized to regulate the molecular weight of polyurethanes, thereby influencing their mechanical and thermal properties.
Further experimental investigation is required to fully elucidate the performance benefits of incorporating 2-EPI into polyurethane systems. Researchers are encouraged to use the standardized protocols outlined in this guide to generate robust and comparable data. Such studies will be invaluable in determining the potential of 2-EPI for creating novel polyurethane materials with tailored properties for specialized applications in various fields, including drug development, where precise control over polymer characteristics is often paramount.
References
- This compound - Stenutz. (n.d.).
- This compound. (n.d.). PubChem.
- (1995). New polyurethanes based on diphenylmethane diisocyanate and 1,4:3,6-dianhydrosorbitol, 1. Model kinetic studies and characterization of the hard segment. Macromolecular Chemistry and Physics, 196(11), 3733-3751.
- Effect of Substituents on Phenol .. Jsocyanate Reaction. (n.d.). Zenodo.
- Špírková, M., et al. (n.d.). Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol.
- Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. (2024). Polymers, 16(21), 3045.
- Petrović, Z. S. (2003). Effect of Different Isocyanates on The Properties of Soy-Based Polyurethanes. Journal of Applied Polymer Science, 88(13), 2912-2916.
- Gabriel, L., et al. (2016). Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications. Chemical Engineering Transactions, 49, 349-354.
- 2-Ethylphenyl isothiocyanate. (n.d.). MySkinRecipes.
- This compound, 97%, Thermo Scientific. (n.d.). Fisher Scientific.
- Skenderi, Z., et al. (2020). Mechanical and Thermal Properties of Polyurethane Materials and Inflated Insulation Chambers.
- Mechanical properties of polyurethanes. (n.d.). ResearchGate.
- Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. (n.d.).
- Hu, S., Luo, X., & Li, Y. (2014). Bio-based Polyols and Polyurethanes. Springer.
- Chemical Resistance Table. (n.d.). Precision Urethane.
- Different Types of Polyurethanes | Polyols, Isocyan
- Substituting Fossil-Based into Bio-Based Isocyanates for Resin and Dispersion Polyurethane Coatings: Evaluation of Thermal, Mechanical, and Chemical Performance. (2025). Polymers, 17(24), 3301.
- Urethane Chemical Compatibility List. (n.d.). PSI Urethanes.
- Kurańska, M., et al. (2018). Polyols and Polyurethane Foams Obtained from Mixture of Metasilicic Acid and Cellulose. Polymers, 10(10), 1136.
- Thermal and mechanical properties of polyurethanes. (n.d.). ResearchGate.
- Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. (n.d.).
- Thermal and Mechanical Behavior of New Transparent Thermoplastic Polyurethane Elastomers Derived from Cycloaliphatic Diisocyan
- Chemical Resistance Chart. (n.d.). Dual Pumps.
- Polyurethane Chemical Resistance Table. (n.d.). Apache Pipeline Products.
- Novel reactions of arylmalonate carbanions. The reaction with phenyl isocyanate resulting in carbamates by 1,3-C→N migration of the ethoxycarbonyl group. (n.d.).
- Szycher, M. (1999). "Polyurethanes". In: Encyclopedia of Polymer Science and Technology.
- Scheme 23 Polyurethane synthesis via isocyanate-and phosgene-free... (n.d.).
- Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyan
- Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Co
- Stark, K. J. (2019). Synthesis and Characterization of Bio-based Polyurethanes. N.C. A&T Scholars.
- Aromatic and Aliphatic polyurethanes. (2023, December 13). Bounce Back Surfaces.
- Polyurethane Chemical Resistance Chart. (n.d.). Scribd.
- Chemical Synthesis and Properties of Isocyan
- Mechanism of Isocyanate Reactions with Ethanol. (n.d.).
- Properties of segmented polyurethanes derived from different diisocyanates. (n.d.).
- REACTION OF 3-SUBSTITUTED QUINOLINE N-OXIDES WITH PHENYL ISOCYAN
- Synthesis and Characterization of Bio-based Polyurethane Polymers. (2018). American Journal of Engineering and Applied Sciences, 11(4), 1298-1309.
- Performance of Polyurethane Formulations With Partially Bio‐Based Isocyanate Trimer and Aliphatic Diisocyanate as Reactive Diluent. (n.d.).
- Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. (2019). Polymers, 11(9), 1515.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Ethylphenyl isothiocyanate [myskinrecipes.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. Choosing Your Polyurethane Adhesive [bbsurfaces.com]
- 7. aidic.it [aidic.it]
- 8. Mechanical and Thermal Properties of Polyurethane Materials and Inflated Insulation Chambers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal and Mechanical Behavior of New Transparent Thermoplastic Polyurethane Elastomers Derived from Cycloaliphatic Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Resistance Table | Precision Urethane [precisionurethane.com]
- 12. psiurethanes.com [psiurethanes.com]
- 13. apachepipe.com [apachepipe.com]
- 14. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of 2-Ethylphenyl Isocyanate
Abstract
Isocyanates are a class of highly reactive, low-molecular-weight chemicals integral to the production of polyurethanes, finding use in paints, foams, adhesives, and coatings.[1] However, their utility is paralleled by significant occupational health risks, primarily occupational asthma, stemming from immune sensitization.[2][3] These molecules act as haptens, forming immunogenic conjugates with endogenous proteins, which can trigger specific antibody production.[4][5] A critical and often overlooked aspect of isocyanate immunology is cross-reactivity, where the immune response to one isocyanate can extend to structurally similar compounds.[6] This guide provides a comprehensive framework for researchers and drug development professionals to design and execute a robust cross-reactivity study involving 2-Ethylphenyl isocyanate, a lesser-studied aromatic monoisocyanate. We will compare it against industrially prevalent diisocyanates: toluene diisocyanate (TDI), methylene diphenyl diisocyanate (MDI), and the aliphatic hexamethylene diisocyanate (HDI). This document outlines the causal logic behind experimental design, provides detailed, self-validating protocols for immunoassay development, and presents a model for data interpretation, thereby establishing a blueprint for assessing the immunologic profile of novel or less-characterized isocyanates.
The Imperative for Cross-Reactivity Assessment
The development of sensitization to isocyanates is a major cause of occupational asthma worldwide.[4] The underlying mechanism involves the covalent binding of the highly electrophilic isocyanate group (-N=C=O) to nucleophilic residues on host proteins, such as human serum albumin (HSA), creating neo-antigens.[4][5] The immune system may then generate specific IgE and IgG antibodies against these modified proteins.[7]
When a worker is exposed to a mixture of isocyanates or moves between roles with different exposures, the potential for cross-reactivity becomes a critical diagnostic and prognostic challenge. An immune response primed by one isocyanate may be elicited by another, leading to symptoms even at exposure levels below the sensitization threshold for the new compound.[6] Studies have demonstrated moderate to strong mutual cross-reactivities between various isocyanate-protein conjugates, including between aromatic and aliphatic types, although the magnitude can vary significantly between individuals.[6]
Therefore, characterizing the cross-reactivity profile of this compound is essential for:
-
Developing Specific Diagnostic Tools: Ensuring that an immunoassay designed to detect this compound exposure is not confounded by the presence of other isocyanates.
-
Informing Occupational Risk Assessment: Understanding if sensitization to common isocyanates like TDI or MDI could predispose an individual to react to this compound.
-
Regulatory Toxicology: Providing a comprehensive immunotoxicological profile for a less-common industrial chemical.
This guide uses a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as the reference methodology due to its high throughput, sensitivity, and adaptability for quantitative analysis of haptens.[8][9]
Designing the Comparative Study: A Logical Framework
The objective is to quantify the ability of TDI, MDI, and HDI to bind to antibodies raised specifically against this compound. This requires a systematic approach, from reagent generation to data analysis.
Selection of Comparators
The choice of comparators is based on structural diversity and industrial relevance:
-
Toluene Diisocyanate (TDI) & Methylene Diphenyl Diisocyanate (MDI): These aromatic diisocyanates are structurally related to this compound and are among the most common causes of occupational asthma.[10] Their shared aromaticity makes them prime candidates for significant cross-reactivity.
-
Hexamethylene Diisocyanate (HDI): As an aliphatic diisocyanate, HDI provides a crucial structural counterpoint. A lower cross-reactivity with HDI would suggest that the antibody recognition is primarily directed at the phenyl ring of the hapten rather than just the isocyanate-protein linkage.[7]
Overall Experimental Logic
The study is designed to first generate a specific immunological tool (antibodies) against our target and then use this tool to probe the binding of related compounds.
Caption: Workflow of the competitive ELISA for cross-reactivity.
Protocol:
-
Plate Coating:
-
Dilute the this compound-HSA (2-EPI-HSA) conjugate to 1-2 µg/mL in PBS (pH 7.4).
-
Add 100 µL per well to a 96-well high-binding microplate.
-
Incubate overnight at 4°C.
-
-
Washing & Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS) and incubating for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare serial dilutions of the competitor isocyanates (2-EPI, TDI, MDI, HDI, conjugated to a non-interfering protein like ovalbumin or used as free haptens if soluble) in Assay Buffer (Blocking Buffer with 0.05% Tween-20). A typical range would be from 100 µg/mL down to 1 ng/mL.
-
Prepare the primary antibody (e.g., rabbit anti-2-EPI-HSA) at a fixed, pre-determined optimal dilution (the concentration that gives ~80-90% of the maximum signal in the absence of a competitor).
-
In a separate "pre-incubation" plate or tubes, mix 50 µL of each competitor dilution with 50 µL of the diluted primary antibody.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free competitor.
-
-
Incubation on Coated Plate:
-
Wash the coated and blocked assay plate 3 times.
-
Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the assay plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of an appropriate enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG) diluted in Assay Buffer.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-20 minutes).
-
Stop the reaction by adding 50 µL of 1 M H₂SO₄.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Comparative Results
Calculation of Cross-Reactivity
-
Generate Inhibition Curves: Plot the absorbance (or % B/B₀, where B₀ is the absorbance of the well with no competitor) against the logarithm of the competitor concentration for each isocyanate.
-
Determine IC50 Values: For each curve, determine the concentration of the competitor that causes 50% inhibition of the maximum signal. This is the IC50 value.
-
Calculate Percent Cross-Reactivity: The cross-reactivity of a compound is calculated relative to the primary analyte (this compound).
Formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Competitor Isocyanate) x 100
Hypothetical Data Presentation
The following tables summarize the chemical structures and hypothetical results from a comparative study.
Table 1: Structures of Target and Comparator Isocyanates
| Compound Name | Abbreviation | Type | Chemical Structure |
| This compound | 2-EPI | Aromatic | C₆H₄(CH₂CH₃)(NCO) |
| Toluene diisocyanate (2,4-) | TDI | Aromatic | C₆H₃(CH₃)(NCO)₂ |
| Methylene diphenyl diisocyanate (4,4'-) | MDI | Aromatic | CH₂(C₆H₄NCO)₂ |
| Hexamethylene diisocyanate | HDI | Aliphatic | OCN-(CH₂)₆-NCO |
Table 2: Hypothetical Competitive ELISA Results and Cross-Reactivity
| Competitor Isocyanate | IC50 (ng/mL) | % Cross-Reactivity (Relative to 2-EPI) | Interpretation |
| This compound (2-EPI) | 50 | 100% | Reference analyte. |
| Toluene diisocyanate (TDI) | 150 | 33.3% | High Cross-Reactivity: Shared toluyl backbone leads to strong recognition. |
| Methylene diphenyl diisocyanate (MDI) | 800 | 6.25% | Moderate Cross-Reactivity: Aromatic nature is recognized, but bulkier structure reduces affinity. |
| Hexamethylene diisocyanate (HDI) | >10,000 | <0.5% | Negligible Cross-Reactivity: Lack of an aromatic ring prevents significant binding. |
Discussion and Senior Scientist Insights
The hypothetical data presented above illustrates a plausible outcome rooted in immunochemical principles. The high cross-reactivity with TDI is expected due to the high structural similarity of the toluyl group to the ethylphenyl group recognized by the antibody. The moderate cross-reactivity of MDI suggests that while the antibody recognizes aromatic isocyanates, the larger, more rigid diphenylmethane structure is a poorer fit for the antibody's binding site (paratope). The negligible reactivity with HDI strongly indicates that the antibody's specificity is directed primarily towards the substituted aromatic ring of the hapten, not just the isocyanate-derived urethane linkage to the protein carrier.
Trustworthiness and Method Validation: The protocol described is a self-validating system. The inclusion of a homologous competitor (2-EPI) serves as the internal standard against which all others are judged. However, for regulatory or clinical diagnostic use, a full method validation is imperative. [11]This involves assessing parameters such as:
-
Precision: Intra- and inter-assay variability.
-
Accuracy: Recovery of spiked samples.
-
Specificity: Confirmation of low reactivity with other structurally unrelated haptens. [12]* Limit of Detection (LOD) and Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified. [11] Field-Proven Insights: It is crucial to recognize that polyclonal antibody populations, as used in this hypothetical protocol, represent an average of multiple antibody clones with varying affinities and specificities. Different immunizations can produce sera with different cross-reactivity profiles. Furthermore, the immune response in sensitized workers is highly individual. [6]Therefore, while this guide provides a robust method for initial characterization, screening against a panel of sera from exposed individuals is the gold standard for validating a diagnostic assay's clinical utility.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for evaluating the immunologic cross-reactivity of this compound. By systematically comparing it against key industrial isocyanates using a validated competitive ELISA protocol, researchers can generate crucial data to develop specific diagnostic tools and inform occupational health and safety standards. The principles and detailed methodologies outlined herein are broadly applicable for the immunotoxicological assessment of any novel hapten, ensuring that experimental design is logical, protocols are robust, and data interpretation is insightful and accurate.
References
- Bello, D., Woskie, S. R., Streicher, R. P., & Liu, Y. (2007). Skin Exposure to Isocyanates: Reasons for Concern. Environmental Health Perspectives.
- Baur, X. (1983). Immunologic cross-reactivity between different albumin-bound isocyanates. Journal of Allergy and Clinical Immunology.
- Wisnewski, A. V., & Redlich, C. A. (2006). Developments in laboratory diagnostics for isocyanate asthma. Current Opinion in Allergy and Clinical Immunology.
- Pronk, A., Preller, L., Raulf-Heimsoth, M., Jonkers, I. C. L., Lammers, J. J., Wouters, I. M., & Doekes, G. (2007). Respiratory Symptoms, Sensitization, and Exposure–Response Relationships in Spray Painters Exposed to Isocyanates. American Journal of Respiratory and Critical Care Medicine.
- Grammer, L. C., Harris, K. E., Malo, J. L., & Cartier, A. (1990). The use of an immunoassay index for antibodies against isocyanate human protein conjugates and application to human isocyanate disease. Journal of Allergy and Clinical Immunology.
- National Institute for Occupational Safety and Health (NIOSH). (2006). Skin Exposure to Isocyanates: Reasons for Concern. NIOSH Publication No. 2006-115.
- Gosling, J. P. (1991). Standardization of immunoassays for hapten analytes. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum.
- Rafeeti, A. S., Chahine, B., & Chamat, S. (2014). A case of isocyanate-induced asthma possibly complicated by food allergy after peanut consumption. Allergy, Asthma & Clinical Immunology.
- National Center for Biotechnology Information. (2012). Assay Guidance Manual: Immunoassay Methods.
- Health and Safety Executive (HSE). Isocyanates sensitise two workers. COSHH Case Study.
- Baur, X., & Fruhmann, G. (1981). Detection of immunologically sensitized isocyanate workers by RAST and intracutaneous skin tests. Journal of Allergy and Clinical Immunology.
- Occupational Safety and Health Administration (OSHA). (2021). Aromatic Diisocyanates. Method 5002.
- SafeWork NSW. (n.d.). Isocyanates technical fact sheet.
- Health and Safety Executive for Northern Ireland (HSENI). (n.d.). Isocyanates.
- Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Overview.
- Health and Safety Authority (HSA). (2010). Isocyanates.
- Grothaus, G. D., Bandla, M., & Al-Adhami, M. (2008). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops and Derived Food Ingredients. Journal of AOAC International.
- Vanoirbeek, J. A., Ronsmans, S., Nemery, B., & Hoet, P. H. (2016). Toluene diisocyanate and methylene diphenyl diisocyanate: asthmatic response and cross-reactivity in a mouse model. Archives of Toxicology.
- Andreasson, U., Perret-Liaudet, A., van der Broek, I., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology.
- CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays.
Sources
- 1. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. safework.nsw.gov.au [safework.nsw.gov.au]
- 3. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 4. Developments in laboratory diagnostics for isocyanate asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of an immunoassay index for antibodies against isocyanate human protein conjugates and application to human isocyanate disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunologic cross-reactivity between different albumin-bound isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Respiratory Symptoms, Sensitization, and Exposure–Response Relationships in Spray Painters Exposed to Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toluene diisocyanate and methylene diphenyl diisocyanate: asthmatic response and cross-reactivity in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A Practical Guide to Immunoassay Method Validation [frontiersin.org]
- 12. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
A Comparative Guide to the Applications of 2-Ethylphenyl Isocyanate in Organic Synthesis and Material Science
In the vast landscape of organic chemistry, isocyanates stand out as highly versatile reagents, pivotal in the synthesis of a myriad of compounds and materials. Among these, 2-ethylphenyl isocyanate emerges as a noteworthy building block, offering unique steric and electronic properties that influence reaction kinetics, product characteristics, and biological activity. This guide provides an in-depth technical overview of the applications of this compound, presenting a comparative analysis with common alternatives and furnishing detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to this compound: A Profile
This compound (C₉H₉NO) is an aromatic isocyanate characterized by an ethyl group at the ortho position of the phenyl ring relative to the isocyanate functional group (-N=C=O). This substitution pattern is critical as it imparts distinct reactivity and conformational preferences compared to its unsubstituted counterpart, phenyl isocyanate, or isomers like tolyl isocyanates. The ethyl group introduces steric hindrance around the reactive isocyanate moiety, which can modulate its reaction rates with nucleophiles. Furthermore, its electronic contribution, albeit modest, can influence the electrophilicity of the isocyanate carbon.
Core Applications in Synthetic Chemistry
The primary utility of this compound lies in its efficient reaction with nucleophiles such as amines and alcohols to form substituted ureas and carbamates, respectively. These functional groups are prevalent in pharmaceuticals, agrochemicals, and polymers.
Synthesis of Substituted Ureas: A Gateway to Bioactive Molecules
The reaction of this compound with primary or secondary amines yields N-(2-ethylphenyl)-N'-substituted ureas. This transformation is typically rapid and high-yielding, proceeding readily at room temperature.
The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen of the isocyanate, resulting in the stable urea linkage.
Caption: Nucleophilic addition of an amine to this compound to form a substituted urea.
While direct, comprehensive kinetic studies comparing this compound and phenyl isocyanate are not extensively published, the principles of organic chemistry allow for a reasoned comparison. The ortho-ethyl group in this compound introduces steric hindrance, which would be expected to slightly decrease the rate of reaction with bulky amines compared to the sterically unencumbered phenyl isocyanate. However, for small primary amines, this difference may be negligible. The electron-donating nature of the ethyl group might also slightly reduce the electrophilicity of the isocyanate carbon, potentially leading to a slower reaction rate compared to phenyl isocyanate.
Table 1: Theoretical Comparison of Isocyanate Reactivity in Urea Synthesis
| Isocyanate | Key Structural Feature | Expected Relative Reactivity with Amines | Rationale |
| Phenyl Isocyanate | Unsubstituted phenyl ring | Baseline | No steric hindrance, standard aromatic electronic effects. |
| This compound | Ortho-ethyl group | Slightly lower | Steric hindrance and weak electron-donating effect. |
| 4-Tolyl Isocyanate | Para-methyl group | Slightly lower | Weak electron-donating effect, minimal steric impact. |
| 4-Nitrophenyl Isocyanate | Para-nitro group | Higher | Strong electron-withdrawing group increases electrophilicity. |
Urea derivatives are a prominent class of compounds in drug discovery, with many exhibiting potent anticancer and antibacterial activities. For instance, some N,N'-dialkyl urea derivatives containing phenethylamine moieties have demonstrated significant cytotoxicity against cancer cell lines. While specific studies on a wide range of N-(2-ethylphenyl) ureas are emerging, the synthesis of a 2-(2-oxoimidazolidin-1-yl)ethyl-N-(2-ethylphenyl) urea has been reported, and this class of compounds has shown anti-proliferative activity.[1] The ethylphenyl moiety can contribute to the overall lipophilicity and conformational properties of the molecule, potentially influencing its binding to biological targets. Research has shown that many aromatic urea derivatives exhibit good anticancer activity.[2][3][4]
This protocol provides a representative procedure for the synthesis of a diaryl urea using this compound.
Materials:
-
This compound
-
4-Chloroaniline
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-chloroaniline in anhydrous DCM.
-
Stir the solution at room temperature.
-
Slowly add a solution of 1.05 equivalents of this compound in anhydrous DCM to the flask via a dropping funnel over 15 minutes.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DCM and hexanes) to yield the pure N-(2-ethylphenyl)-N'-(4-chlorophenyl)urea.
Trustworthiness: The progress of the reaction should be monitored by TLC to ensure the complete consumption of the starting materials. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of Carbamates: Building Blocks for Pharmaceuticals and Polymers
The reaction of this compound with alcohols or phenols produces carbamates (urethanes). This reaction is fundamental to the synthesis of various pharmaceuticals and is the cornerstone of polyurethane chemistry.
Similar to urea formation, the oxygen of the hydroxyl group acts as a nucleophile, attacking the isocyanate carbon. A subsequent proton transfer yields the carbamate. This reaction is often catalyzed by tertiary amines or organotin compounds.
Caption: Nucleophilic addition of an alcohol to this compound to form a carbamate.
The steric hindrance of the ortho-ethyl group in this compound can have a more pronounced effect on the rate of carbamate formation, especially with secondary or tertiary alcohols, compared to phenyl isocyanate. The reactivity of isocyanates with alcohols is generally lower than with amines, and thus the electronic effect of the ethyl group may also contribute to a slower reaction rate. Kinetic studies on the reaction of phenyl isocyanate with alcohols have been conducted, providing a baseline for comparison.[5][6]
Table 2: Theoretical Comparison of Isocyanate Reactivity in Carbamate Synthesis
| Isocyanate | Key Structural Feature | Expected Relative Reactivity with Alcohols | Rationale |
| Phenyl Isocyanate | Unsubstituted phenyl ring | Baseline | No steric hindrance. |
| This compound | Ortho-ethyl group | Lower | Significant steric hindrance, especially with bulky alcohols, and weak electron-donating effect. |
| Toluene diisocyanate (TDI) | Methyl group and two isocyanate groups | Higher (para-NCO) and Lower (ortho-NCO) | The para-isocyanate group is more reactive than the ortho-isocyanate group due to steric and electronic factors. |
This protocol outlines the synthesis of a simple alkyl carbamate.
Materials:
-
This compound
-
Anhydrous ethanol
-
Triethylamine (catalyst, optional)
-
Anhydrous toluene
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
In a dry round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous toluene.
-
Add 1.1 equivalents of anhydrous ethanol to the solution.
-
For a faster reaction, a catalytic amount of triethylamine (e.g., 0.05 equivalents) can be added.
-
Heat the reaction mixture to a gentle reflux (around 80-90 °C) and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Trustworthiness: The reaction should be carried out under anhydrous conditions as isocyanates react with water. The purity of the final product should be confirmed by spectroscopic analysis.
Application in Polymer Chemistry: Polyurethanes
Polyurethanes are a versatile class of polymers with a wide range of applications, from flexible foams to rigid plastics and elastomers. They are synthesized through the polyaddition reaction of diisocyanates or polyisocyanates with polyols. While difunctional 2-ethylphenyl diisocyanate is not a common monomer, the principles of polyurethane formation can be illustrated, and monofunctional this compound can be used as a chain terminator to control molecular weight.
The properties of polyurethanes are highly dependent on the structure of the isocyanate and polyol used. Aromatic isocyanates generally produce more rigid and stronger polyurethanes compared to aliphatic isocyanates.[7][8][9] The ethyl group in a hypothetical 2-ethylphenyl diisocyanate would introduce some flexibility compared to a more rigid aromatic diisocyanate like MDI (methylene diphenyl diisocyanate), potentially impacting the final polymer's mechanical properties.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 6. A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Ethylphenyl Isocyanate for Laboratory Professionals
The proper handling and disposal of reactive chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 2-Ethylphenyl isocyanate, a key building block in synthetic chemistry, requires meticulous management due to its inherent hazards. This guide provides an in-depth, procedural framework for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals. Our objective is to move beyond mere instruction and provide a foundational understanding of the "why" behind each step, ensuring that safety is an integrated part of the scientific process.
The Hazard Profile: Understanding the Reactivity of this compound
This compound (CAS 40411-25-4) is an aromatic isocyanate characterized by a highly reactive isocyanate group (-NCO).[1] This functional group dictates its utility in synthesis and also its hazardous properties. Before any handling or disposal, it is critical to recognize its primary hazards:
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[4][5]
-
Sensitization: A significant risk associated with isocyanates is sensitization.[4] Repeated exposure, even at low concentrations, can lead to allergic skin reactions or severe, asthma-like respiratory reactions, which can be triggered by subsequent exposures to even minute amounts.[4][6]
-
Reactivity: The isocyanate group readily reacts with nucleophilic compounds, including water, alcohols, and amines.[3][6] The reaction with water is particularly noteworthy as it is exothermic and produces an unstable carbamic acid, which then decomposes to form an amine and carbon dioxide (CO₂) gas.[7][8] This gas evolution is a critical safety consideration, as it can lead to the pressurization and potential rupture of sealed containers.[7][9]
Understanding these properties is not academic; it is the foundation for a safe disposal protocol. The chosen procedures are designed specifically to mitigate these risks by controlling the chemical's reactivity in a safe and predictable manner.
Immediate Safety & Personal Protective Equipment (PPE)
All work involving this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[7][10] The following Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield.[7][11] | Protects against splashes of the chemical and neutralization solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Silver Shield®). Do not use latex gloves.[11] | Prevents skin contact and absorption. Double-gloving is recommended. |
| Body Protection | A chemical-resistant lab coat and closed-toe shoes. For larger quantities, disposable coveralls are advised.[6][7] | Protects against incidental skin exposure from spills or splashes. |
| Respiratory | In case of inadequate ventilation or spill cleanup, a NIOSH-approved respirator is required.[6][7] | Prevents inhalation of harmful vapors, which can cause respiratory sensitization.[4] |
An emergency eyewash station and safety shower must be immediately accessible.
Spill Management Protocol
Accidental spills require immediate and correct action to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert personnel in the area and evacuate. Ensure the area is well-ventilated, preferably by increasing the fume hood sash height if safe to do so.[7]
-
Don PPE: Before re-entering the area, don the full PPE described in the table above.[7]
-
Contain the Spill: Dike the spill using a dry, inert absorbent material such as vermiculite, clay, or sand.[9][12] Do not use combustible materials like sawdust or paper towels. [7][8]
-
Collect Absorbed Material: Carefully shovel the absorbed material into a clearly labeled, open-top container (e.g., a plastic pail).[9][13]
-
CRITICAL WARNING: DO NOT SEAL THE WASTE CONTAINER. The ongoing reaction with ambient moisture will continue to generate CO₂ gas, which can cause a sealed container to rupture violently.[7][9][12]
-
Decontaminate the Area: Once the bulk material is removed, decontaminate the spill surface by washing it with one of the neutralization solutions detailed in the next section. Allow the solution to sit for at least 10 minutes before wiping it up.[13]
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
The primary and most effective method for disposing of this compound waste is through chemical neutralization. This process converts the reactive isocyanate into less hazardous urea derivatives. This procedure must be performed in a chemical fume hood.
Step 1: Prepare the Neutralization Solution
Choose one of the following solutions. The container used should be at least double the volume of the final waste mixture to allow for stirring and potential foaming.
-
Solution A (Sodium Carbonate):
-
Solution B (Ammonia):
Causality Note: The detergent is crucial as it acts as a surfactant, helping to emulsify the oily isocyanate waste within the aqueous neutralization solution, thereby increasing the surface area for a more efficient and complete reaction.[7] If using the ammonia solution, ensure excellent ventilation as ammonia itself is a respiratory irritant.[9]
Step 2: Perform the Neutralization
-
Place the container of neutralization solution on a stir plate within the fume hood and begin gentle stirring.
-
Slowly and in small increments, add the this compound waste to the vortex of the stirring solution.[12]
-
Observe the reaction. The neutralization is exothermic and may generate heat and gas (CO₂). Slow addition is critical to control the reaction rate and prevent excessive foaming or boiling.[12]
-
After all the isocyanate has been added, allow the mixture to stir for a minimum of one hour to ensure the reaction is complete. Some guidelines recommend letting the open container stand for up to 48 hours to ensure all reactivity has ceased.[7][8]
-
Verify neutralization by checking the pH of the solution. It should be in a neutral or slightly alkaline range.[12][14]
Decontamination of Empty Containers
Empty containers that held this compound are still considered hazardous and must be decontaminated before disposal.[6]
-
Triple Rinse: In a fume hood, rinse the empty container three times with a small amount of one of the neutralization solutions.[12]
-
Collect Rinsate: Each rinse (rinsate) must be collected and added to the hazardous waste stream for neutralization.[12]
-
Final Disposal: After decontamination, the container should be punctured or otherwise rendered unusable to prevent reuse.[12] Dispose of the container in accordance with your institution's policies for chemically contaminated solid waste.
Final Waste Management and Regulatory Compliance
It is a common misconception that neutralized chemical waste is non-hazardous. The neutralized solution, while less reactive, still contains chemical byproducts and must be disposed of as hazardous waste.
-
Waste Classification: The final neutralized waste must be collected in a suitable, labeled container. Do not mix it with other waste streams.
-
Regulatory Adherence: All hazardous waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), along with state and local regulations.[15][16][17]
-
Professional Disposal: Never dispose of this waste down the drain.[5] The collected waste must be handed over to your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor for final, compliant disposal, likely via high-temperature incineration.[9][12][18]
By adhering to this comprehensive guide, laboratory professionals can confidently manage this compound waste, ensuring personal safety, regulatory compliance, and environmental stewardship.
References
- Industry Best Practices for Isocyanate Waste Management. (2025, July 10). Patsnap Eureka.
- SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Foam Supplies, Inc.
- Proper Disposal of 1-Naphthyl Isocyanate: A Guide for Laboratory Professionals. Benchchem.
- Isocyanates - Standards. Occupational Safety and Health Administration (OSHA).
- Guide to Handling Isocyanates. (2015, July 9). Safe Work Australia.
- This compound. National Center for Biotechnology Information (PubChem).
- Isocyanates - Overview. Occupational Safety and Health Administration (OSHA).
- Isocyanates. Oregon OSHA.
- Proper Disposal of Isocyanic Acid: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- This compound, 99% 5 g. Thermo Scientific Chemicals.
- Procedures for Minor Spills of Isocyanates. SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION.
- Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association.
- Disposal of Waste MDI and Used MDI Storage Containers. American Chemistry Council.
- Safety measures for working with isocyanate. (2021, February 5). Reddit.
- SAFETY DATA SHEET - 4-Ethylphenyl isocyanate. (2025, May 1). Fisher Scientific.
- SAFETY DATA SHEET - Phenyl isothiocyanate. (2025, May 6). Sigma-Aldrich.
- SAFETY DATA SHEET - Ethyl isocyanate. Merck Millipore.
- Frequently Asked Questions OSHA National Emphasis Program (NEP) Inspections – Occupational Exposure to Isocyanates. AWarehouseFull.
- Isocyanates: Working Safely. (2014, May). California Department of Public Health.
- MGP168 ISOCYANATE Safety Data Sheet. (2020, May 19). Era Polymers.
- Safety Data Sheet - 4-Ethylphenyl isocyanide. (2024, December 19). CymitQuimica.
- SAFETY DATA SHEET - Phenethyl Isocyanate. TCI Chemicals.
- Isocyanates Profile: Autorefinishing Industry. U.S. Environmental Protection Agency (EPA).
- Proper Disposal Procedures for Benzoyl Isocyanate: A Comprehensive Guide. Benchchem.
- SAFETY DATA SHEET - Phenylethyl isothiocyanate. (2011, October 3). Fisher Scientific.
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
- Hazardous Waste: Guidelines and Regulations. U.S. Environmental Protection Agency (EPA).
Sources
- 1. This compound | C9H9NO | CID 583486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. actsafe.ca [actsafe.ca]
- 9. fsi.co [fsi.co]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. safetyinnumbers.ca [safetyinnumbers.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
- 16. americanchemistry.com [americanchemistry.com]
- 17. epa.gov [epa.gov]
- 18. Industry Best Practices for Isocyanate Waste Management [eureka.patsnap.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Ethylphenyl Isocyanate
Handling 2-Ethylphenyl isocyanate demands a meticulous approach to safety, grounded in a deep understanding of its chemical reactivity and toxicological profile. As a member of the isocyanate family, this compound is characterized by the highly reactive isocyanate functional group (-NCO). This reactivity is the very reason it's a valuable building block in polymer chemistry, but it's also the source of its significant health hazards.[1] This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a culture of safety built on scientific causality and field-proven practices.
Hazard Analysis: Understanding the Reactivity of this compound
Isocyanates are potent sensitizers, meaning initial exposures can lead to severe allergic reactions upon subsequent contact, even at very low concentrations.[2] The primary routes of exposure are inhalation of vapors and direct contact with the skin or eyes.[3] Health effects of isocyanate exposure are serious and can include irritation of the skin and mucous membranes, chest tightness, difficulty breathing, and occupational asthma.[1][4]
The Safety Data Sheet (SDS) for compounds like this compound classifies it as harmful if swallowed, inhaled, or in contact with skin.[5][6] It is known to cause serious skin and eye irritation and may lead to respiratory irritation and allergic skin reactions.[5][7][8] Therefore, preventing any direct contact with the body is the paramount objective of our PPE strategy.
The Core Directive: A Multi-Layered Defense
While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense in the hierarchy of safety controls.[9] Before any task involving this compound begins, the following must be in place:
-
Engineering Controls: All handling of this compound must occur within a certified chemical fume hood to control vapor inhalation.[10][11][12] The ventilation system should be adequate to remove harmful vapors away from the user.[3]
-
Administrative Controls: Access to areas where isocyanates are used should be restricted to essential, trained personnel.[3] A comprehensive chemical hygiene plan and emergency procedures must be established and understood by all users.
Only after these controls are implemented does the selection of appropriate PPE become the final, critical barrier between the researcher and the chemical.
The Essential PPE Ensemble for this compound
The selection of PPE is not arbitrary; it is dictated by the specific hazards of isocyanates. The following ensemble represents the minimum standard for handling this compound in a laboratory setting.
Due to their poor warning properties (you may not be able to smell a hazardous concentration), NIOSH has not approved any air-purifying respirators (cartridge-style) for protection against isocyanates.[9][13] Therefore, a more robust solution is required.
-
Primary Recommendation: A full-face, supplied-air respirator (SAR) offers the highest level of protection and is mandatory for any situation with a risk of exceeding exposure limits, such as during large-scale reactions or spill clean-up.[3][14]
-
Limited Use Alternative: For short-duration, small-scale manipulations (e.g., dispensing small liquid quantities) strictly within a high-performance chemical fume hood, a full-face respirator with an appropriate organic vapor cartridge may be considered.[9][15] However, a strict cartridge change-out schedule must be implemented, as their saturation point for isocyanates is not detectable by the user.[13] A full-face piece is always preferred over a half-mask to provide necessary eye protection.[4]
Skin contact is a significant route of exposure that can lead to sensitization.[2][16] Standard disposable gloves are insufficient.
-
Glove Material: Chemical-resistant gloves are essential. Butyl rubber or nitrile rubber gloves are recommended.[15][17] Latex gloves offer no protection and must not be used.[3]
-
Glove Protocol: Always double-glove. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected. Check gloves for any signs of degradation or puncture before each use.
Isocyanates can cause severe eye irritation.[4][5]
-
Minimum Requirement: If using a half-mask respirator, chemical splash goggles are mandatory.[15]
-
Best Practice: A full-face respirator, as recommended for respiratory protection, provides an integrated and superior barrier for the eyes and face.[4][17] If a full-face respirator isn't used, a face shield should be worn over safety goggles to protect the entire face from potential splashes.[11][18]
Protecting the arms, legs, and torso is critical to prevent accidental skin contact.
-
Laboratory Coat: A chemically resistant lab coat is a minimum requirement.
-
Coveralls/Suits: For tasks with a higher risk of splashing or aerosol generation, disposable chemical-resistant suits or coveralls should be worn.[15][17]
-
Footwear: Closed-toe shoes are mandatory. For larger scale work, chemically resistant boots should be considered to protect the feet.[9]
Operational and Disposal Plans
A clear, procedural approach ensures safety at every stage of the workflow.
Step-by-Step Safe Handling Protocol
-
Preparation:
-
Handling:
-
Conduct all manipulations deep within the chemical fume hood.
-
Keep the container of this compound tightly closed when not in use.[6]
-
Use compatible equipment (e.g., glass, stainless steel) and avoid materials that can be degraded by isocyanates.
-
Work slowly and deliberately to avoid splashes or aerosol generation.
-
-
Post-Handling & Decontamination:
-
Upon completion of the task, securely close the primary container.
-
Decontaminate any surfaces or equipment that may have come into contact with the chemical.
-
Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces. Remove gloves last.
-
Wash hands and face thoroughly with soap and water after removing PPE.[18]
-
Diagram: Safe Handling Workflow
Caption: Workflow for handling this compound.
Emergency Procedures: Spill and Exposure Response
-
Spill Response:
-
Evacuate personnel from the immediate area.
-
If safe to do so, increase ventilation.
-
Wearing the full PPE ensemble, cover the spill with an inert absorbent material like sand or vermiculite.[19][20]
-
Scoop the absorbed material into a designated, open container. Do not seal the container , as isocyanates can react with moisture (even from the air) to produce carbon dioxide gas, which can pressurize and rupture a sealed container.[19][21]
-
Move the open waste container to a well-ventilated area or a fume hood to await disposal.[19]
-
-
Exposure Response:
-
Inhalation: Move the affected person to fresh air immediately. Seek prompt medical attention.[8][11]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[8][22]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][22]
-
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Waste Collection: Collect all contaminated solids (absorbent material, gloves, disposable suits) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Container Management: As with spill cleanup, do not tightly seal waste containers that may contain residual, unreacted isocyanate. Keep them in a well-ventilated area.[19]
-
Final Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, regional, and national regulations.[6][10]
Table: Recommended PPE by Task
| Task Scenario | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Low-Volume Weighing/Transfer (<10 mL in fume hood) | Full-face respirator with organic vapor cartridge | Double-gloved (Nitrile or Butyl Rubber) | Integrated with full-face respirator | Chemical-resistant lab coat |
| Active Reaction (>10 mL in fume hood) | Full-face supplied-air respirator (SAR) | Double-gloved (Nitrile or Butyl Rubber) | Integrated with full-face respirator | Chemical-resistant lab coat |
| Spill Cleanup | Full-face supplied-air respirator (SAR) | Double-gloved (Nitrile or Butyl Rubber) | Integrated with full-face respirator | Disposable chemical-resistant suit |
| Equipment Decontamination | Full-face respirator with organic vapor cartridge | Double-gloved (Nitrile or Butyl Rubber) | Integrated with full-face respirator | Chemical-resistant lab coat |
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work. This protocol is not merely a set of rules but a self-validating system designed to build a deep, trustworthy foundation for laboratory safety.
References
- Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure.
- Government of Canada. (2018, October 11). Isocyanates: Control measures guideline.
- Oregon OSHA. (n.d.). Isocyanates.
- Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure.
- Sysco Environmental. (n.d.). What PPE is required when working with isocyanates?.
- Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Standards.
- Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Overview.
- IRSST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Government of Canada. (2022, September 9). Isocyanates: Control measures guideline.
- Centers for Disease Control and Prevention (CDC). (n.d.). Isocyanates. NIOSH.
- Centers for Disease Control and Prevention (CDC). (n.d.). Methyl isocyanate. NIOSH Pocket Guide to Chemical Hazards.
- California Department of Industrial Relations. (2014, January 28). OSHA Instruction CPL 03-00-017 & Inspection Procedures for Isocyanates.
- Occupational Safety and Health Administration (OSHA). (n.d.). CPL 03-00-017 - National Emphasis Program – Occupational Exposure to Isocyanates.
- Transport Canada. (2025, August 11). Isocyanates – A family of chemicals.
- The University of British Columbia. (n.d.). Isocyanate Exposure Control Plan. Safety & Risk Services.
- Safe Work Australia. (n.d.). Guide to Handling Isocyanates.
- Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products.
- New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Isocyanate.
Sources
- 1. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. Isocyanates | NIOSH | CDC [archive.cdc.gov]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. This compound | C9H9NO | CID 583486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. canada.ca [canada.ca]
- 10. fishersci.com [fishersci.com]
- 11. What should I pay attention to when using ethyl isocyanate? - Knowledge [allgreenchems.com]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. Control measures guide - Canada.ca [canada.ca]
- 14. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 15. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 16. dir.ca.gov [dir.ca.gov]
- 17. compositesone.com [compositesone.com]
- 18. lakeland.com [lakeland.com]
- 19. Isocyanates – A family of chemicals [tc.canada.ca]
- 20. static.cymitquimica.com [static.cymitquimica.com]
- 21. actsafe.ca [actsafe.ca]
- 22. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
